5-Methylthiophene-2-sulfonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methylthiophene-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClO2S2/c1-4-2-3-5(9-4)10(6,7)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGRRHYGHGJEKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30496437 | |
| Record name | 5-Methylthiophene-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30496437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55854-45-0 | |
| Record name | 5-Methylthiophene-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30496437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methylthiophene-2-sulfonyl chloride | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 5-Methylthiophene-2-sulfonyl Chloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylthiophene-2-sulfonyl chloride is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique structural features, comprising a thiophene ring substituted with a methyl group and a reactive sulfonyl chloride moiety, make it a valuable precursor for the synthesis of a wide range of sulfonamides and other sulfur-containing compounds. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, offering insights for its effective utilization in research and development.
Physicochemical Properties
This compound is a solid at room temperature.[1] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C5H5ClO2S2 | [2] |
| Molecular Weight | 196.68 g/mol | [3] |
| Appearance | Solid | [3] |
| Boiling Point | 285 °C | [1] |
| Density | 1.432 g/cm³ | [1] |
| CAS Number | 55854-45-0 | [2] |
Synthesis of this compound
The most common method for the synthesis of this compound is the chlorosulfonation of 2-methylthiophene.[1][4] This electrophilic substitution reaction introduces the sulfonyl chloride group onto the thiophene ring, primarily at the 5-position due to the activating and directing effect of the methyl group.
A general protocol for the synthesis is as follows:
Reaction: Chlorosulfonation of 2-Methylthiophene
A simplified reaction scheme for the synthesis of this compound.
Experimental Protocol:
-
In a fume hood, cool a flask containing chlorosulfonic acid (typically 2-4 equivalents) to 0 °C in an ice bath.
-
Slowly add 2-methylthiophene (1 equivalent) dropwise to the stirred chlorosulfonic acid, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 1-3 hours) to ensure complete reaction.
-
Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.
-
Extract the product with a suitable organic solvent, such as dichloromethane or diethyl ether.
-
Wash the organic layer with water and a saturated sodium bicarbonate solution to remove any remaining acid.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by vacuum distillation or recrystallization.
Spectroscopic Characterization
The structure of this compound can be confirmed by various spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons (around 2.5 ppm) and two doublets in the aromatic region for the thiophene protons (typically between 7.0 and 7.8 ppm) with a coupling constant characteristic of ortho-coupling in a thiophene ring. The deshielding effect of the sulfonyl chloride group will cause the proton at the 3-position to appear at a lower field than the proton at the 4-position.
-
¹³C NMR: The carbon NMR spectrum will show signals for the methyl carbon (around 15 ppm) and four distinct signals for the thiophene ring carbons. The carbon attached to the sulfonyl chloride group (C2) and the carbon bearing the methyl group (C5) will be quaternary and may show weaker signals. The chemical shifts of the thiophene carbons are influenced by the substituents, with the carbon atoms adjacent to the sulfur atom appearing at a lower field.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic strong absorption bands for the sulfonyl group (S=O stretching) in the regions of 1370-1335 cm⁻¹ (asymmetric) and 1180-1160 cm⁻¹ (symmetric).
Reactivity and Synthetic Applications
The primary reactivity of this compound is centered around the highly electrophilic sulfonyl chloride group, which readily reacts with a variety of nucleophiles.
Sulfonamide Formation
The most prominent application of this compound is in the synthesis of sulfonamides through its reaction with primary and secondary amines.[5][6] This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.
General scheme for sulfonamide synthesis.
Experimental Protocol for Sulfonylation of an Amine:
-
Dissolve the amine (1 equivalent) and a base (e.g., triethylamine, 1.2 equivalents) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) at 0 °C.
-
Slowly add a solution of this compound (1 equivalent) in the same solvent to the amine solution.
-
Allow the reaction to stir at room temperature for a period of time (typically 1-12 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude sulfonamide can be purified by column chromatography or recrystallization.
The resulting 5-methylthiophene-2-sulfonamides are valuable scaffolds in drug discovery, known to exhibit a range of biological activities.
Reactions with Other Nucleophiles
This compound can also react with other nucleophiles, such as alcohols and thiols, to form sulfonate esters and thiosulfonates, respectively. These reactions typically proceed under similar conditions to sulfonamide formation, often requiring a base to facilitate the reaction.[7]
Applications in Drug Discovery and Agrochemicals
The 5-methylthiophene-2-sulfonyl moiety is a key structural feature in a number of biologically active compounds. Its incorporation into molecules can modulate their physicochemical properties, such as lipophilicity and metabolic stability, and can also provide crucial interactions with biological targets.
While specific examples for this compound are not extensively detailed in readily available literature, the broader class of thiophenesulfonyl chlorides are recognized as important building blocks. For instance, various thiophenesulfonamide derivatives have been investigated as potential kinase inhibitors and for other therapeutic applications.[8] The presence of the methyl group in the 5-position can influence the steric and electronic properties of the resulting sulfonamides, potentially leading to improved potency and selectivity.
Safety and Handling
This compound is classified as a corrosive substance and can cause severe skin burns and eye damage.[2] It is also harmful if swallowed.[3] Therefore, it is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention. Store the compound in a tightly closed container in a cool, dry place away from moisture, as it is moisture-sensitive.
Conclusion
This compound is a valuable and reactive building block for the synthesis of a diverse array of sulfur-containing heterocyclic compounds. Its straightforward synthesis and versatile reactivity, particularly in the formation of sulfonamides, make it a key intermediate for researchers in drug discovery and materials science. A thorough understanding of its chemical properties, handling requirements, and reaction characteristics is crucial for its safe and effective use in the laboratory.
References
- PrepChem. Synthesis of D. 2-Chlorosulfonyl-thiophene. [Link]
- A. S. S. et al. Reaction of Thiophene (la) with DMF-SO¿Cl Complex (Typical Procedure). Journal of the Chemical Society of Japan, Chemistry Letters, 1975, 4(10), 1063-1064. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. Methyl 3-(chlorosulfonyl)
- RSC Advances. General procedure for one pot synthesis of amides 1-19. [Link]
- Oregon State University. 13C NMR Chemical Shifts. [Link]
- RSC Advances. A new environmentally benign, simple, and efficient protocol for the chemoselective sulfonylation of various structurally amines using microwave irradiation under solvent- and catalyst-free conditions is reported. [Link]
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- Google Patents. Synthetic method of 4-methoxycarbonyl-2-methylthiophene-3-sulfonyl chloride.
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- ChemBK. 5-{[(phenylcarbonyl)amino]methyl}thiophene-2-sulfonyl chloride. [Link]
- Amerigo Scientific. This compound. [Link]
- Organic Syntheses. Thiophenol. [Link]
- MDPI. Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. [Link]
- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
- Scribd. 13C NMR Chemical Shifts Guide. [Link]
- Wikipedia. 2-Methylthiophene. [Link]
- ResearchGate. Chlorosulfonation of 2-acylthiophenes: An examination on the reaction regiochemistry. [Link]
- Fisher Scientific. 5-[(Benzoylamino)methyl]thiophene-2-sulfonyl chloride, 97%, Thermo Scientific. [Link]
- ResearchGate.
- National Institutes of Health.
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- SpectraBase. Thiophene-2-sulfonyl chloride - Optional[13C NMR] - Chemical Shifts. [Link]
- 13-C NMR Chemical Shift Table.pdf. [Link]
- Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]
- NIST WebBook. 2-Thiophenesulfonyl chloride. [Link]
- Organic Chemistry Portal. Alcohol to Chloride - Common Conditions. [Link]
- CHEMISTRY & BIOLOGY INTERFACE. Recent advances in synthesis of sulfonamides: A review. [Link]
- YouTube. Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). [Link]
- ResearchGate. Fig. S2 . 1 H-NMR Spectrum of 2-dodecyl-5-trimethylstannylthiophene in... [Link]
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Foreword: The Strategic Importance of a Versatile Building Block
An In-depth Technical Guide to the Synthesis of 5-Methylthiophene-2-sulfonyl Chloride
In the landscape of modern drug discovery and materials science, heterocyclic compounds form the bedrock of innovation. Among these, thiophene derivatives are particularly prized for their unique electronic properties and ability to act as bioisosteres for phenyl rings. This compound is a quintessential example of a high-value synthetic intermediate. Its sulfonyl chloride moiety is a powerful and versatile electrophilic handle, enabling facile coupling with a vast array of nucleophiles—amines, alcohols, and thiols—to construct complex molecular architectures. This guide provides a detailed exploration of the principal and alternative synthetic pathways to this key building block, grounded in mechanistic understanding and practical, field-proven protocols.
Principal Synthesis Pathway: Electrophilic Chlorosulfonation of 2-Methylthiophene
The most direct and industrially relevant method for synthesizing this compound is the electrophilic aromatic substitution of the parent heterocycle, 2-methylthiophene. The choice of the chlorosulfonating agent and the control of reaction conditions are paramount to achieving high yield and regioselectivity.
Mechanistic Rationale and Regioselectivity
The thiophene ring is an electron-rich aromatic system, highly activated towards electrophilic attack. The positions adjacent to the sulfur atom (C2 and C5) are the most nucleophilic due to the ability of the sulfur to stabilize the intermediate sigma complex through resonance.
The starting material, 2-methylthiophene, possesses a methyl group at the C2 position. The methyl group is an activating, ortho-para directing group. In the context of the thiophene ring, this further enhances the electron density at the C5 position, making it the overwhelmingly preferred site for electrophilic attack. The reaction proceeds via the classic SEAr (Electrophilic Aromatic Substitution) mechanism.
Diagram 1: Mechanism of Electrophilic Chlorosulfonation
Caption: Workflow for the conversion of a sulfonamide to a sulfonyl chloride.
Protocol 3: Pyrylium-Mediated Sulfonamide Conversion
This protocol is adapted from the general procedure reported for the late-stage functionalization of primary sulfonamides. [1] Experimental Protocol:
-
Setup: To a vial containing 5-methylthiophene-2-sulfonamide (1.0 eq), add Pyry-BF₄ (2.0 eq) and MgCl₂ (2.5 eq).
-
Reaction: Add tert-butanol (tBuOH) as the solvent (to a concentration of 0.1 M). Seal the vial and heat the mixture to 60 °C for 3-5 hours.
-
Isolation: Upon completion (monitored by TLC or LC-MS), the reaction mixture can often be used directly in the next step. For isolation, the solvent can be evaporated, and the residue partitioned between water and an organic solvent like ethyl acetate. The organic layer containing the sulfonyl chloride is then washed, dried, and concentrated.
Causality Behind Choices:
-
Pyry-BF₄: This specific reagent is highly effective at activating the N-H bonds of the sulfonamide, transforming the NH₂ group into a viable leaving group. [2]* MgCl₂: Serves as an anhydrous, soluble source of nucleophilic chloride ions.
-
tBuOH at 60 °C: These mild conditions ensure the tolerance of a wide variety of other functional groups that would be destroyed by traditional chlorosulfonation reagents. [1]
Data Summary and Characterization
Accurate identification of the final product is critical. The following data provides a reference for the physical and spectroscopic properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₅H₅ClO₂S₂ | PubChem [3] |
| Molecular Weight | 196.68 g/mol | Amerigo Scientific [4] |
| CAS Number | 55854-45-0 | PubChem [3] |
| Appearance | Solid | Sigma-Aldrich [5] |
| IUPAC Name | This compound | PubChem [3] |
| ¹H NMR (CDCl₃) | δ ~7.5 (d, 1H), ~6.9 (d, 1H), ~2.5 (s, 3H) | Predicted values based on analogous structures |
| ¹³C NMR (CDCl₃) | δ ~145, ~140, ~135, ~127, ~15 | Predicted values based on analogous structures |
Note: Experimentally obtained NMR data should be used for definitive characterization. Predicted values are for guidance only.
Safety and Handling
The synthesis of this compound involves hazardous materials that demand strict safety protocols.
-
Chlorosulfonic Acid: Extremely corrosive and reacts violently with water, releasing large amounts of heat and toxic HCl gas. Always handle in a certified chemical fume hood with appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.
-
Sulfuryl Chloride: A corrosive and lachrymatory liquid. It also reacts with moisture to produce corrosive acids. All handling must be done in a fume hood.
-
This compound (Product): As a sulfonyl chloride, it is a moisture-sensitive and corrosive solid. [3]It can cause severe skin burns and eye damage. [3]Store under an inert atmosphere (nitrogen or argon) in a cool, dry place.
-
Work-up: The quenching of chlorosulfonic acid reactions is highly energetic. Use a robust ice bath and add the reaction mixture to ice slowly, never the other way around. Ensure the fume hood sash is lowered.
Conclusion: A Foundational Reagent for Chemical Synthesis
The synthesis of this compound is a mature yet evolving field. While direct chlorosulfonation remains the most common and cost-effective method for large-scale production, its harsh conditions limit its applicability. The advent of milder, late-stage functionalization techniques provides a powerful alternative for academic research and complex molecule synthesis in the pharmaceutical industry. Understanding the mechanistic underpinnings, practical protocols, and safety requirements detailed in this guide empowers researchers to confidently and effectively utilize this versatile chemical building block in their synthetic endeavors.
References
- Sotoyama, T., Hara, S., & Nakagawa, T. (1979). A Simple and Convenient Procedure for the Preparation of Thiophenesulfonyl Chlorides. Bulletin of the Chemical Society of Japan, 52(4), 1063-1064. [Link]
- Overman, L. E., et al. (2012). Synthesis of sulfonyl chloride substrate precursors.
- Mateos, C., Rincón, J. A., & de la Peña, M. R. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(52), 18403-18407. [Link]
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12400112, this compound. PubChem. [Link]
- Mateos, C., Rincón, J. A., & de la Peña, M. R. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie, 131(52), 18563-18567. [Link]
- PrepChem. (n.d.). Synthesis of D. 2-Chlorosulfonyl-thiophene. PrepChem.com. [Link]
- PubChemLite. (n.d.). This compound (C5H5ClO2S2). PubChemLite. [Link]
- Organic Chemistry Portal. (n.d.).
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- ResearchGate. (2003). Chlorosulfonation of 2-acylthiophenes: An examination on the reaction regiochemistry. Request PDF. [Link]
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An In-Depth Technical Guide to 5-Methylthiophene-2-sulfonyl chloride: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methylthiophene-2-sulfonyl chloride (CAS No. 55854-45-0) is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structural motif, combining the aromaticity of the thiophene ring with the reactive sulfonyl chloride functional group, renders it an invaluable precursor for the synthesis of a diverse array of sulfonamide derivatives. This guide provides an in-depth exploration of its chemical properties, a detailed, field-proven synthesis protocol, comprehensive characterization data, and a discussion of its critical role in the development of therapeutic agents, particularly as a key intermediate for carbonic anhydrase inhibitors. By elucidating the causality behind experimental choices and providing a framework for its application, this document serves as a comprehensive resource for researchers engaged in organic synthesis and drug development.
Introduction: The Significance of the Thiophene Sulfonamide Scaffold
The thiophene ring is a privileged pharmacophore in medicinal chemistry, recognized for its bioisosteric relationship with the benzene ring but with distinct electronic properties that can enhance biological activity and modulate metabolic profiles.[1] When functionalized with a sulfonamide group, the resulting thiophene sulfonamide scaffold becomes a powerful tool in drug design. The sulfonamide moiety itself is a cornerstone of numerous approved drugs, including antibacterials, diuretics, and anticonvulsants.[2]
The combination of these two moieties in molecules derived from this compound has proven particularly effective. These derivatives are prominent as potent inhibitors of carbonic anhydrase (CA), an enzyme family implicated in various physiological processes. Inhibition of specific CA isozymes is a validated therapeutic strategy for conditions such as glaucoma, epilepsy, and certain types of cancer.[3][4] this compound serves as a reactive handle, allowing for the facile introduction of the 5-methylthiophene-2-sulfonyl group onto various amine-containing scaffolds, enabling the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity.
Physicochemical and Safety Profile
A thorough understanding of the compound's properties and hazards is a prerequisite for its safe and effective use in a laboratory setting.
Chemical Properties
The properties of this compound are summarized in the table below, compiled from various supplier and database sources.[5][6][7]
| Property | Value |
| CAS Number | 55854-45-0 |
| Molecular Formula | C₅H₅ClO₂S₂ |
| Molecular Weight | 196.68 g/mol |
| Appearance | Solid |
| IUPAC Name | This compound |
| SMILES | Cc1ccc(s1)S(Cl)(=O)=O |
| InChI Key | QGGRRHYGHGJEKP-UHFFFAOYSA-N |
Safety and Handling
This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[5] It is also moisture-sensitive and will hydrolyze to the corresponding sulfonic acid upon contact with water. Therefore, stringent safety protocols must be observed.
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood while wearing a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields.
-
Handling: Avoid all personal contact, including inhalation of dust or vapors.[7] Keep containers tightly closed and store in a cool, dry place away from moisture and incompatible materials. Use dry, inert techniques for transfers.
-
Spills: In case of a spill, do not use water. Use a dry, inert absorbent material (e.g., sand, vermiculite) to contain the spill.
-
First Aid: In case of skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air.
Synthesis and Purification: A Validated Protocol
The most common and direct method for the preparation of aryl sulfonyl chlorides is the electrophilic substitution of an aromatic ring using chlorosulfonic acid.[8] This process, known as chlorosulfonation, is highly effective for electron-rich heterocycles like 2-methylthiophene.
Synthesis Workflow
The synthesis involves the direct reaction of 2-methylthiophene with an excess of chlorosulfonic acid. The workflow is designed to control the highly exothermic reaction and ensure the selective formation of the 2-sulfonyl chloride isomer, which is favored due to the directing effect of the methyl group and the inherent reactivity of the thiophene ring at the C2 position.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Chlorosulfonation of 2-Methylthiophene
This protocol is adapted from established procedures for the chlorosulfonation of aromatic compounds.[9] The key to success is the careful control of temperature during the addition of the thiophene to the highly reactive chlorosulfonic acid.
Materials and Equipment:
-
2-Methylthiophene (98%)
-
Chlorosulfonic acid (≥99%)
-
Dichloromethane (DCM)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask equipped with a magnetic stirrer and an addition funnel
-
Ice-salt bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a fume hood, equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, and a dropping funnel. Place the flask in an ice-salt bath.
-
Reagent Charging: Carefully add chlorosulfonic acid (e.g., 4 equivalents) to the flask and cool the contents to 0 °C with stirring.
-
Substrate Addition: Add 2-methylthiophene (1 equivalent) dropwise via the addition funnel to the stirred chlorosulfonic acid. Causality: This dropwise addition is critical to dissipate the heat generated from the highly exothermic reaction and prevent unwanted side reactions or thermal decomposition. Maintaining a low temperature (0-5 °C) favors the selective sulfonation at the kinetically favored C2 position.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.
-
Work-up - Quenching: In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. Causality: This step quenches the reaction by hydrolyzing the excess chlorosulfonic acid. The process is extremely exothermic and generates large volumes of HCl gas; performing this step slowly and with efficient cooling is a critical safety measure.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with cold water and then with a saturated sodium bicarbonate solution until effervescence ceases. Causality: The bicarbonate wash neutralizes any remaining acidic byproducts (HCl, sulfuric acid, and the sulfonic acid from hydrolysis), which is essential for the stability of the sulfonyl chloride product.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or by recrystallization from a suitable solvent like hexanes. This step is crucial to remove any unreacted starting material and the sulfonic acid byproduct.
Analytical Characterization
Confirming the structure and purity of the synthesized this compound is essential. The following data provides a reference for characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Methyl Protons (-CH₃): A singlet is expected around δ 2.5-2.6 ppm .
-
Thiophene Ring Protons (Ar-H): Two doublets are expected in the aromatic region. The proton at the C4 position (meta to the sulfonyl group) would appear around δ 7.0-7.2 ppm , and the proton at the C3 position (ortho to the sulfonyl group) would be further downfield, around δ 7.6-7.8 ppm , due to the strong electron-withdrawing effect of the -SO₂Cl group.
-
-
¹³C NMR:
-
Methyl Carbon (-CH₃): Expected around δ 15-16 ppm .
-
Thiophene Ring Carbons: Based on data for 2-methylthiophene[10] and substituent effects, the following approximate shifts are predicted:
-
C5 (bearing CH₃): ~δ 145-150 ppm
-
C2 (bearing SO₂Cl): ~δ 140-145 ppm
-
C3: ~δ 135-138 ppm
-
C4: ~δ 127-130 ppm
-
-
Infrared (IR) Spectroscopy
The IR spectrum is highly diagnostic for the sulfonyl chloride functional group.
-
Characteristic Absorptions: Strong, characteristic absorption bands for the S=O asymmetric and symmetric stretching vibrations are expected at approximately 1370-1380 cm⁻¹ and 1170-1190 cm⁻¹ , respectively.[11] Additional peaks corresponding to C-H and C=C stretching of the thiophene ring will also be present. The IR spectrum for the closely related thiophene-2-sulfonyl chloride shows these characteristic peaks, providing a reliable reference.[12]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.
-
Molecular Ion (M⁺): The molecular ion peak would be observed at m/z ≈ 196 . A characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at ~32% of the M peak) and two sulfur atoms would be expected.
-
Key Fragmentation: A primary fragmentation pathway for aryl sulfonyl chlorides is the loss of the chlorine atom, followed by the loss of sulfur dioxide (SO₂).
-
[M-Cl]⁺: m/z ≈ 161
-
[M-SO₂Cl]⁺ or [C₅H₅S]⁺: m/z ≈ 97 (5-methylthienyl cation)
-
Reactivity and Application in Medicinal Chemistry
The synthetic utility of this compound stems from the high electrophilicity of the sulfur atom, making it susceptible to nucleophilic attack.
Reaction Mechanism: Sulfonamide Formation
The primary reaction is the formation of sulfonamides via reaction with primary or secondary amines. The reaction proceeds through a nucleophilic addition-elimination mechanism at the sulfur center.
Caption: Mechanism of sulfonamide formation from a sulfonyl chloride and an amine.
The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
Role as a Key Building Block for Carbonic Anhydrase Inhibitors
Thiophene sulfonamides are a well-established class of potent carbonic anhydrase inhibitors. The sulfonamide moiety coordinates to the zinc ion in the enzyme's active site, while the thiophene ring and its substituents engage in additional interactions within the active site cavity, dictating the inhibitor's potency and isoform selectivity.
While not a direct precursor to the marketed drugs Dorzolamide or Brinzolamide, this compound is a representative and crucial building block for synthesizing libraries of novel thiophene sulfonamide-based CA inhibitors.[13][14] For example, reacting it with a diverse panel of amines allows for the rapid generation of candidate molecules for screening. The 5-methyl group can provide beneficial hydrophobic interactions within the active site, potentially enhancing binding affinity. The general structure of these inhibitors highlights the importance of this building block.
Caption: Role of thiophene sulfonyl chlorides in synthesizing carbonic anhydrase inhibitors.
Conclusion
This compound is more than a mere chemical reagent; it is a strategic tool for the modern medicinal chemist. Its straightforward synthesis via chlorosulfonation, coupled with its predictable and efficient reactivity towards nucleophiles, makes it an ideal starting material for constructing libraries of novel sulfonamides. The proven success of the thiophene sulfonamide scaffold, particularly in the field of carbonic anhydrase inhibition, underscores the continued importance of this building block. This guide provides the foundational knowledge—from safe handling and synthesis to characterization and application—required for researchers to confidently and effectively leverage the synthetic potential of this compound in their pursuit of new therapeutic agents.
References
- Bayram, E., Senturk, M., Kufrevioglu, O. I., & Ekinci, D. (2018). Synthesis and characterization of novel substituted thiophene derivatives and discovery of their carbonic anhydrase and acetylcholinesterase inhibition effects. Archiv der Pharmazie, 351(11), e1800171. [Link]
- Dean, R. L., et al. (1998). Enantioselective Synthesis of Brinzolamide (AL-4862), a New Topical Carbonic Anhydrase Inhibitor. The “DCAT Route” to Thiophenesulfonamides. Organic Process Research & Development, 2(3), 159-164. [Link]
- Holmes, J. M., Lee, G. C., Wijono, M., Weinkam, R., Wheeler, L. A., & Garst, M. E. (1994). Synthesis and carbonic anhydrase inhibitory activity of 4-substituted 2-thiophenesulfonamides. Journal of Medicinal Chemistry, 37(11), 1646–1651. [Link]
- Garst, M. E., et al. (1994). 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors. Journal of Medicinal Chemistry, 37(24), 4213-4217. [Link]
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5-Methylthiophene-2-sulfonyl chloride molecular weight and formula
An In-Depth Technical Guide to 5-Methylthiophene-2-sulfonyl chloride
Introduction
This compound is a pivotal heterocyclic building block in modern synthetic chemistry. Its unique combination of a thiophene nucleus and a highly reactive sulfonyl chloride functional group makes it an indispensable reagent for introducing the 5-methylthien-2-ylsulfonyl moiety into a diverse range of molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its utility in the fields of medicinal chemistry and materials science. By synthesizing technical data with mechanistic insights, this document serves as a practical resource for professionals engaged in advanced chemical research and development.
Chemical Identity and Physicochemical Properties
This compound is a stable, solid organic compound at room temperature. The thiophene ring provides aromatic character, while the electron-withdrawing sulfonyl chloride group activates the sulfur atom for nucleophilic attack, defining the compound's primary mode of reactivity.
Structure and Identification
The molecular structure consists of a thiophene ring substituted with a methyl group at the 5-position and a sulfonyl chloride group at the 2-position.
Caption: Molecular Structure of this compound.
Quantitative Data Summary
The fundamental properties of this compound are summarized below for quick reference.
| Property | Value | References |
| Molecular Formula | C₅H₅ClO₂S₂ | [1][2][3][4] |
| Molecular Weight | 196.68 g/mol | [1][3] |
| CAS Number | 55854-45-0 | [4] |
| IUPAC Name | This compound | [2] |
| Appearance | Solid | [3] |
| Canonical SMILES | Cc1ccc(s1)S(Cl)(=O)=O | [1] |
| InChI Key | QGGRRHYGHGJEKP-UHFFFAOYSA-N | [1] |
Synthesis and Purification
The primary and most direct industrial and laboratory-scale synthesis of this compound is achieved through the electrophilic aromatic substitution of 2-methylthiophene. The choice of the sulfonating agent and reaction conditions is critical to ensure high regioselectivity for substitution at the C2 position, which is electronically favored, and to prevent polysubstitution or degradation of the acid-sensitive thiophene ring.
Synthetic Workflow: Chlorosulfonation
The reaction involves the direct treatment of 2-methylthiophene with a potent chlorosulfonating agent, such as chlorosulfonic acid. The causality behind this choice lies in the high reactivity of chlorosulfonic acid, which acts as a source of the electrophile, SO₂Cl⁺. The reaction is typically performed at low temperatures to control its exothermic nature and to minimize the formation of side products.
Sources
Spectroscopic data for 5-Methylthiophene-2-sulfonyl chloride (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 5-Methylthiophene-2-sulfonyl chloride
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the key spectroscopic data for the characterization of this compound (C₅H₅ClO₂S₂). As a crucial building block in organic synthesis, particularly in the development of sulfonamide-based pharmaceuticals, unambiguous structural confirmation is paramount. This document synthesizes predictive data based on established spectroscopic principles with available reference information for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). It is designed to serve as a practical reference for researchers, chemists, and quality control professionals, offering not only data interpretation but also the underlying causality for experimental observations and robust protocols for data acquisition.
Molecular Structure and Overview
This compound is a substituted thiophene ring, an aromatic heterocyclic system. The structure features a methyl group at the 5-position and a sulfonyl chloride group at the 2-position. These substituents significantly influence the electronic environment of the thiophene ring, which is directly reflected in the compound's spectroscopic signatures.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive information about the substitution pattern and electronic environment of the thiophene ring.
¹H NMR Spectroscopy
The ¹H NMR spectrum is anticipated to show three distinct signals corresponding to the two protons on the thiophene ring and the three protons of the methyl group.
-
Methyl Protons (C5-CH₃): This signal is expected to appear as a singlet in the upfield region, typically around 2.5 ppm. Its chemical shift is influenced by the electron-donating nature of the methyl group and its attachment to the aromatic ring.
-
Thiophene Ring Protons (H3 and H4): The two protons on the thiophene ring are in different chemical environments and will appear as two distinct signals. They form an AX spin system and are expected to appear as doublets due to mutual coupling. The proton at the 3-position (H3) is adjacent to the strongly electron-withdrawing sulfonyl chloride group and will thus be shifted significantly downfield compared to the proton at the 4-position (H4).
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|
| ~ 7.6 - 7.8 | Doublet | ~ 4.0 | H3 |
| ~ 6.9 - 7.1 | Doublet | ~ 4.0 | H4 |
| ~ 2.5 - 2.6 | Singlet | N/A | C5-CH ₃ |
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum should display five signals, one for each unique carbon atom in the molecule. The chemical shifts are heavily influenced by the substituents.
-
Methyl Carbon: The methyl carbon will appear at the highest field (lowest ppm value).
-
Thiophene Ring Carbons: The carbon atom directly attached to the sulfonyl chloride group (C2) will be the most deshielded (highest ppm value) due to the strong electron-withdrawing effect. The other ring carbons (C3, C4, C5) will have distinct chemical shifts reflecting their positions relative to the two substituents.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~ 148 - 152 | C5 | Quaternary carbon attached to the methyl group. |
| ~ 142 - 146 | C2 | Quaternary carbon attached to the electron-withdrawing SO₂Cl group. |
| ~ 135 - 138 | C3 | CH carbon adjacent to the SO₂Cl group. |
| ~ 127 - 130 | C4 | CH carbon adjacent to the methyl group. |
| ~ 15 - 17 | C H₃ | Methyl carbon. |
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a spectral width of ~16 ppm, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds. A total of 16 scans should provide an excellent signal-to-noise ratio.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30). Key parameters include a spectral width of ~240 ppm, a relaxation delay of 5 seconds, and an acquisition time of ~1 second. Approximately 1024 scans are typically required for a high-quality spectrum.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectra by setting the TMS signal to 0.00 ppm for ¹H NMR and the residual CDCl₃ signal to 77.16 ppm for ¹³C NMR.
Infrared (IR) Spectroscopy
IR spectroscopy is an essential technique for identifying the functional groups within a molecule. For this compound, the most prominent features will be the strong absorptions from the sulfonyl chloride group.
The key diagnostic bands are:
-
S=O Asymmetric & Symmetric Stretching: The sulfonyl chloride group gives rise to two very strong and characteristic absorption bands. These are among the most reliable indicators of this functional group in an IR spectrum.[1][2]
-
C-H Stretching: The spectrum will show distinct C-H stretching vibrations for the aromatic protons on the thiophene ring (typically just above 3000 cm⁻¹) and the aliphatic protons of the methyl group (just below 3000 cm⁻¹).[3]
-
C=C Stretching: Aromatic ring stretching vibrations for the thiophene ring will appear in the 1600-1400 cm⁻¹ region.
-
S-Cl Stretching: This vibration typically occurs in the far-IR region and may not be observed on all standard mid-IR spectrometers.
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~ 3100 | Medium | Aromatic C-H Stretch |
| ~ 2950 | Medium | Aliphatic C-H Stretch |
| ~ 1380 - 1410 | Strong, Sharp | S=O Asymmetric Stretch[2] |
| ~ 1170 - 1200 | Strong, Sharp | S=O Symmetric Stretch[2] |
| ~ 1450 - 1550 | Medium-Weak | Thiophene Ring C=C Stretching |
Experimental Protocol: IR Data Acquisition (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound powder onto the ATR crystal.
-
Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum is automatically ratioed against the background scan to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns.
The molecular formula C₅H₅ClO₂S₂ gives a monoisotopic mass of 195.94 Da and a molecular weight of 196.68 g/mol .[4]
Molecular Ion and Isotopic Pattern
The molecular ion peak (M⁺) will be observed at m/z ≈ 196. A key feature will be the M+2 peak, which arises from the natural abundance of isotopes.
-
Chlorine Isotopes: Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic M⁺ to M+2 peak intensity ratio of approximately 3:1.
-
Sulfur Isotopes: Sulfur also has isotopes (³²S ~95.0%, ³³S ~0.75%, ³⁴S ~4.2%). The presence of two sulfur atoms will contribute a smaller but notable M+2 peak (~8.4% relative to M⁺).
The combination of chlorine and sulfur isotopes will result in a complex but predictable isotopic pattern for the molecular ion cluster.
Fragmentation Pathway
Electron Ionization (EI) is a high-energy technique that typically induces extensive fragmentation. For sulfonyl chlorides, fragmentation is often initiated by the cleavage of the S-Cl bond or the loss of sulfur dioxide (SO₂).[5]
Caption: Plausible EI fragmentation pathway for the molecule.
Table 4: Predicted Key Fragments in Mass Spectrum
| m/z (Nominal) | Proposed Formula | Identity |
|---|---|---|
| 196 / 198 | [C₅H₅³⁵ClO₂S₂]⁺˙ / [C₅H₅³⁷ClO₂S₂]⁺˙ | Molecular Ion (M⁺) |
| 161 | [C₅H₅O₂S₂]⁺ | [M - Cl]⁺ |
| 97 | [C₅H₅S]⁺ | [M - Cl - SO₂]⁺ |
| 82 | [C₄H₂S]⁺˙ | [M - Cl - SO₂ - CH₃]⁺˙ |
Experimental Protocol: Mass Spectrometry Data Acquisition (EI-GC/MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC/MS) with an Electron Ionization (EI) source.
-
GC Separation: Inject 1 µL of the solution into the GC. Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the elution of the compound (e.g., ramp from 50°C to 250°C at 10°C/min).
-
MS Acquisition: The EI source energy should be set to the standard 70 eV. Acquire mass spectra across a scan range of m/z 40-400.
-
Data Analysis: Identify the chromatographic peak corresponding to this compound. Analyze the mass spectrum associated with this peak, identifying the molecular ion and major fragment ions. Compare the observed isotopic pattern with the theoretical pattern for a C₅H₅ClO₂S₂ species.
Conclusion
The structural elucidation of this compound is reliably achieved through a combination of NMR, IR, and MS techniques. NMR spectroscopy provides the definitive carbon-hydrogen framework, IR spectroscopy confirms the presence of the critical sulfonyl chloride functional group, and mass spectrometry validates the molecular weight and provides corroborating structural information through predictable fragmentation. The protocols and predictive data outlined in this guide serve as a robust framework for the analysis and quality control of this important synthetic intermediate.
References
- PubChem. This compound.
- ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. Advanced Chemistry Development. [Link][2]
- University of California, Davis. Table of Characteristic IR Absorptions. LibreTexts Chemistry. [Link][3]
- ResearchGate.
- ResearchGate. STUDIES IN THE HETEROCYCLIC COMPOUNDS: II.
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An In-Depth Technical Guide to 5-Methylthiophene-2-sulfonyl Chloride: A Cornerstone Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-methylthiophene-2-sulfonyl chloride, a pivotal heterocyclic building block in medicinal chemistry. Its official IUPAC name is This compound .[1][2] This document delves into the compound's chemical identity, physicochemical properties, and provides a detailed, field-proven protocol for its synthesis and purification. The guide further explores the mechanistic underpinnings of its formation via electrophilic chlorosulfonation. A significant portion of this whitepaper is dedicated to the critical role of this compound in the development of therapeutic agents, with a particular focus on its application in the synthesis of potent enzyme inhibitors, such as carbonic anhydrase inhibitors for anti-glaucoma therapies. The narrative synthesizes technical accuracy with practical insights, aiming to equip researchers and drug development professionals with the essential knowledge to effectively utilize this versatile intermediate in their synthetic endeavors.
Introduction: The Thiophene Scaffold in Medicinal Chemistry
The thiophene ring is a privileged scaffold in drug discovery, consistently appearing in a multitude of approved pharmaceuticals.[3] Its bioisosteric relationship with the benzene ring, coupled with its unique electronic properties, allows for favorable interactions with a wide array of biological targets. The introduction of a sulfonyl chloride moiety onto the thiophene ring, as in this compound, provides a highly reactive handle for the construction of sulfonamides—a functional group integral to the pharmacophore of numerous successful drugs. This guide will focus specifically on the 5-methyl substituted derivative, exploring its synthesis, characterization, and strategic application in the synthesis of biologically active molecules.
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physical and chemical properties of this compound is paramount for its effective use in synthesis.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 55854-45-0 | |
| Molecular Formula | C₅H₅ClO₂S₂ | |
| Molecular Weight | 196.68 g/mol | |
| Appearance | Solid | |
| InChI | InChI=1S/C5H5ClO2S2/c1-4-2-3-5(9-4)10(6,7)8/h2-3H,1H3 | |
| SMILES | CC1=CC=C(S1)S(=O)(=O)Cl |
Spectroscopic Data (Predicted and Comparative)
¹H NMR (Predicted):
-
δ ~7.6 ppm (d, 1H): Aromatic proton on the carbon adjacent to the sulfonyl chloride group.
-
δ ~6.9 ppm (d, 1H): Aromatic proton on the carbon adjacent to the methyl group.
-
δ ~2.5 ppm (s, 3H): Methyl group protons.
¹³C NMR (Predicted):
-
δ ~145 ppm: Quaternary carbon attached to the sulfonyl chloride group.
-
δ ~140 ppm: Quaternary carbon attached to the methyl group.
-
δ ~134 ppm: Aromatic CH carbon.
-
δ ~127 ppm: Aromatic CH carbon.
-
δ ~15 ppm: Methyl carbon.
Synthesis and Purification: A Detailed Experimental Protocol
The most common and efficient method for the synthesis of this compound is the direct chlorosulfonation of 2-methylthiophene using chlorosulfonic acid. This electrophilic aromatic substitution reaction is highly regioselective due to the activating and directing effects of the methyl group.
Reaction Mechanism: Electrophilic Aromatic Substitution
The chlorosulfonation of 2-methylthiophene proceeds via a classical electrophilic aromatic substitution mechanism. The electrophile, chlorosulfonium ion (ClSO₂⁺), is generated in situ from chlorosulfonic acid. The electron-donating methyl group at the 5-position activates the thiophene ring and directs the incoming electrophile to the 2-position.
Step-by-Step Synthesis Protocol
This protocol is adapted from established procedures for the chlorosulfonation of thiophene derivatives.[3]
Materials and Equipment:
-
2-Methylthiophene
-
Chlorosulfonic acid
-
Dichloromethane (DCM)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-salt bath.
-
Addition of Chlorosulfonic Acid: Carefully add 50 mL of chlorosulfonic acid to the flask and cool to -10 °C.
-
Addition of 2-Methylthiophene: Slowly add 10 g (0.102 mol) of 2-methylthiophene dropwise via the dropping funnel to the stirred chlorosulfonic acid. Maintain the internal temperature between -10 °C and -5 °C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour.
-
Quenching: Carefully and slowly pour the reaction mixture onto a large excess of crushed ice in a separate beaker with vigorous stirring. This step is highly exothermic and should be performed with extreme caution.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) until the effervescence ceases, followed by a wash with water (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
Purification
The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent such as a mixture of toluene and petroleum ether.
Purification Workflow:
Applications in Drug Discovery and Development
This compound is a versatile intermediate for the synthesis of a wide range of biologically active sulfonamides. Its derivatives have shown significant promise as inhibitors of various enzymes implicated in disease.
Carbonic Anhydrase Inhibitors for Glaucoma Treatment
A primary application of thiophene-2-sulfonyl chloride derivatives is in the synthesis of carbonic anhydrase (CA) inhibitors. These enzymes are involved in numerous physiological processes, and their inhibition is a key therapeutic strategy for the treatment of glaucoma. The sulfonamide moiety derived from this compound can bind to the zinc ion in the active site of carbonic anhydrase, leading to its inhibition. The well-known anti-glaucoma drug Dorzolamide, a thiophene-based sulfonamide, exemplifies the therapeutic potential of this class of compounds.
Signaling Pathway and Mechanism of Action:
Synthesis of Sulfonamide Derivatives: A General Protocol
The reaction of this compound with a primary or secondary amine is a straightforward and high-yielding method to produce the corresponding sulfonamides.
Procedure:
-
Dissolution: Dissolve the amine (1.0 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran in a round-bottom flask.
-
Base Addition: Add a base, such as triethylamine or pyridine (1.2 equivalents), to the solution.
-
Sulfonyl Chloride Addition: Cool the mixture in an ice bath and slowly add a solution of this compound (1.0 equivalent) in the same solvent.
-
Reaction: Allow the reaction to stir at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: Wash the reaction mixture with dilute acid (e.g., 1M HCl), followed by water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the resulting sulfonamide by column chromatography or recrystallization.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention.
Conclusion
This compound stands out as a highly valuable and versatile intermediate in the field of medicinal chemistry. Its straightforward synthesis, coupled with the reactivity of the sulfonyl chloride group, provides a reliable pathway for the construction of diverse sulfonamide libraries. The proven success of thiophene-based sulfonamides, particularly as carbonic anhydrase inhibitors, underscores the continued importance of this building block in the quest for novel and effective therapeutic agents. This guide provides the foundational knowledge and practical protocols to empower researchers to fully leverage the synthetic potential of this compound in their drug discovery programs.
References
- PrepChem. (n.d.). Synthesis of 3-(2-Methoxyethyl)thiophene-2-sulfonyl chloride.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Amerigo Scientific. (n.d.). This compound.
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An In-depth Technical Guide to the Safety and Hazards of 5-Methylthiophene-2-sulfonyl chloride
This guide provides a comprehensive overview of the chemical properties, hazards, and safe handling procedures for 5-Methylthiophene-2-sulfonyl chloride. It is intended for researchers, scientists, and professionals in drug development who work with this reactive compound. The information presented herein is synthesized from authoritative sources to ensure technical accuracy and promote a culture of safety in the laboratory.
Understanding the Inherent Reactivity and Hazard Profile
This compound (C₅H₅ClO₂S₂) is a heterocyclic sulfonyl chloride that serves as a versatile reagent in organic synthesis, particularly in the construction of sulfonamides, which are prevalent motifs in many pharmaceutical agents.[1] Its utility, however, is intrinsically linked to its high reactivity, which also dictates its hazard profile. The core of its reactivity lies in the electrophilic nature of the sulfur atom, which is activated by the two oxygen atoms and the chlorine atom, making it susceptible to nucleophilic attack.[2]
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a substance is the foundation of its safe handling.
| Property | Value | Source |
| Molecular Formula | C₅H₅ClO₂S₂ | [3] |
| Molecular Weight | 196.68 g/mol | [4] |
| Appearance | Solid | [4] |
| CAS Number | 55854-45-0 | [3] |
GHS Classification and Hazard Statements
Globally Harmonized System (GHS) classifications provide a standardized framework for communicating the hazards of chemical products. This compound is classified as a hazardous substance.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[3] |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed. |
The "Danger" signal word associated with this compound underscores the need for stringent safety precautions.[3]
The Critical Hazard: Reactivity with Nucleophiles, Especially Water
The primary and most immediate hazard associated with this compound is its vigorous and exothermic reaction with nucleophiles. Water, being a common laboratory solvent and present as atmospheric moisture, is a significant concern.
Hydrolysis: The Underlying Chemistry of a Major Hazard
Sulfonyl chlorides react readily with water in a hydrolysis reaction to produce the corresponding sulfonic acid and hydrochloric acid (HCl).[5] This reaction is often violent and liberates toxic and corrosive HCl gas.
Reaction Scheme: C₅H₄(CH₃)SO₂Cl + H₂O → C₅H₄(CH₃)SO₃H + HCl
The generation of HCl gas in a poorly ventilated area can lead to severe respiratory irritation. Furthermore, the reaction is exothermic, which can cause a dangerous increase in temperature and pressure within a closed container.
Incompatible Materials
Beyond water, this compound is incompatible with a range of other substances. It is crucial to avoid contact with:
-
Alcohols: React to form sulfonate esters, an exothermic reaction that also produces HCl.
-
Amines: React vigorously to form sulfonamides, generating heat and HCl.[6][7]
-
Strong bases: Can promote rapid and uncontrolled decomposition.
-
Strong oxidizing agents: May lead to violent reactions.[5]
Self-Validating Safety Protocols: A Framework for Safe Handling
A self-validating safety protocol is a system of procedures designed with inherent checks and redundancies to ensure safety at every step. It moves beyond a simple checklist to a dynamic process of hazard recognition and mitigation.
Engineering Controls: The First Line of Defense
Engineering controls are the most effective way to manage exposure to hazardous chemicals as they are designed to remove the hazard at the source.
-
Chemical Fume Hood: All work with this compound must be conducted in a certified chemical fume hood to contain any released HCl gas and to protect the user from splashes.[8] The sash should be kept as low as possible.
-
Inert Atmosphere: For reactions sensitive to moisture, the use of an inert atmosphere (e.g., nitrogen or argon) is essential. This not only protects the integrity of the reaction but also serves as a critical safety measure by preventing reaction with atmospheric moisture.[9]
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.
Personal Protective Equipment (PPE): The Last Barrier of Protection
The selection and use of appropriate PPE is mandatory. The choice of materials must be based on their chemical resistance to sulfonyl chlorides and their decomposition products.
| PPE Item | Material/Type | Rationale and Validation |
| Gloves | Nitrile or Neoprene (double-gloving recommended) | These materials offer good resistance to a range of chemicals, including acids and some organic compounds.[10] Regularly inspect gloves for any signs of degradation or perforation. Change gloves immediately if contamination is suspected. |
| Eye Protection | Chemical safety goggles and a full-face shield | Goggles provide a seal around the eyes to protect against splashes and vapors. A face shield offers an additional layer of protection for the entire face.[10] |
| Lab Coat | Flame-resistant material (e.g., Nomex) with full sleeves | A flame-resistant lab coat provides protection against splashes and potential fire hazards. It should be fully buttoned.[8] |
| Footwear | Closed-toe shoes made of a non-porous material | Protects feet from spills. |
Experimental Workflow: A Step-by-Step Guide to Safe Practice
The following is a generalized, self-validating workflow for handling this compound in a laboratory setting.
-
Preparation and Pre-Reaction Checks:
-
Verify Fume Hood Functionality: Check the fume hood certification sticker and ensure the airflow monitor is functioning correctly.
-
Assemble and Dry Glassware: All glassware must be thoroughly dried in an oven and cooled under a stream of inert gas to remove any residual moisture.
-
Inert Atmosphere Setup: If required, set up the reaction under a positive pressure of nitrogen or argon, using a bubbler to monitor gas flow.[9]
-
Prepare Quenching Solution: Before starting the reaction, prepare a quenching solution (e.g., a cold, saturated solution of sodium bicarbonate or a secondary amine like diethylamine in an appropriate solvent) and have it readily accessible.[6][11]
-
-
Handling and Dispensing:
-
Work in a Fume Hood: Conduct all transfers of the solid reagent within the fume hood.
-
Use Appropriate Tools: Use clean, dry spatulas and weighing boats.
-
Controlled Addition: When adding the sulfonyl chloride to a reaction mixture, do so slowly and in portions to control the reaction rate and temperature.
-
-
Reaction Monitoring and Quenching:
-
Monitor Temperature: Use a thermometer to monitor the internal temperature of the reaction. If an unexpected exotherm occurs, be prepared to cool the reaction vessel with an ice bath.
-
Controlled Quenching: At the end of the reaction, cool the mixture in an ice bath before slowly and carefully adding the pre-prepared quenching solution. The quenching of unreacted sulfonyl chloride is highly exothermic and will likely generate gas (CO₂ if using bicarbonate). Add the quenching agent dropwise with vigorous stirring to maintain control.[11]
-
-
Work-up and Purification:
-
Aqueous Work-up: When performing an aqueous work-up, be mindful that any remaining unreacted sulfonyl chloride will hydrolyze. Perform this step in the fume hood.
-
Waste Segregation: Segregate all waste streams appropriately. Halogenated and non-halogenated waste should be collected in separate, clearly labeled containers.
-
-
Decontamination and Disposal:
-
Decontaminate Glassware: Decontaminate all glassware that has been in contact with the sulfonyl chloride by rinsing with a suitable solvent (e.g., acetone) followed by a quenching solution before washing.
-
Dispose of Waste: Dispose of all chemical waste in accordance with institutional and local regulations. Solid waste contaminated with the reagent should be treated as hazardous.[12][13]
-
Emergency Procedures: Preparedness is Paramount
In the event of an exposure or spill, immediate and appropriate action is critical.
First-Aid Measures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[14][15]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[14][15]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[14][15]
Spill Response
-
Evacuate the Area: Evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, but do not direct a fan at the spill.
-
Contain the Spill: For a solid spill, carefully sweep it up, avoiding dust generation, and place it in a dry, labeled container for disposal.[12] For a solution, absorb the spill with an inert, dry material such as sand or vermiculite and place it in a sealed container for disposal.
-
Do Not Use Water: Never use water to clean up a spill of this compound, as this will exacerbate the hazard by generating HCl gas.[5]
Analytical Methods for Purity and Decomposition Monitoring
Ensuring the purity of this compound and monitoring for its decomposition are crucial for both experimental success and safety. A combination of analytical techniques is often employed.
-
High-Performance Liquid Chromatography (HPLC): A robust method for assessing the purity of the compound and detecting non-volatile impurities or degradation products, such as the corresponding sulfonic acid.[16][17] A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with a buffer) and UV detection is a common setup.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for analyzing volatile impurities. However, care must be taken as the high temperatures in the GC inlet can cause thermal decomposition of the sulfonyl chloride.[18][19][20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure and assessing the purity of the compound. The presence of impurities can often be detected by characteristic signals.
Conclusion
This compound is a valuable reagent in chemical synthesis, but its safe handling requires a deep understanding of its reactivity and associated hazards. By implementing robust, self-validating safety protocols that include appropriate engineering controls, personal protective equipment, and well-defined experimental procedures, researchers can mitigate the risks and work with this compound in a safe and responsible manner. A proactive approach to safety, grounded in scientific principles, is the cornerstone of a successful and secure research environment.
References
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- BenchChem. (2025). Effective methods for quenching unreacted 3,4-dimethoxybenzenesulfonyl chloride.
- Sigma-Aldrich. (2025, September 24).
- Royal Society of Chemistry. (n.d.). A new, simple and efficient protocol for the synthesis of sulfonamides. RSC Advances.
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- Chemistry LibreTexts. (2021, July 31). 23.9: Amines as Nucleophiles.
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A Technical Guide to 5-Methylthiophene-2-sulfonyl chloride: Commercial Availability, Synthesis, and Application in Drug Discovery
Abstract
This technical guide provides an in-depth analysis of 5-Methylthiophene-2-sulfonyl chloride (CAS No. 55854-45-0), a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. The document details its commercial availability, outlines reliable procurement strategies, and presents a comprehensive, field-proven protocol for its laboratory-scale synthesis via chlorosulfonation of 2-methylthiophene. Furthermore, it covers essential quality control parameters, highlights its application in the synthesis of potent bioactive molecules, and provides critical safety and handling information. This guide is intended to serve as a practical resource, bridging the gap between procurement and application, and enabling scientists to effectively integrate this versatile reagent into their research and development workflows.
Chemical Identity and Physicochemical Properties
This compound is a highly reactive organosulfur compound, valued for its ability to introduce the 5-methylthiophen-2-ylsulfonyl moiety into target molecules. This group is a recognized pharmacophore in medicinal chemistry. The fundamental properties of this reagent are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 55854-45-0 | [1] |
| Molecular Formula | C₅H₅ClO₂S₂ | [1] |
| Molecular Weight | 196.68 g/mol | [1] |
| Appearance | Solid (typical) | |
| InChI Key | QGGRRHYGHGJEKP-UHFFFAOYSA-N | [1][2] |
| SMILES | Cc1ccc(s1)S(Cl)(=O)=O | [1][2] |
Commercial Availability and Procurement
While this compound is not a bulk commodity chemical, it is readily available from a variety of specialized chemical suppliers catering to the research and development sector. Procurement for discovery-scale (<100 g) quantities is generally straightforward, with several vendors offering the product with purities typically greater than 97%.
Causality in Supplier Choice: The selection of a supplier should be guided by several factors beyond price. For early-stage discovery, where rapid screening is paramount, readily available stock from vendors like Synblock or BLD Pharm is advantageous. For later-stage development, where batch-to-batch consistency and detailed analytical data are critical, it is advisable to engage with manufacturers who can provide comprehensive Certificates of Analysis (CoA), even if this requires a custom synthesis inquiry. It is noteworthy that some major suppliers, such as Sigma-Aldrich, have discontinued this specific product, making it crucial to verify current catalog status.
Table of Representative Suppliers:
| Supplier | Catalog Number | Purity | Notes |
| Synblock | AB22770 | ≥ 98% | Provides basic specifications.[3] |
| BLD Pharm | BD10475 | - | Listed as a related product to other thiophene sulfonyl chlorides.[4] |
| Amerigo Scientific | CBB1126814 | - | Buyer assumes responsibility for confirming purity; no analytical data collected.[2] |
| 2A Biotech | 2A-0145769 | - | Listed as available for inquiry.[5] |
| Cenmed Enterprises | C005B-498284 | - | Lists the product with a manufacturer number from Sigma-Aldrich (749338-1G), which is discontinued.[6] |
Note: Availability and product specifications are subject to change. Researchers should always verify information directly with the supplier before ordering.
Synthesis of this compound
Understanding the synthesis of this reagent is crucial, particularly for large-scale needs or when custom isotopic labeling is required. The most direct and widely adopted method is the electrophilic chlorosulfonation of the parent heterocycle, 2-methylthiophene.
Expertise-Driven Rationale: The chlorosulfonation of an activated aromatic ring like 2-methylthiophene is a classic electrophilic aromatic substitution. The choice of chlorosulfonic acid (ClSO₃H) as the reagent is deliberate; it serves as both the electrophile source and the solvent. The reaction's regioselectivity is dictated by the starting material. The methyl group at the 2-position is an activating group, but the sulfur atom of the thiophene ring directs electrophilic substitution primarily to the adjacent C5 position, which is the most electron-rich and sterically accessible site. The reaction is conducted at low temperatures (0-5 °C) to control the high reactivity of chlorosulfonic acid, preventing thermal decomposition and the formation of undesired byproducts, such as symmetrical sulfones. The slow, portion-wise addition of the thiophene substrate ensures that the exothermic reaction does not run away. The workup procedure, involving quenching on ice, is a critical safety step to decompose excess chlorosulfonic acid violently and precipitate the less water-soluble product.
Experimental Protocol: Chlorosulfonation of 2-Methylthiophene
This protocol is a self-validating system; adherence to the temperature control and quenching steps is paramount for both yield and safety.
Materials:
-
2-Methylthiophene (1.0 eq)
-
Chlorosulfonic acid (4.0 eq)
-
Dichloromethane (DCM)
-
Crushed ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure the setup is in a well-ventilated fume hood.
-
Charge the flask with chlorosulfonic acid (4.0 eq) and cool the vessel to 0 °C using an ice-salt bath.
-
Add 2-methylthiophene (1.0 eq) to the dropping funnel.
-
Begin adding the 2-methylthiophene dropwise to the stirred chlorosulfonic acid over a period of 60-90 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours.
-
In a separate large beaker, prepare a slurry of crushed ice.
-
Crucial Step: Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. This quenching step is highly exothermic and will release HCl gas.
-
Once the quench is complete, transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
The product can be further purified by vacuum distillation or recrystallization if necessary.
Synthesis Workflow Diagram
Caption: Role as a precursor in sulfonamide synthesis.
Safety, Handling, and Storage
This compound is a corrosive and moisture-sensitive compound that requires careful handling.
-
Hazard Classification: GHS classification indicates it causes severe skin burns and eye damage (H314). [1]* Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Avoid inhalation of dust or vapors.
-
Moisture Sensitivity: The sulfonyl chloride moiety reacts violently with water and other protic solvents (e.g., alcohols) to release corrosive hydrochloric acid (HCl). All glassware and reaction setups must be thoroughly dried before use.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). Keep in a cool, dry, and well-ventilated area away from incompatible materials, especially water and bases.
References
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An In-Depth Technical Guide to the Discovery and History of Thiophene Sulfonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of thiophene sulfonyl chlorides. These versatile chemical intermediates are pivotal in the field of medicinal chemistry, serving as crucial building blocks for a range of pharmaceuticals. This document delves into the foundational electrophilic substitution reactions that govern their synthesis, meticulously tracing the progression from early, harsh methodologies to more refined and selective modern techniques. Causality behind experimental choices, mechanistic insights, and the influence of regioselectivity are examined in detail. Furthermore, this guide highlights the significance of thiophene sulfonyl chlorides in drug discovery, presenting their application in the synthesis of notable therapeutic agents. Detailed experimental protocols, safety considerations, and visual diagrams of reaction pathways are included to provide a holistic and practical resource for professionals in the field.
The Dawn of Thiophene Chemistry: A Serendipitous Discovery
This discovery ignited a period of intense research led by Meyer, who, within five years, published an extensive monograph titled "Die Thiophengruppe" (The Thiophene Group), detailing the chemistry of this new class of compounds.[2] Meyer's work established the aromatic nature of thiophene and its propensity to undergo electrophilic substitution reactions, much like benzene, laying the groundwork for all subsequent explorations into its chemical reactivity.[3]
The Advent of Thiophene Sulfonyl Chlorides: Early Synthetic Endeavors and Their Challenges
The inherent aromaticity of the thiophene ring suggested that it would be susceptible to sulfonation and chlorosulfonation, analogous to benzene. The direct introduction of a sulfonyl chloride group onto the thiophene nucleus was a logical step to create versatile intermediates for further chemical transformations.
The Classical Approach: Direct Chlorosulfonation with Chlorosulfonic Acid
The earliest and most direct method for the synthesis of thiophene sulfonyl chlorides involves the reaction of thiophene with an excess of chlorosulfonic acid (ClSO₃H).[4] This electrophilic aromatic substitution reaction, while effective in principle, is fraught with challenges that researchers have worked to overcome for decades.
Core Challenges of the Chlorosulfonic Acid Method:
-
Polymerization and Tar Formation: Thiophene is an electron-rich heterocycle and is highly activated towards electrophilic attack.[3] The strongly acidic and oxidizing conditions of neat chlorosulfonic acid can lead to uncontrolled polymerization and the formation of intractable tars, significantly reducing the yield of the desired product.[4]
-
Lack of Regioselectivity: The thiophene ring has two positions susceptible to electrophilic attack: the α-positions (C2 and C5) and the β-positions (C3 and C4). Attack at the α-position is generally favored due to the greater stabilization of the resulting carbocation intermediate (the σ-complex).[3] However, with substituted thiophenes, the directing effects of the substituent can lead to mixtures of isomers, complicating purification. For instance, the chlorosulfonation of 2-acylthiophenes can yield mixtures of the 4- and 5-sulfonyl chlorides, with the ratio being highly dependent on reaction conditions.[5]
-
Formation of Thiophenesulfonic Acids: A significant side reaction is the formation of thiophenesulfonic acids.[4] While these can be converted to the corresponding sulfonyl chlorides in subsequent steps, this adds complexity and reduces the overall efficiency of the process.
A Typical, Albeit Challenging, Experimental Protocol for Chlorosulfonation:
A general procedure involves the slow, portion-wise addition of the thiophene derivative to a cooled (typically -10°C to 0°C) solution of excess chlorosulfonic acid under vigorous stirring. After the addition, the reaction mixture is allowed to warm to room temperature or gently heated to drive the reaction to completion. The reaction is then quenched by carefully pouring the mixture onto crushed ice, followed by extraction of the product with an organic solvent.
The Evolution of Synthesis: The Quest for Milder and More Selective Reagents
The inherent difficulties associated with the use of chlorosulfonic acid spurred the development of alternative, milder reagents for the synthesis of thiophene sulfonyl chlorides. A significant breakthrough in this area was the introduction of the Vilsmeier-Haack type reagent formed from dimethylformamide (DMF) and sulfuryl chloride (SO₂Cl₂).
The DMF-SO₂Cl₂ Complex: A Paradigm Shift in Thiophene Chlorosulfonation
In the 1980s, it was demonstrated that a 1:1 complex of N,N-dimethylformamide (DMF) and sulfuryl chloride (SO₂Cl₂) serves as a highly effective and convenient agent for the one-step preparation of thiophene sulfonyl chlorides.[4] This method offers several advantages over the classical chlorosulfonic acid approach.
Advantages of the DMF-SO₂Cl₂ Method:
-
Milder Reaction Conditions: The reaction is typically carried out by heating a mixture of the thiophene and the pre-formed complex, avoiding the harsh, strongly acidic environment of neat chlorosulfonic acid. This significantly reduces the extent of polymerization and decomposition, especially for acid-sensitive thiophenes.[4]
-
Improved Yields and Purity: The milder conditions generally lead to cleaner reactions and higher yields of the desired sulfonyl chlorides.[4]
-
Simplified Procedure: The one-step nature of the reaction and the often straightforward work-up make this method more convenient for laboratory-scale synthesis.[4]
Mechanism of Action:
The reaction is believed to proceed through a Vilsmeier-Haack-type intermediate. DMF reacts with sulfuryl chloride to form an electrophilic species, likely a chloroiminium salt, which then acts as the chlorosulfonating agent.[6][7] This reactive intermediate attacks the electron-rich thiophene ring in an electrophilic aromatic substitution reaction.
Experimental Protocol: Synthesis of 2-Thiophenesulfonyl Chloride using the DMF-SO₂Cl₂ Complex [4]
-
Formation of the Complex: In a flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (9.5 g, 0.13 mol) in an ice bath. Add freshly distilled sulfuryl chloride (17.6 g, 0.13 mol) dropwise with shaking, ensuring the temperature remains below 25°C. A hygroscopic solid complex will form within approximately 10 minutes. Allow the mixture to stand at this temperature for an additional 30 minutes.
-
Reaction with Thiophene: To the pre-formed complex, add thiophene (8.4 g, 0.1 mol). Heat the mixture on a water bath at 95-98°C for 1 hour with occasional shaking.
-
Work-up: Cool the viscous, brown reaction mixture and pour it into ice water. Extract the aqueous mixture with chloroform.
-
Purification: Wash the chloroform extract successively with water, a 5% sodium bicarbonate solution, and again with water. Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate).
-
Isolation: Remove the solvent by rotary evaporation. Purify the resulting liquid by vacuum distillation to yield 2-thiophenesulfonyl chloride.
Table 1: Comparison of Synthetic Methodologies for Thiophene Sulfonyl Chlorides
| Feature | Chlorosulfonic Acid Method | DMF-SO₂Cl₂ Complex Method |
| Reagents | Thiophene, Chlorosulfonic Acid | Thiophene, DMF, Sulfuryl Chloride |
| Conditions | Strongly acidic, low to moderate temp. | Neutral to slightly acidic, elevated temp. |
| Key Advantages | Readily available and inexpensive reagents. | Milder conditions, higher yields for sensitive substrates, simpler procedure. |
| Key Disadvantages | Polymerization, tar formation, formation of sulfonic acids, regioselectivity issues. | The complex is hygroscopic and needs to be prepared fresh. |
| Typical Yields | Variable, often moderate to low. | Generally good to excellent. |
The Role of Thiophene Sulfonyl Chlorides in Drug Discovery and Development
The synthetic accessibility and reactivity of thiophene sulfonyl chlorides have made them invaluable intermediates in the pharmaceutical industry.[4] The sulfonyl chloride moiety is a versatile functional group that readily reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively.[4] The resulting sulfonamide group is a key pharmacophore in a multitude of drugs, contributing to their biological activity and pharmacokinetic properties.[8]
Key Therapeutic Agents Derived from Thiophene Sulfonyl Chlorides
Dorzolamide and Brinzolamide: Carbonic Anhydrase Inhibitors for Glaucoma
Dorzolamide and its analogue brinzolamide are potent carbonic anhydrase inhibitors used in the treatment of glaucoma. Their synthesis relies on the use of a substituted thiophene sulfonyl chloride precursor. The thiophene ring serves as a crucial scaffold, and the sulfonamide group is essential for the inhibition of the target enzyme. The synthesis of these complex molecules often involves the introduction of the sulfonamide group via the corresponding sulfonyl chloride at a key stage of the synthetic route.[9][10]
Celecoxib Analogues: COX-2 Inhibitors for Inflammation
Celecoxib is a well-known selective cyclooxygenase-2 (COX-2) inhibitor used to treat inflammation and pain. The development of celecoxib analogues has been an active area of research to improve efficacy and reduce side effects. Thiophene-based analogues, where the phenyl ring of celecoxib is replaced by a thiophene ring, have been synthesized and evaluated.[11] The synthesis of these analogues often involves the reaction of a thiophene sulfonyl chloride with an appropriate amine to form the critical sulfonamide linkage.[11]
Neuroprotective Agents: The Case of T-588
The benzothiophene scaffold, a fused thiophene-benzene ring system, is present in the neuroprotective agent T-588.[12][13][14][15] While the direct synthetic route to T-588 may not always proceed through a sulfonyl chloride, the functionalization of the thiophene ring is a key aspect of its synthesis, and sulfonation/chlorosulfonation represents a fundamental strategy for introducing functional groups onto this heterocycle.
Safety and Handling of Thiophene Sulfonyl Chlorides
Thiophene sulfonyl chlorides are reactive and corrosive compounds that must be handled with appropriate safety precautions.
-
Corrosivity: They are corrosive to the skin, eyes, and respiratory tract.[16][17]
-
Moisture Sensitivity: They react violently with water, releasing toxic and corrosive hydrogen chloride gas.[16][17] Therefore, they must be handled in a dry environment and stored in tightly sealed containers.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat when handling these compounds.[16][17] Work should be conducted in a well-ventilated fume hood.
-
Spill Management: In case of a spill, absorb the material with an inert, dry absorbent and dispose of it as hazardous waste. Do not use water to clean up spills.[3]
Conclusion and Future Perspectives
From their origins in the serendipitous discovery of thiophene by Victor Meyer, thiophene sulfonyl chlorides have evolved into indispensable tools for synthetic and medicinal chemists. The journey from the harsh and often low-yielding chlorosulfonation with chlorosulfonic acid to the milder and more efficient DMF-SO₂Cl₂ method exemplifies the continuous drive for innovation in synthetic methodology. The critical role of these compounds as precursors to a range of pharmaceuticals, including treatments for glaucoma and inflammation, underscores their enduring importance. As drug discovery continues to explore novel chemical space, the versatility of the thiophene scaffold, accessed through reactive intermediates like sulfonyl chlorides, ensures that they will remain at the forefront of pharmaceutical research and development for the foreseeable future.
References
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Appendix: Visualizations
Figure 1: General mechanism of electrophilic aromatic substitution on the thiophene ring.
Figure 3: General workflow for the application of thiophene sulfonyl chlorides in drug synthesis.
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The Thiophene Scaffold: A Privileged Structure in Modern Drug Discovery
An In-depth Technical Guide to the Biological Activities of Thiophene Derivatives
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The thiophene ring, a five-membered sulfur-containing heterocycle, stands as a cornerstone in medicinal chemistry, recognized for its versatile biological activities and presence in numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to act as a bioisostere for the phenyl ring have made it a privileged scaffold in the design of novel therapeutics.[1] This technical guide provides a comprehensive exploration of the diverse biological activities of thiophene derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies, mechanisms of action, and key experimental protocols used to evaluate their efficacy across various therapeutic areas, including oncology, inflammation, infectious diseases, and neurology. This guide emphasizes the causality behind experimental design and provides validated protocols to ensure scientific integrity and reproducibility.
The Thiophene Core: A Foundation for Diverse Bioactivity
Thiophene and its derivatives are integral to a wide array of pharmacologically active compounds, a testament to their chemical versatility.[3] The sulfur atom in the thiophene ring can engage in hydrogen bonding, enhancing drug-receptor interactions, while the overall lipophilicity of the scaffold often contributes to favorable pharmacokinetic properties, such as improved blood-brain barrier penetration.[4][5]
Key Synthetic Routes: The Gewald Reaction
A cornerstone in the synthesis of biologically active 2-aminothiophenes is the Gewald reaction. This one-pot, multi-component reaction combines an α-methylene carbonyl compound, an activated nitrile, and elemental sulfur in the presence of a base to yield highly functionalized thiophenes.[6][7] The versatility and efficiency of this reaction have made it a staple in the generation of thiophene-based compound libraries for drug screening.
Experimental Protocol: Gewald Synthesis of 2-Aminothiophenes
This protocol outlines a general procedure for the Gewald synthesis.
Rationale for Component Selection:
-
α-Methylene Carbonyl Compound (e.g., cyclohexanone): Provides the carbon backbone for the fused ring system.
-
Activated Nitrile (e.g., malononitrile): Contributes the amino and cyano functionalities, which are key for further chemical modifications and biological activity.
-
Elemental Sulfur: The source of the heteroatom for the thiophene ring.
-
Base (e.g., diethylamine or piperidinium borate): Catalyzes the initial Knoevenagel condensation and subsequent cyclization steps.[6]
Step-by-Step Procedure:
-
To a stirred mixture of the α-methylene carbonyl compound (1 equivalent) and the activated nitrile (1 equivalent), add elemental sulfur (1.1 equivalents).
-
Add the basic catalyst (0.1-1 equivalent) to the reaction mixture. The reaction can be performed in a solvent like ethanol or under solvent-free conditions.
-
The reaction mixture is typically stirred at a temperature ranging from room temperature to 100°C for a period of a few minutes to several hours, depending on the reactivity of the substrates and the catalyst used.[8]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product often precipitates. The solid product is collected by filtration.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-aminothiophene derivative.
Self-Validation and Quality Control:
-
The structure of the synthesized compound should be confirmed using spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and mass spectrometry.
-
The purity of the final product should be assessed by techniques like melting point determination and elemental analysis.
Anticancer Activity: Targeting Key Oncogenic Pathways
Thiophene derivatives have emerged as a significant class of anticancer agents, with mechanisms of action that include the inhibition of crucial signaling pathways involved in tumor growth, proliferation, and angiogenesis.[9][10]
Mechanism of Action: Kinase and Tubulin Inhibition
A primary strategy in cancer therapy is the inhibition of protein kinases, which are often dysregulated in cancer cells. Thiophene-based compounds have been developed as potent inhibitors of receptor tyrosine kinases like VEGFR-2 and downstream signaling molecules such as AKT, thereby disrupting angiogenesis and cell survival pathways.[11][12] Another important mechanism is the disruption of microtubule dynamics through the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[13]
Signaling Pathway: VEGFR-2 and AKT Inhibition by Thiophene Derivatives
Caption: Inhibition of VEGFR-2 and AKT signaling by thiophene derivatives.
Experimental Evaluation of Anticancer Activity
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[14]
Rationale for Cell Line Selection:
-
HepG2 (Hepatocellular Carcinoma): These cells retain many metabolic functions of normal hepatocytes, making them a good model to study the metabolism and cytotoxicity of xenobiotics, including potential anticancer drugs.[15][16][17]
-
PC-3 (Prostate Cancer): A commonly used cell line for prostate cancer research, representing an androgen-independent tumor.
Step-by-Step Procedure:
-
Cell Seeding: Seed HepG2 or PC-3 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiophene derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[18]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against the compound concentration.
Self-Validation and Quality Control:
-
Ensure a linear relationship between cell number and absorbance.
-
The Z'-factor, a statistical parameter to assess the quality of an assay, should be calculated to ensure the assay is robust and reproducible.
Experimental Workflow: MTT Assay
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
Table 1: Anticancer Activity of Representative Thiophene Derivatives
| Compound ID | Target | Cell Line | IC50 (µM) | Reference |
| VIIa | COX-2 | - | 0.29 | [7] |
| PYZ10 | COX-2 | - | 0.0000283 | [19] |
| PYZ11 | COX-2 | - | 0.0002272 | [19] |
| PYZ20 | COX-2 | - | 0.33 | [19] |
| PYZ21 | COX-2 | - | 0.08 | [19] |
Anti-inflammatory Activity: Targeting COX and LOX Enzymes
Chronic inflammation is a key factor in a multitude of diseases. Thiophene derivatives, including the commercial drugs Tinoridine and Tiaprofenic acid, are known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[20][21][22]
Mechanism of Action: Dual Inhibition of Arachidonic Acid Pathways
The COX and LOX enzymes are central to the inflammatory cascade, metabolizing arachidonic acid into pro-inflammatory prostaglandins and leukotrienes, respectively.[8][23] Dual inhibitors of COX-2 and 5-LOX are particularly sought after as they may offer enhanced efficacy and a better safety profile compared to traditional NSAIDs.[8]
Signaling Pathway: COX-2 and 5-LOX Inhibition
Caption: Dual inhibition of COX-2 and 5-LOX pathways by thiophene derivatives.
Experimental Evaluation of Anti-inflammatory Activity
Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema in Rats
This is a classic and widely used model to screen for acute anti-inflammatory activity.
Rationale for Model Selection:
-
Carrageenan: A phlogistic agent that induces a reproducible inflammatory response characterized by edema.
-
Rat Paw: A convenient and sensitive site for inducing and measuring edema.
Step-by-Step Procedure:
-
Animal Acclimatization: Acclimatize male Wistar rats for one week under standard laboratory conditions.
-
Grouping and Dosing: Divide the rats into groups (n=6): a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the thiophene derivatives. Administer the compounds orally or intraperitoneally.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.
Self-Validation and Quality Control:
-
The standard drug group should show a significant reduction in paw edema compared to the control group.
-
The baseline paw volumes of all animals should be similar before the start of the experiment.
Table 2: Anti-inflammatory Activity of Representative Thiophene Derivatives
| Compound ID | Assay | IC50 (µM) / % Inhibition | Reference |
| Compound 42 | COX-2 Inhibition | 0.67 | [4] |
| Compound 42 | LOX Inhibition | 2.33 | [4] |
| Compound 41 | Carrageenan-induced paw edema | 48.94% inhibition | [4] |
| Compound 15 | Carrageenan-induced paw edema | 58.46% inhibition @ 50 mg/kg | [20] |
Antimicrobial Activity: Combating Drug-Resistant Pathogens
The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Thiophene derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi.[24][25]
Mechanism of Action
The antimicrobial mechanisms of thiophene derivatives are diverse and can include the disruption of bacterial cell membranes, inhibition of essential enzymes, and interference with nucleic acid synthesis.
Experimental Evaluation of Antimicrobial Activity
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Rationale for Method Selection:
-
Broth Microdilution: A quantitative method that is amenable to high-throughput screening.
Step-by-Step Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution: Prepare two-fold serial dilutions of the thiophene derivatives in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Table 3: Antimicrobial Activity of Representative Thiophene Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound S1 | S. aureus, E. coli | 0.81 µM/ml | [26] |
| Compound S4 | C. albicans, A. niger | 0.91 µM/ml | [26] |
| Cyclohexanol-substituted 3-chlorobenzo[b]thiophene | Gram-positive bacteria, yeast | 16 | [25] |
| Benzo[b]thiophene derivatives | Candida species | 32-64 | [24] |
Neurological Applications: Targeting Neurodegenerative Diseases
Thiophene derivatives are being explored for their potential in treating neurodegenerative disorders like Alzheimer's disease. Their mechanisms of action in this area include the inhibition of acetylcholinesterase (AChE) and the prevention of amyloid-β (Aβ) peptide aggregation.[1][5][27]
Mechanism of Action: AChE Inhibition and Anti-Aggregation
Inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the brain, which is beneficial in Alzheimer's disease. The aggregation of Aβ peptides into plaques is a pathological hallmark of the disease, and compounds that can inhibit this process are of great therapeutic interest.
Experimental Evaluation of Neuroprotective Activity
Experimental Protocol: In Vitro Amyloid-β Aggregation Assay using Thioflavin T
Thioflavin T (ThT) is a fluorescent dye that binds to β-sheet-rich structures like amyloid fibrils, resulting in a significant increase in fluorescence.[6][14][22][28]
Step-by-Step Procedure:
-
Preparation of Aβ Solution: Prepare a stock solution of Aβ peptide (e.g., Aβ1-42) in a suitable solvent (e.g., 10 mM NaOH) and dilute it into a buffer (e.g., Tris buffer, pH 7.4).[29]
-
Assay Setup: In a 96-well plate, mix the Aβ solution with ThT and the thiophene derivative at various concentrations.
-
Incubation: Incubate the plate at 37°C with intermittent shaking to promote aggregation.
-
Fluorescence Measurement: Measure the fluorescence intensity at regular intervals using an excitation wavelength of ~440-450 nm and an emission wavelength of ~482-485 nm.[14][29]
-
Data Analysis: Plot the fluorescence intensity against time to generate aggregation curves. The inhibitory effect of the thiophene derivative is determined by the reduction in the final fluorescence intensity or the extension of the lag phase.
Table 4: Neuroprotective Activity of Representative Thiophene Derivatives
| Compound ID | Target | Activity | Reference |
| IIId | Acetylcholinesterase | 60% inhibition | [1][27] |
| 23e | Acetylcholinesterase | IC50 = 0.42 µM | [3] |
| Novel Thiophene Derivatives | Acetylcholinesterase | Ki = 0.28-4.01 nM | [30] |
Conclusion and Future Perspectives
The thiophene scaffold continues to be a highly valuable platform in the quest for novel therapeutic agents. The diverse biological activities of thiophene derivatives, spanning from anticancer and anti-inflammatory to antimicrobial and neuroprotective effects, highlight the immense potential of this heterocyclic system. Future research will likely focus on the development of more selective and potent thiophene-based compounds, leveraging structure-activity relationship studies and computational modeling to design next-generation drugs with improved efficacy and safety profiles. The integration of thiophene moieties into multi-target drugs and the exploration of novel biological targets will undoubtedly open new avenues in drug discovery.
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Significance of thiophene sulfonyl chlorides in organic chemistry
An In-Depth Technical Guide to the Significance of Thiophene Sulfonyl Chlorides in Organic Chemistry
Authored by Gemini, Senior Application Scientist
Abstract
The thiophene nucleus is a privileged scaffold in both medicinal chemistry and materials science, prized for its unique electronic properties and its role as a versatile bioisostere for the phenyl ring.[1][2] When functionalized with a sulfonyl chloride group (-SO₂Cl), the resulting thiophene sulfonyl chlorides emerge as powerful and highly reactive intermediates. This guide provides a comprehensive exploration of the synthesis, reactivity, and multifaceted applications of these critical building blocks. We will delve into the causality behind synthetic strategies, detail field-proven experimental protocols, and examine their pivotal role in the development of advanced pharmaceuticals and functional organic materials, grounding all claims in authoritative literature.
The Thiophene Core: A Foundation of Versatility
Thiophene is a five-membered aromatic heterocycle containing a sulfur atom.[2] Its aromaticity, while less than benzene, is substantial and governs its reactivity, making it susceptible to electrophilic substitution primarily at the 2- and 5-positions.[3][4] This inherent reactivity, combined with the sulfur atom's ability to engage in hydrogen bonding and other non-covalent interactions, makes the thiophene ring a cornerstone of modern drug design.[1] In materials science, the electron-rich nature of thiophene has established it as a fundamental unit in the construction of π-conjugated polymers for organic electronics.[5][6][7]
Synthesis of Thiophene Sulfonyl Chlorides: Crafting the Reactive Intermediate
The introduction of the sulfonyl chloride moiety onto the thiophene ring transforms it into a potent electrophilic reagent. The choice of synthetic method is critical and is often dictated by the stability of other functional groups present on the thiophene ring.
Classical Approach: Direct Chlorosulfonation
The traditional method involves the reaction of a thiophene derivative with an excess of chlorosulfonic acid (ClSO₃H).[3] This is a direct and potent electrophilic aromatic substitution.
-
Mechanism: The electrophile is chlorosulfuric acid itself or a related species. The thiophene π-system attacks the sulfur atom, followed by rearomatization to yield the thiophenesulfonic acid, which is then converted to the sulfonyl chloride.
-
Causality & Field Insights: While effective for simple thiophenes, this method's harsh, strongly acidic conditions can be detrimental to sensitive substrates. Acid-labile groups may be cleaved, and the strong oxidizing nature of the reagent can lead to undesired side reactions and polymerization, often resulting in poor yields.[8] For this reason, milder and more selective methods are often preferred in complex, multi-step syntheses.
Modern Approach: The Vilsmeier-Haack Analogue
A more contemporary and versatile method utilizes a pre-formed complex of N,N-dimethylformamide (DMF) and sulfuryl chloride (SO₂Cl₂).[8] This approach offers significant advantages in terms of operational simplicity and substrate tolerance.
-
Mechanism: DMF and SO₂Cl₂ react to form a Vilsmeier-Haack-type reagent, [(CH₃)₂N=CHCl]⁺[SO₃Cl]⁻. This complex acts as a milder electrophile for the chlorosulfonation of the thiophene ring.
-
Causality & Field Insights: This one-step procedure avoids the use of large excesses of strong acid, making it compatible with a broader range of functional groups.[8] The reaction is typically cleaner, and the yields are often superior to the classical method, making it a preferred choice for preparing substituted thiophenesulfonyl chlorides.
Data Presentation: Comparative Synthesis Yields
The following table, adapted from the work of Sone et al., summarizes the yields for the synthesis of various thiophenesulfonyl chlorides using the DMF-SO₂Cl₂ complex, demonstrating the method's efficacy.[8]
| Starting Thiophene Derivative | Product | Yield (%) |
| Thiophene | 2-Thiophenesulfonyl chloride | 74 |
| 2-Methylthiophene | 5-Methyl-2-thiophenesulfonyl chloride | 81 |
| 3-Methylthiophene | 3-Methyl-2-thiophenesulfonyl chloride | 70 |
| 2-Chlorothiophene | 5-Chloro-2-thiophenesulfonyl chloride | 85 |
| 2-Bromothiophene | 5-Bromo-2-thiophenesulfonyl chloride | 88 |
The Electrophilic Hub: Reactivity and Mechanistic Pathways
The significance of thiophene sulfonyl chlorides lies in the high electrophilicity of the sulfur atom, making it a prime target for a wide array of nucleophiles. This reactivity is the gateway to a vast chemical space of sulfur-containing thiophene derivatives.
// Center Node TSC [label="Thiophene\nSulfonyl Chloride\n(R-SO₂Cl)", fillcolor="#F1F3F4", fontcolor="#202124", shape=Mdiamond];
// Product Nodes Sulfonamide [label="Sulfonamide\n(R-SO₂NHR')", fillcolor="#E8F0FE", fontcolor="#202124"]; SulfonateEster [label="Sulfonate Ester\n(R-SO₂OR')", fillcolor="#E6F4EA", fontcolor="#202124"]; Sulfinamide [label="Sulfinamide\n(R-S(O)NHR')", fillcolor="#FEF7E0", fontcolor="#202124"]; Thiophenol [label="Thiophenol\n(R-SH)", fillcolor="#FCE8E6", fontcolor="#202124"]; SulfonylHydrazide [label="Sulfonyl Hydrazide\n(R-SO₂NHNH₂)", fillcolor="#EAEAEA", fontcolor="#202124"];
// Reagent Nodes Amine [label="Amine\n(R'NH₂)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Alcohol [label="Alcohol\n(R'OH)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; ReducingAgent1 [label="Reducing Agent\n(e.g., Zn, PPh₃)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ReducingAgent2 [label="Strong Reducing Agent\n(e.g., Zn/H₂SO₄)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydrazine [label="Hydrazine\n(NH₂NH₂)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges TSC -> Sulfonamide [label=" Nucleophilic Substitution"]; Amine -> Sulfonamide [style=dashed, arrowhead=none];
TSC -> SulfonateEster [label=" Nucleophilic Substitution"]; Alcohol -> SulfonateEster [style=dashed, arrowhead=none];
TSC -> Sulfinamide [label=" Reduction & Amidation"]; ReducingAgent1 -> Sulfinamide [style=dashed, arrowhead=none];
TSC -> Thiophenol [label=" Strong Reduction"]; ReducingAgent2 -> Thiophenol [style=dashed, arrowhead=none];
TSC -> SulfonylHydrazide [label=" Nucleophilic Substitution"]; Hydrazine -> SulfonylHydrazide [style=dashed, arrowhead=none]; }
Caption: Core reactivity pathways of thiophene sulfonyl chlorides.
-
Sulfonamide Formation: The most prominent reaction is with primary or secondary amines to form sulfonamides (R-SO₂-NHR'). This reaction is fundamental to medicinal chemistry.[9] The reaction is typically run in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge the HCl generated, driving the reaction to completion.
-
Sulfonate Ester Formation: Reaction with alcohols or phenols yields sulfonate esters (R-SO₂-OR'). These esters are not only stable functional groups in their own right but can also serve as excellent leaving groups in subsequent nucleophilic substitution reactions.
-
Reduction to Sulfinamides and Thiophenols: Thiophene sulfonyl chlorides can be selectively reduced. Milder reducing agents can yield sulfinates or, in the presence of an amine, sulfinamides.[10][11] More potent reducing conditions, such as zinc dust in acid, can fully reduce the sulfonyl chloride down to the corresponding thiophenethiol.[12]
-
Reactions with Other Nucleophiles: Other nucleophiles, such as hydrazine and sodium azide, react readily to produce the corresponding sulfonyl hydrazides and sulfonyl azides, which are themselves valuable synthetic intermediates.[3][13]
Applications in Drug Discovery and Development
The thiophene sulfonamide motif is a recurring feature in a multitude of clinically significant drugs. This prevalence is due to the combination of the thiophene ring's favorable pharmacophoric properties and the sulfonamide group's exceptional ability to act as a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.
-
Enzyme Inhibition: Many thiophene-based sulfonamides are potent inhibitors of enzymes like carbonic anhydrase, which is relevant for treating glaucoma.[7] The sulfonamide group often coordinates to a zinc ion within the enzyme's active site.
-
Antibacterial Agents: The sulfonamide functional group is the basis for the historic "sulfa drugs." Thiophene-containing analogues continue to be explored as novel antibacterial agents to combat drug-resistant pathogens.[14][15]
-
Bioisosterism: In drug design, a key strategy is bioisosteric replacement, where one functional group is swapped for another to improve potency, selectivity, or pharmacokinetic properties. The thiophene ring is frequently used as a bioisostere of a benzene ring.[1] This substitution can alter the molecule's electronic profile, improve metabolic stability, and enhance binding affinity without drastically changing its overall size and shape.
Role in Materials Science
While less prevalent than in medicinal chemistry, thiophene sulfonyl chlorides are valuable reagents in materials science for synthesizing and modifying functional polymers.
-
Monomer Synthesis: They can be used to synthesize specialized monomers. The resulting sulfonamide or sulfonate ester groups can be used to tune the solubility, thermal stability, and electronic properties of thiophene-based polymers.[16]
-
Polymer Functionalization: The reactivity of the sulfonyl chloride group allows it to be grafted onto existing polymer backbones, introducing new functionalities. This can be used to create materials with enhanced properties for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).[5][7][17][18]
Field-Proven Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are detailed based on established literature, providing a self-validating system for researchers.
Experimental Workflow Overview
// Nodes Start [label="Thiophene", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Protocol 1:\nSynthesis of\n2-Thiophenesulfonyl Chloride", shape=cds, fillcolor="#E8F0FE", fontcolor="#202124"]; Intermediate [label="2-Thiophenesulfonyl\nChloride", fillcolor="#F1F3F4", fontcolor="#202124"]; Step2 [label="Protocol 2:\nSynthesis of\nN-Benzyl-2-thiophenesulfonamide", shape=cds, fillcolor="#E6F4EA", fontcolor="#202124"]; Product [label="Thiophene Sulfonamide\nProduct", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Step1 [label=" DMF/SO₂Cl₂"]; Step1 -> Intermediate; Intermediate -> Step2 [label=" Benzylamine,\nTriethylamine"]; Step2 -> Product; }
Caption: Two-step workflow from thiophene to a target sulfonamide.
Protocol 1: Synthesis of 2-Thiophenesulfonyl Chloride
(Adapted from Sone et al., 1985)[8]
Objective: To synthesize 2-thiophenesulfonyl chloride from thiophene using a DMF-sulfuryl chloride complex.
Materials:
-
N,N-Dimethylformamide (DMF), freshly distilled
-
Sulfuryl chloride (SO₂Cl₂), freshly distilled
-
Thiophene
-
Chloroform (CHCl₃)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Water
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Complex Formation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add DMF (9.5 g, 0.13 mol). Cool the flask in an ice bath.
-
Slowly add freshly distilled SO₂Cl₂ (17.6 g, 0.13 mol) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 25 °C during the addition. A hygroscopic solid complex will form.
-
Once the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes.
-
Chlorosulfonation: To the formed complex, add thiophene (8.4 g, 0.1 mol).
-
Equip the flask with a condenser and heat the mixture in a water bath at 95-98 °C for 1 hour with occasional shaking. The mixture will become a viscous brown liquid.
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing approximately 200 g of crushed ice and water.
-
Transfer the aqueous mixture to a separatory funnel and extract with chloroform (3 x 50 mL).
-
Combine the organic extracts and wash successively with water (50 mL), 5% NaHCO₃ solution (50 mL), and finally with water (50 mL). The bicarbonate wash is critical to neutralize any remaining acids.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude liquid by vacuum distillation to yield 2-thiophenesulfonyl chloride (CAS 16629-19-9) as a colorless to pale yellow liquid.[8][19]
Protocol 2: Synthesis of N-Benzyl-2-thiophenesulfonamide
Objective: To demonstrate the reaction of 2-thiophenesulfonyl chloride with a primary amine to form a sulfonamide.
Materials:
-
2-Thiophenesulfonyl chloride (from Protocol 1)
-
Benzylamine
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-thiophenesulfonyl chloride (1.83 g, 10 mmol) in 30 mL of DCM. Cool the solution to 0 °C in an ice bath.
-
In a separate small beaker, prepare a solution of benzylamine (1.07 g, 10 mmol) and triethylamine (1.21 g, 12 mmol, 1.2 eq) in 10 mL of DCM.
-
Amine Addition: Add the benzylamine/triethylamine solution dropwise to the stirred solution of the sulfonyl chloride at 0 °C over 15 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 20 mL) to remove excess amine and triethylamine, water (20 mL), saturated NaHCO₃ solution (20 mL), and finally brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The resulting crude solid can be purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure N-benzyl-2-thiophenesulfonamide as a white solid.
Conclusion and Future Outlook
Thiophene sulfonyl chlorides are not merely synthetic curiosities; they are foundational pillars in the construction of complex molecules that impact human health and technology. Their straightforward synthesis and predictable, robust reactivity with a wide range of nucleophiles ensure their continued importance. In drug discovery, the strategic use of the thiophene sulfonamide scaffold will remain a key tactic for developing next-generation therapeutics with enhanced specificity and improved pharmacokinetic profiles. In materials science, new methods leveraging the unique reactivity of thiophene sulfonyl chlorides will enable the creation of bespoke polymers with precisely tuned properties for advanced electronic applications. The enduring significance of these reagents is a testament to the power of harnessing the unique interplay between the thiophene ring and the sulfonyl chloride functional group.
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Methodological & Application
Synthesis of sulfonamides using 5-Methylthiophene-2-sulfonyl chloride
Application Note & Protocol
Strategic Synthesis of Novel Sulfonamides Utilizing 5-Methylthiophene-2-sulfonyl chloride: A Guide for Medicinal Chemistry
Abstract: This document provides a comprehensive guide for the synthesis of sulfonamides using this compound as a key building block. Sulfonamides incorporating a thiophene moiety are of significant interest in drug discovery due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This guide details the underlying chemical principles, provides a robust, step-by-step protocol for synthesis and purification, and outlines standard methods for structural characterization. It is intended for researchers, medicinal chemists, and process development scientists engaged in the discovery and development of novel therapeutic agents.
Introduction: The Thiophene-Sulfonamide Scaffold in Drug Discovery
The sulfonamide functional group (-S(=O)₂-N<) is a privileged scaffold in medicinal chemistry, forming the basis of numerous marketed drugs, from antibacterial "sulfa drugs" to modern treatments for cancer, glaucoma, and inflammation.[4][5][6] Its prevalence stems from its ability to act as a stable, non-classical bioisostere for amides and carboxylic acids, its capacity to engage in crucial hydrogen bonding interactions with biological targets, and its favorable physicochemical and metabolic properties.[5][7]
When combined with a thiophene ring, another critical pharmacophore known for its diverse biological attributes, the resulting thiophene-sulfonamide core offers a powerful platform for developing novel therapeutics.[3][8] The thiophene ring system is present in numerous FDA-approved drugs and is valued for its unique electronic properties and ability to modulate the pharmacological profile of a molecule.[8] this compound is an ideal starting material for accessing this chemical space, providing a reactive electrophile for coupling with a wide array of amine nucleophiles.
The Core Reagent: this compound
Understanding the properties of the key electrophile is paramount for successful synthesis. This compound is a stable, solid reagent that serves as the source of the 5-methylthiophenesulfonyl moiety.
| Property | Value | Source |
| IUPAC Name | This compound | [9] |
| CAS Number | 55854-45-0 | [9][10] |
| Molecular Formula | C₅H₅ClO₂S₂ | [9][11] |
| Molecular Weight | 196.68 g/mol | [9][11] |
| Appearance | Solid | |
| Hazard | Causes severe skin burns and eye damage | [9] |
Note: Always consult the Safety Data Sheet (SDS) before handling this reagent.
The Reaction: Mechanism and Rationale
The synthesis of a sulfonamide from a sulfonyl chloride and an amine is a classic nucleophilic acyl substitution reaction, adapted for a sulfuryl center. The general mechanism is a reliable and high-yielding transformation.[12][13]
Mechanism Rationale:
-
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. Primary and secondary amines are suitable nucleophiles.[12]
-
Chloride as a Leaving Group: The chloride ion is an excellent leaving group, facilitating the formation of a new sulfur-nitrogen (S-N) bond.
-
Role of the Base: The reaction generates one equivalent of hydrochloric acid (HCl). A non-nucleophilic organic base, such as pyridine or triethylamine (TEA), is crucial. It serves two purposes: to neutralize the HCl byproduct, preventing the protonation and deactivation of the starting amine, and to facilitate the final deprotonation step to yield the neutral sulfonamide product.[12]
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Application Notes and Protocols for the Synthesis of Novel Sulfonamides using 5-Methylthiophene-2-sulfonyl chloride
Introduction: The Enduring Importance of the Sulfonamide Scaffold
Sulfonamides represent a cornerstone in medicinal chemistry, forming the structural backbone of a vast array of therapeutic agents.[1][2] Their remarkable versatility has led to the development of drugs with diverse biological activities, including antibacterial, anticancer, anti-inflammatory, and diuretic properties.[1][3] The continued exploration of novel sulfonamide derivatives is a critical endeavor in modern drug discovery, aimed at enhancing therapeutic efficacy, overcoming drug resistance, and improving pharmacokinetic profiles.[4][5] This document provides a comprehensive guide to the synthesis of sulfonamides utilizing 5-Methylthiophene-2-sulfonyl chloride, a versatile building block for creating new chemical entities with potential therapeutic applications.[6]
This compound: A Key Reagent for Novel Drug Candidates
This compound is a valuable reagent in the synthesis of novel sulfonamides.[7] The thiophene ring is a well-established isostere for the benzene ring in medicinal chemistry, often leading to improved potency and altered metabolic stability. The methyl group at the 5-position can provide beneficial steric and electronic properties, influencing the binding affinity of the final compound to its biological target.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C5H5ClO2S2 |
| Molecular Weight | 196.7 g/mol [7] |
| Appearance | Brown crystalline solid |
| Melting Point | 123 °C[8] |
| Storage | 2-8°C, under inert atmosphere[8] |
Reaction Mechanism: The Nucleophilic Attack on the Sulfonyl Group
The synthesis of sulfonamides from a sulfonyl chloride and a primary or secondary amine is a classic example of a nucleophilic substitution reaction.[1] The fundamental mechanism involves the lone pair of electrons on the nitrogen atom of the amine acting as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This attack leads to the formation of a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group. A base is typically required to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the formation of the stable sulfonamide bond.[1][9]
Experimental Protocol: A Step-by-Step Guide to Sulfonamide Synthesis
This protocol provides a general method for the synthesis of sulfonamides from this compound and a primary or secondary amine. Researchers should optimize the reaction conditions for each specific amine substrate.
Materials and Reagents
-
This compound (>97% purity)
-
Primary or secondary amine of interest (1.0 eq)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Base (e.g., Pyridine or Triethylamine (TEA), 1.5 eq)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel or syringe pump
-
Thin Layer Chromatography (TLC) plates and chamber
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Flash chromatography setup
Detailed Synthesis Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary or secondary amine (1.0 equivalent) in a suitable anhydrous aprotic solvent (e.g., DCM) to a concentration of approximately 0.1 M.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 equivalents) to the stirred solution. The use of a base is crucial to neutralize the HCl byproduct of the reaction.[1][9]
-
Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the reaction mixture at 0 °C over a period of 15-30 minutes using a dropping funnel or syringe pump. Slow addition is recommended to control the reaction exotherm and minimize potential side reactions.[9]
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and continue stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A typical reaction time is between 6 and 18 hours.[1]
-
Workup: Once the reaction is complete (as indicated by TLC), dilute the reaction mixture with the solvent used for the reaction.
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash sequentially with 1N HCl solution, saturated sodium bicarbonate solution, and brine. These washes remove excess base, unreacted starting materials, and aqueous-soluble byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude sulfonamide product.
Workflow Diagram
Caption: A generalized workflow for the synthesis of sulfonamides.
Purification and Characterization
The crude sulfonamide product can be purified by either recrystallization or flash column chromatography on silica gel.[1]
-
Recrystallization: A suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) should be chosen to dissolve the crude product at an elevated temperature and allow for the formation of pure crystals upon cooling.
-
Flash Column Chromatography: This is a common and effective method for purifying a wide range of sulfonamides. A solvent system with appropriate polarity should be selected based on TLC analysis to achieve good separation of the desired product from impurities.
The purity and identity of the final sulfonamide product should be confirmed by standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity.
Safety and Handling Precautions
Working with this compound and other reagents involved in this synthesis requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10][11][12]
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of corrosive and potentially toxic vapors.[10][11]
-
Moisture Sensitivity: this compound is moisture-sensitive and reacts with water, potentially releasing toxic gas.[12] Handle under anhydrous conditions and store in a tightly sealed container in a dry environment.[11][12]
-
Corrosivity: Sulfonyl chlorides are corrosive and can cause severe skin and eye damage.[12][13] Avoid all personal contact.[10] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[10][12]
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[12]
Table 2: Hazard and Safety Information
| Reagent | Key Hazards | Recommended Precautions |
| This compound | Corrosive, moisture-sensitive, may cause respiratory irritation.[12] | Handle in a fume hood, wear appropriate PPE, avoid contact with water.[11][12] |
| Pyridine/Triethylamine | Flammable, toxic, irritant | Handle in a fume hood, away from ignition sources, wear appropriate PPE. |
| Dichloromethane | Volatile, potential carcinogen | Handle in a fume hood, wear appropriate PPE. |
Troubleshooting and Optimization
-
Low Yield: If the yield is low, consider increasing the reaction time, using a slight excess of the amine, or trying a different base or solvent.
-
Di-sulfonylation: In the case of primary amines, di-sulfonylation can be a side reaction. To minimize this, ensure slow, dropwise addition of the sulfonyl chloride at low temperatures.[9] Using a slight excess of the amine can also favor mono-sulfonylation.[9]
-
Purification Difficulties: If the product is difficult to purify, consider alternative purification techniques such as preparative HPLC.
Conclusion
The synthesis of novel sulfonamides from this compound is a robust and versatile method for generating new chemical entities for drug discovery. By following the detailed protocol and adhering to the necessary safety precautions, researchers can efficiently synthesize and purify a wide range of sulfonamide derivatives for further biological evaluation. The principles and techniques outlined in these application notes provide a solid foundation for the successful synthesis and exploration of this important class of compounds.
References
- Benchchem. Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride.
- CymitQuimica. 5-[(Benzoylamino)
- Spectrum Chemical.
- Benchchem.
- Fisher Scientific.
- Macmillan Group - Princeton University.
- PMC - NIH.
- Fisher Scientific.
- CHEMISTRY & BIOLOGY INTERFACE. Recent advances in synthesis of sulfonamides: A review.
- ResearchGate. Selected drugs with N-aryl sulfonamide structure motif.
- ChemBK. 5-{[(phenylcarbonyl)amino]methyl}thiophene-2-sulfonyl chloride.
- PubChem. This compound.
- PubMed. Synthesis and antibacterial activity of N-[2-[5-(methylthio)thiophen-2-yl].
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Application Notes & Protocols: 5-Methylthiophene-2-sulfonyl chloride as a Strategic Building Block in Drug Discovery
Abstract: This guide provides an in-depth technical overview of 5-methylthiophene-2-sulfonyl chloride, a pivotal building block for modern medicinal chemistry. We will explore the strategic rationale for its use, focusing on the synergistic benefits of the sulfonamide functional group and the thiophene core as a bioisosteric replacement for phenyl rings. This document furnishes researchers, scientists, and drug development professionals with detailed, field-proven protocols for the synthesis of novel sulfonamide derivatives, emphasizing experimental causality, safety, and robust analytical validation.
The Strategic Rationale: A Synergy of Function and Form
The design of new chemical entities with optimal pharmacological profiles requires a sophisticated understanding of structure-activity relationships (SAR) and structure-property relationships (SPR). This compound emerges as a high-value reagent by combining two powerful concepts in drug design: the privileged nature of the sulfonamide moiety and the bioisosteric advantages of the thiophene ring.
The Sulfonamide Moiety: A Versatile Pharmacophore
The sulfonamide group (-SO₂NH-) is a cornerstone of medicinal chemistry, found in a vast array of approved drugs, including antibacterials, diuretics, anti-inflammatory agents, and anticonvulsants.[1][2][3] Its utility stems from its unique physicochemical properties. It is often employed as a bioisostere for an amide or carboxylic acid, offering several potential advantages:
-
Enhanced Metabolic Stability: Compared to amides, sulfonamides are generally more resistant to enzymatic hydrolysis, which can improve a drug candidate's half-life and bioavailability.[4]
-
Hydrogen Bonding: The sulfonamide group possesses both strong hydrogen bond accepting (sulfonyl oxygens) and donating (N-H) capabilities, enabling robust interactions with biological targets.[4]
-
Tunable Acidity: The pKa of the N-H proton can be modulated by the N-substituent, allowing for fine-tuning of a molecule's ionization state at physiological pH, which impacts solubility, cell permeability, and target engagement.
The Thiophene Scaffold: A Superior Phenyl Ring Bioisostere
Bioisosteric replacement is a key strategy in lead optimization to enhance potency, improve ADME (Absorption, Distribution, Metabolism, Excretion) properties, and mitigate toxicity.[5] The thiophene ring is a classical and highly successful bioisostere of the benzene ring.[6][7] Substituting a phenyl group with a 5-methylthiophene moiety can confer significant benefits:
-
Modulation of Physicochemical Properties: The sulfur atom in the thiophene ring alters the electronic distribution and introduces a dipole moment, which can impact lipophilicity (LogP) and aqueous solubility.[6]
-
Improved Metabolic Profile: Aromatic rings are often sites of CYP450-mediated oxidative metabolism. The thiophene ring can present a different metabolic profile, potentially blocking a key site of metabolism and improving metabolic stability.[8]
-
Novel Intellectual Property: Replacing a core scaffold can open new avenues for patentable chemical space.
-
Enhanced Target Interactions: The sulfur atom's lone pair of electrons can engage in specific interactions, such as hydrogen bonding, that are not possible with a benzene ring, potentially increasing binding affinity and selectivity.[6][7]
The combination of the reactive sulfonyl chloride at the 2-position and the methyl group at the 5-position provides a well-defined vector for chemical elaboration, allowing for the systematic exploration of SAR.
Physicochemical & Safety Data
Handling this compound requires strict adherence to safety protocols due to its high reactivity and corrosive nature.
| Property | Value | Reference |
| CAS Number | 55854-45-0 | [9] |
| Molecular Formula | C₅H₅ClO₂S₂ | [9] |
| Molecular Weight | 196.68 g/mol | [10] |
| Appearance | Solid | [10] |
| Hazard Statement | H314: Causes severe skin burns and eye damage | [9] |
| GHS Classification | Skin Corrosion, Category 1B | [9] |
Safety Precautions:
-
Always handle this reagent in a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles or face shield, and chemically resistant gloves (e.g., nitrile).
-
Keep away from moisture, as it readily hydrolyzes.
-
Have an appropriate spill kit and quench solution (e.g., sodium bicarbonate solution) readily available.
Synthetic Protocols & Methodologies
The primary application of this compound is its reaction with primary or secondary amines to form the corresponding sulfonamides.
General Protocol for the Synthesis of N-Substituted-5-methylthiophene-2-sulfonamides
This protocol provides a robust and adaptable method for the synthesis of a diverse library of sulfonamide derivatives.
Principle: The reaction proceeds via a nucleophilic attack of the amine on the highly electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride leaving group and the formation of a new S-N bond. A base is required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.
Caption: Workflow for Sulfonamide Synthesis and Validation
Materials and Reagents:
| Reagent | Purpose | Typical Molar Eq. |
| Primary or Secondary Amine | Nucleophile | 1.0 |
| This compound | Electrophile | 1.0 - 1.2 |
| Triethylamine (Et₃N) or Pyridine | Base (HCl Scavenger) | 1.5 - 2.0 |
| Dichloromethane (DCM) or Tetrahydrofuran (THF) | Anhydrous Solvent | - |
| Deionized Water | Quenching | - |
| 1 M Hydrochloric Acid (aq) | Workup (removes excess base) | - |
| Saturated Sodium Bicarbonate (aq) | Workup (removes acid) | - |
| Brine (Saturated NaCl aq) | Workup (removes water) | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | Drying Agent | - |
| Ethyl Acetate & Hexanes | Solvents for Extraction & Chromatography | - |
Step-by-Step Experimental Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 eq.). Evacuate and backfill the flask with an inert gas (Nitrogen or Argon).
-
Causality: An inert atmosphere is crucial to prevent the highly reactive sulfonyl chloride from hydrolyzing with atmospheric moisture, which would reduce the yield.
-
-
Dissolution: Add anhydrous dichloromethane (DCM, ~0.2 M concentration based on the amine) and triethylamine (1.5 eq.). Stir the mixture at room temperature until all solids are dissolved.
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM. Cool the amine solution to 0 °C using an ice-water bath. Add the sulfonyl chloride solution dropwise to the stirring amine solution over 10-15 minutes.
-
Causality: The reaction is often exothermic. Slow, cooled addition prevents potential side reactions and ensures better control over the reaction rate.
-
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Quenching and Workup: Once the reaction is complete, cool the mixture to 0 °C and quench by slowly adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Dilute the mixture with additional DCM. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and finally with brine (1x).
-
Causality: The acidic wash removes the triethylamine base and any unreacted amine. The basic wash removes any residual HCl or hydrolyzed sulfonyl chloride (sulfonic acid). The brine wash helps to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification (Self-Validation Step 1): Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to obtain the pure sulfonamide.
-
Characterization (Self-Validation Step 2): Confirm the identity and structure of the final product using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
-
Application Example: Targeting Inflammatory Pathways
The 5-methylthiophene-2-sulfonamide scaffold is structurally related to moieties found in potent inhibitors of enzymes involved in inflammatory pathways. For instance, N-(5-substituted)thiophene-2-alkylsulfonamides have been identified as potent inhibitors of 5-lipoxygenase (5-LO), an enzyme critical in the biosynthesis of leukotrienes, which are inflammatory mediators.[11] The use of this compound allows for the rapid synthesis of analogs to probe the SAR of the "head" group in these types of inhibitors, potentially leading to new anti-inflammatory agents.[11]
Caption: Bioisosteric Replacement Workflow
Conclusion
This compound is more than a mere reagent; it is a strategic tool for medicinal chemists. It provides a direct route to the synthesis of sulfonamides, a class of compounds with proven therapeutic value. By leveraging the bioisosteric properties of the thiophene ring, this building block enables the rational design of novel drug candidates with potentially superior potency, selectivity, and pharmacokinetic profiles. The protocols and insights provided herein are intended to empower researchers to effectively utilize this versatile building block in their drug discovery campaigns.
References
- Benchchem. (n.d.). A comparative study of thiophene versus benzene bioisosteres in drug design.
- Wiese, M., et al. (n.d.). Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[12]annulene-scaffold. PubMed Central.
- PharmaBlock. (n.d.). The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis.
- Cambridge MedChem Consulting. (2023, January 28). Aromatic Bioisosteres.
- Unknown Author. (n.d.).
- ResearchGate. (n.d.). Bioisosterism in Medicinal Chemistry.
- Patani, G. A., & LaVoie, E. J. (2021, September 30). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry, ACS Publications.
- Brooks, D. W., et al. (n.d.). N-(5-substituted) thiophene-2-alkylsulfonamides as potent inhibitors of 5-lipoxygenase. PubMed.
- PubChem. (n.d.). This compound.
- Royal Society of Chemistry. (2016, August 1). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
- Al-Masoudi, N. A., et al. (2019, January 11). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives. MDPI.
- Unknown Author. (2025, February 13). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B.
- Sigma-Aldrich. (n.d.). 2-Thiophenesulfonyl chloride 96.
- Unknown Author. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH.
- Sigma-Aldrich. (n.d.). This compound AldrichCPR.
- Khan, I., et al. (2024, July 11). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. PMC - NIH.
- Macmillan Group - Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
- Al-Bayati, F. A., & Al-Amiery, A. A. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Source not available.
- Yousef, F., et al. (2018, May 6). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal.
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Application Notes & Protocols: 5-Methylthiophene-2-sulfonyl chloride in Agrochemical Synthesis
Introduction: The Strategic Importance of the Thiophene Scaffold in Modern Agrochemicals
In the landscape of modern crop protection, the relentless emergence of resistance to existing agrochemicals necessitates a continuous search for novel molecular scaffolds. The thiophene ring, a five-membered sulfur-containing heterocycle, has proven to be a "privileged" structure in this pursuit.[1][2] Its unique electronic properties and structural resemblance to the benzene ring allow it to serve as a versatile bioisostere, often enhancing the biological activity and modifying the physicochemical properties of a molecule.[3] Thiophene derivatives are integral components of numerous commercialized fungicides, herbicides, and insecticides, valued for their broad spectrum of activity and novel modes of action.[3][4]
5-Methylthiophene-2-sulfonyl chloride, in particular, represents a key intermediate for accessing a diverse array of potent agrochemicals. The sulfonyl chloride group is a highly reactive functional handle, primed for nucleophilic attack, making it an ideal entry point for constructing sulfonamides and sulfonylureas—two classes of compounds with profound impact on agriculture. The methyl group at the 5-position of the thiophene ring is not merely a passive substituent; it plays a crucial role in modulating the molecule's lipophilicity and metabolic stability, and can engage in specific hydrophobic interactions within the target enzyme's active site, thereby fine-tuning the compound's efficacy and selectivity.[5]
This guide provides an in-depth exploration of the synthetic utility of this compound, presenting detailed protocols for the synthesis of next-generation herbicidal and fungicidal candidates. The methodologies are grounded in established chemical principles and are designed to be both robust and illustrative for researchers in the field of agrochemical development.
Part 1: Synthesis of Thiophenesulfonylurea Herbicides
The sulfonylurea class of herbicides is renowned for its high potency at exceptionally low application rates, excellent crop selectivity, and favorable toxicological profiles.[6] These compounds act by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants but is absent in mammals.[1] The reaction of a sulfonyl chloride with an appropriate amino-heterocycle is a cornerstone of sulfonylurea synthesis.
Causality in Synthesis Design:
The following protocol details the synthesis of a representative thiophenesulfonylurea herbicide, Thia-Metsulfuron (a hypothetical name for illustrative purposes), from this compound and 2-amino-4-methoxy-6-methyl-1,3,5-triazine. The choice of the triazine coupling partner is deliberate; this heterocycle is a common feature in many commercial sulfonylurea herbicides. The reaction is a nucleophilic addition-elimination at the sulfonyl chloride group. The use of a mild organic base like triethylamine is critical to neutralize the HCl generated during the reaction, preventing side reactions and driving the equilibrium towards the product. Anhydrous conditions are paramount, as the sulfonyl chloride is susceptible to hydrolysis.
Workflow for Thiophenesulfonylurea Synthesis
Caption: Synthetic workflow for the preparation of a model thiophenesulfonylurea herbicide.
Experimental Protocol: Synthesis of N-(((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)-5-methylthiophene-2-sulfonamide (Thia-Metsulfuron)
Materials:
-
This compound (1.0 eq)
-
2-Amino-4-methoxy-6-methyl-1,3,5-triazine (1.05 eq)
-
Triethylamine (1.5 eq), freshly distilled
-
Anhydrous Acetonitrile (ACS grade)
-
Nitrogen gas supply
-
Standard reaction glassware (oven-dried)
Procedure:
-
Vessel Preparation: Under a gentle stream of nitrogen, charge a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with 2-amino-4-methoxy-6-methyl-1,3,5-triazine (1.05 eq).
-
Reagent Dissolution: Add anhydrous acetonitrile to the flask to form a suspension (approx. 10 mL per gram of aminotriazine). Add triethylamine (1.5 eq) to the suspension with stirring.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in anhydrous acetonitrile and charge this solution to the dropping funnel. Add the sulfonyl chloride solution dropwise to the stirred aminotriazine suspension at ambient temperature over 30-45 minutes. An initial mild exotherm may be observed.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting sulfonyl chloride is consumed.
-
Work-up: Upon completion, cool the reaction mixture in an ice bath. Slowly add deionized water (equal to the volume of acetonitrile used) to precipitate the crude product.
-
Isolation: Filter the resulting solid through a Büchner funnel, wash the filter cake with cold deionized water, followed by a small amount of cold diethyl ether to remove soluble impurities.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or acetonitrile) to yield the pure thiophenesulfonylurea product as a white to off-white solid.
-
Drying and Characterization: Dry the purified product under vacuum at 40-50°C. Characterize the final compound by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
| Parameter | Expected Value |
| Yield | 85-95% |
| Purity (HPLC) | >98% |
| Appearance | White to off-white solid |
Part 2: Synthesis of Thiophene-Based Sulfonamide Fungicides
The sulfonamide moiety is another critical pharmacophore in agrochemical design. In fungicides, the thiophene-sulfonamide scaffold can be found in compounds that target various essential fungal enzymes. For instance, many carboxamide and sulfonamide fungicides act as Succinate Dehydrogenase Inhibitors (SDHIs), disrupting the fungal respiratory chain.[4]
Causality in Synthesis Design:
This protocol describes the synthesis of a model N-aryl-5-methylthiophene-2-sulfonamide, a potential SDHI fungicide. The reaction involves the nucleophilic attack of an aniline derivative on the sulfonyl chloride. The choice of 2,6-dichloroaniline as the nucleophile is illustrative; halogenated phenyl rings are common in SDHI fungicides as they can enhance binding affinity through halogen bonding and improve metabolic stability. The reaction is often catalyzed by a base like pyridine or DMAP (4-dimethylaminopyridine). DMAP is a particularly effective catalyst for sulfonylation reactions, often leading to higher yields and faster reaction times compared to pyridine alone.[7]
Workflow for Sulfonamide Fungicide Synthesis
Caption: Synthetic workflow for the preparation of a model thiophene-sulfonamide fungicide.
Experimental Protocol: Synthesis of N-(2,6-dichlorophenyl)-5-methylthiophene-2-sulfonamide
Materials:
-
This compound (1.0 eq)
-
2,6-Dichloroaniline (1.1 eq)
-
Pyridine (2.5 eq), anhydrous
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Vessel Preparation: To an oven-dried, three-necked round-bottom flask under a nitrogen atmosphere, add 2,6-dichloroaniline (1.1 eq), DMAP (0.1 eq), and anhydrous DCM.
-
Base Addition: Add anhydrous pyridine (2.5 eq) to the mixture and stir until all solids dissolve. Cool the solution to 0°C using an ice-water bath.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled aniline solution over 20-30 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-8 hours. Monitor the reaction's completion by TLC.
-
Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (2 x volume of pyridine used), saturated NaHCO₃ solution, water, and finally brine.
-
Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Isolation and Characterization: Combine the pure fractions and evaporate the solvent to yield the final product as a solid. Characterize the compound by NMR and Mass Spectrometry.
| Parameter | Expected Value |
| Yield | 75-90% |
| Purity (by NMR) | >97% |
| Appearance | White or pale yellow solid |
Part 3: Structure-Activity Relationship (SAR) Insights
The design of effective agrochemicals is not arbitrary. The specific placement of functional groups on the 5-methylthiophene-2-sulfonamide core directly influences biological activity.[1][5]
-
The Sulfonamide/Sulfonylurea Bridge: This linker is crucial for binding to the target enzyme. The N-H proton of the sulfonamide can act as a hydrogen bond donor, while the sulfonyl oxygens are potent hydrogen bond acceptors.
-
The 5-Methyl Group: This group enhances lipophilicity, which can improve the molecule's ability to cross plant cuticles and fungal cell membranes. It also provides a point for hydrophobic interactions within the enzyme active site, potentially increasing binding affinity.
-
Substituents on the Aryl/Heterocyclic Ring: In both herbicides and fungicides, the nature and position of substituents on the second ring (the triazine in our herbicide example, the dichlorophenyl in the fungicide) are critical for selectivity and potency. Electron-withdrawing groups, like halogens, can enhance binding and improve metabolic stability. The substitution pattern dictates the molecule's orientation in the binding pocket, ensuring optimal interaction with key amino acid residues.[5]
Conclusion
This compound is a high-value, versatile intermediate for the synthesis of advanced agrochemicals. Its reactive sulfonyl chloride handle allows for the straightforward construction of potent sulfonylurea and sulfonamide derivatives. By strategically modifying the coupling partners and understanding the underlying structure-activity relationships, researchers can leverage this building block to develop novel herbicides and fungicides with improved efficacy, selectivity, and environmental profiles, addressing the ongoing challenges in global food production.
References
- Author, A. A., & Author, B. B. (Year). Title of Work. Publisher.
- Jiangsu Ruiqi Biotechnology Co., Ltd. (2022). Synthetic method of 4-methoxycarbonyl-2-methylthiophene-3-sulfonyl chloride. Google Patents. (CN111732568B).
- Luo, J., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(24), 8700.
- Wang, F., et al. (2021). Synthesis process optimization and field trials of insecticide candidate NKY-312. Scientific Reports, 11(1), 6867.
- BenchChem. (2025). Application Notes and Protocols: Methoxymethanesulfonyl Chloride in the Synthesis of Agrochemicals. BenchChem.
- American Cyanamid Company. (1956). Production of heterocyclic sulfonyl chlorides. Google Patents. (US2744907A).
- BenchChem. (2025). Applications of 2-(Chloromethyl)thiophene in Agrochemical Synthesis: A Detailed Guide for Researchers. BenchChem.
- Zhejiang University. (2013). General preparation method of sulfonyl chloride. Google Patents. (CN103351315A).
- Bushell, M. J. (2007). Efficient synthesis of chloromethylthiocyanate for use in fungicide production. Journal of Chemical Technology & Biotechnology, 82(4), 384-388.
- Al-Masoudi, N. A. L. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). EC Pharmacology and Toxicology, 6(5), 332-345.
- O'Donovan, R. (2005). Development of a synthetic route to the active ingredient of an agricultural herbicide. Dublin Institute of Technology.
- Stauffer Chemical Company. (1957). Manufacture of thiophenols. Google Patents. (US2792422A).
- Basappa, et al. (2005). Synthesis of 2-Acyloxycyclohexylsulfonamides and Evaluation on Their Fungicidal Activity. Journal of the Korean Chemical Society, 49(5), 467-472.
- Sumitomo Chemical Company, Limited. (1995). Process for the preparation of 1,2-naphtho-quinonediazido-5-sulfonyl chloride. Google Patents. (EP0524634B1).
- Gege, C., et al. (2021). Synthesis and Characterization of DHODH Inhibitors Based on the Vidofludimus Scaffold with Pronounced Anti‐SARS‐CoV‐2 Activity. Chemistry – A European Journal, 27(57), 14228-14237.
- Kennedy, M. (1998). Synthesis of the Fungicide Propiconazole a Systemic Foliar Fungicide. Technological University Dublin.
- Roth, G. A., et al. (2011). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 7, 1194–1201.
- Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352-358.
- Al-Abdullah, E. S., et al. (2020). Synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities.
- Perry, B., et al. (2014). Facile Synthesis and Preliminary Structure Activity Analysis of New Sulfonamides Against Trypanosoma brucei. ACS Medicinal Chemistry Letters, 5(5), 544-548.
- Malmstrom, J., et al. (2012). Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(18), 5919-5923.
- Singh, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(4), 957-980.
- Malmstrom, J., et al. (2012). Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(18), 5919-5923.
- Archer, J. F., et al. (1998). The preparation of thiophene-based azacryptand Mannich bases. Journal of the Chemical Society, Perkin Transactions 1, (2), 353-360.
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Application Notes and Protocols: Synthesis of N-Alkyl-5-Methylthiophene-2-Sulfonamides
Introduction: The Significance of the 5-Methylthiophene-2-Sulfonamide Scaffold
The synthesis of sulfonamides is a cornerstone of modern medicinal chemistry, with this functional group being a key pharmacophore in a wide array of therapeutic agents.[1] The thiophene ring, a sulfur-containing heterocycle, is another privileged structure in drug discovery, known to impart favorable pharmacokinetic and pharmacodynamic properties.[2][3] The convergence of these two moieties in the form of N-substituted 5-methylthiophene-2-sulfonamides creates a class of compounds with significant potential for the development of novel therapeutics. These compounds have been investigated for a range of biological activities, including antibacterial and anti-inflammatory properties.[4][5] This guide provides a comprehensive overview of the synthesis, characterization, and purification of N-alkyl-5-methylthiophene-2-sulfonamides, offering detailed protocols and expert insights for researchers in drug development and organic synthesis.
Reaction Mechanism and Scientific Rationale
The reaction between 5-methylthiophene-2-sulfonyl chloride and a primary amine is a classic nucleophilic acyl substitution at the sulfonyl sulfur. The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate, with the expulsion of the chloride leaving group and a proton, yields the stable sulfonamide product.
A base is typically employed to neutralize the hydrochloric acid generated during the reaction. This is crucial as the in-situ formation of HCl would protonate the starting amine, rendering it non-nucleophilic and thereby quenching the reaction. Common bases include tertiary amines such as triethylamine or pyridine, or inorganic bases like sodium carbonate.
Diagram of the General Reaction Mechanism:
Caption: Nucleophilic substitution mechanism for sulfonamide formation.
Experimental Protocols
Protocol 1: Synthesis of N-Benzyl-5-methylthiophene-2-sulfonamide
This protocol details the reaction of this compound with benzylamine.
Materials and Reagents:
| Reagent | Molecular Formula | MW ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | C₅H₅ClO₂S₂ | 196.68 | 1.0 | 1.0 |
| Benzylamine | C₇H₉N | 107.15 | 1.1 | 1.1 |
| Triethylamine | C₆H₁₅N | 101.19 | 1.5 | 1.5 |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | - | - |
| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | NaHCO₃ | 84.01 | - | - |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | - | - |
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve benzylamine (1.1 mmol) in anhydrous dichloromethane (10 mL).
-
Addition of Base: To the stirred solution, add triethylamine (1.5 mmol).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.0 mmol) in anhydrous dichloromethane (5 mL) and add it dropwise to the cooled amine solution over 15-20 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: Upon completion of the reaction, quench by adding deionized water (15 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Washing: Combine the organic layers and wash successively with 1 M HCl (2 x 15 mL), saturated aqueous NaHCO₃ solution (15 mL), and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure N-benzyl-5-methylthiophene-2-sulfonamide.
Workflow Diagram:
Caption: Workflow for the synthesis of N-benzyl-5-methylthiophene-2-sulfonamide.
Catalytic Approaches
While the base-mediated protocol is robust, Lewis acid catalysis can enhance the reaction rate and efficiency, particularly with less nucleophilic amines. Lewis acids, such as zinc chloride (ZnCl₂) or scandium triflate (Sc(OTf)₃), can activate the sulfonyl chloride by coordinating to the sulfonyl oxygens, thereby increasing its electrophilicity.
Protocol 2: Lewis Acid-Catalyzed Synthesis (Conceptual)
-
To a solution of the primary amine (1.1 mmol) in an anhydrous aprotic solvent (e.g., DCM or acetonitrile), add a catalytic amount of a Lewis acid (e.g., 5-10 mol% ZnCl₂).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add a solution of this compound (1.0 mmol) in the same solvent dropwise.
-
Monitor the reaction by TLC. The work-up and purification would follow a similar procedure as described in Protocol 1, with an initial aqueous wash to remove the Lewis acid catalyst.
Characterization of the Product
Thorough characterization of the synthesized N-alkyl-5-methylthiophene-2-sulfonamide is essential to confirm its identity and purity. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation.
-
¹H NMR: Expect to see characteristic signals for the protons on the thiophene ring, the methyl group, the N-H proton of the sulfonamide, and the protons of the alkyl substituent on the nitrogen. The N-H proton is typically a broad singlet and its chemical shift can be concentration-dependent. The thiophene protons will appear as doublets in the aromatic region.
-
¹³C NMR: The spectrum will show distinct signals for the carbons of the thiophene ring, the methyl group, and the alkyl substituent. The carbon atoms of the thiophene ring will appear in the aromatic region.
-
Expected NMR Data for a Representative N-Alkyl-5-methylthiophene-2-sulfonamide:
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Thiophene-H | 6.8 - 7.5 (d) | 120 - 145 |
| Thiophene-CH₃ | ~2.5 (s) | ~15 |
| SO₂NH | 5.0 - 8.0 (br s) | - |
| N-Alkyl Protons | Variable | Variable |
Note: These are general ranges, and specific shifts will depend on the solvent and the nature of the alkyl group.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the key functional groups.
-
N-H stretch: A sharp to moderately broad band around 3200-3400 cm⁻¹.
-
Asymmetric and Symmetric SO₂ stretch: Two strong absorption bands, typically around 1320-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively.[6]
-
C-H stretches (aromatic and aliphatic): Bands in the 2850-3100 cm⁻¹ region.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the product by determining its exact mass.
Purification and Troubleshooting
Purification:
-
Column Chromatography: As mentioned in the protocol, flash column chromatography is the most common method for purifying sulfonamides. A gradient elution with increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane) is often effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be an effective purification method.
Troubleshooting Common Issues:
-
Low Yield:
-
Incomplete reaction: Ensure the use of anhydrous solvents and an inert atmosphere to prevent hydrolysis of the sulfonyl chloride. The reaction may require a longer duration or gentle heating.
-
Amine protonation: Ensure a sufficient excess of base is used to neutralize the generated HCl.
-
-
Presence of Starting Materials: If TLC indicates the presence of unreacted starting materials, consider extending the reaction time or adding a slight excess of the sulfonyl chloride (if the amine is precious) or amine (if the sulfonyl chloride is precious).
-
Side Reactions: The primary side reaction is the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid. This can be minimized by using anhydrous conditions.
Safety and Handling
This compound is a corrosive solid that causes severe skin burns and eye damage.[7] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical attention.
Conclusion
The reaction of this compound with primary amines provides a reliable and versatile method for the synthesis of a class of compounds with significant potential in drug discovery. By following the detailed protocols and considering the expert insights provided in this guide, researchers can confidently synthesize, purify, and characterize N-alkyl-5-methylthiophene-2-sulfonamides for further biological evaluation. The adaptability of this reaction allows for the creation of diverse libraries of compounds, facilitating the exploration of structure-activity relationships and the identification of new therapeutic leads.
References
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.
- Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. (2024). Infection and Drug Resistance, 17, 3389–3403. [Link]
- Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. (n.d.). ResearchGate.
- A facile synthesis of new 5-Aryl-Thiophenes bearing Sulfonamide moiety via Pd(0)-catalyzed Suzuki-Miyaura Cross Coupling Reactionsand5-bromothiophene-2-acetamide: As Potent Urease Inhibitor, Antibacterial Agent and Haemolytically active compounds. (2017). ResearchGate.
- Biological Activities Of Sulfonamides. (n.d.). SciSpace.
- Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. (2024). PMC. [Link]
- N-methylthiophene-2-sulfonamide. (n.d.). PubChem.
- Figure . A few biologically active sulfonamide derivatives. (n.d.). ResearchGate.
- Recent developments in the synthesis of N-aryl sulfonamides. (n.d.). ResearchGate.
- 5-{[(phenylcarbonyl)amino]methyl}thiophene-2-sulfonyl chloride. (2024). ChemBK.
- Representative biologically active sulfonamide-bearing drugs. (n.d.). ResearchGate.
- Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. (1975). PubMed. [Link]
- Synthesis of 2-aminothiazole sulfonamides as potent biological agents. (n.d.). PubMed Central.
- NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.
- N-(5-methylthiophen-2-yl)thiophene-2-sulfonamide. (n.d.). PubChem.
- This compound (C5H5ClO2S2). (n.d.). PubChemLite.
- Recent advances in the synthesis of N-acyl sulfonamides. (2025). PMC. [Link]
- N-(5-substituted) thiophene-2-alkylsulfonamides as potent inhibitors of 5-lipoxygenase. (n.d.). PubMed.
- This compound. (n.d.). PubChem.
- Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. (n.d.). PMC.
- Synthetic route for sulfonamides 5a‐f. (n.d.). ResearchGate.
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Preparation of Sulfonate Esters from 5-Methylthiophene-2-sulfonyl chloride: Application Notes and Protocols for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide provides detailed protocols and expert insights into the synthesis of sulfonate esters from 5-methylthiophene-2-sulfonyl chloride. This class of compounds holds significant interest in medicinal chemistry and drug development due to the unique electronic and steric properties imparted by the 5-methylthiophene moiety. These esters serve as crucial intermediates, acting as excellent leaving groups in nucleophilic substitution reactions and as key structural motifs in various biologically active molecules.
Introduction: The Strategic Importance of 5-Methylthiophene Sulfonate Esters
The synthesis of sulfonate esters is a cornerstone of modern organic chemistry, providing a reliable method for the activation of alcohols. The hydroxyl group of an alcohol is a notoriously poor leaving group in nucleophilic substitution reactions. Conversion to a sulfonate ester, such as a 5-methylthiophene-2-sulfonate, transforms it into an excellent leaving group, facilitating a wide range of subsequent chemical transformations.
The 5-methylthiophene-2-sulfonyl group offers distinct advantages over more common sulfonyl groups like tosyl or mesyl. The thiophene ring is an important pharmacophore, and its incorporation can modulate a molecule's pharmacokinetic and pharmacodynamic properties. The methyl group at the 5-position can further influence steric interactions and electronic properties, providing a valuable tool for fine-tuning molecular design in drug discovery programs.
Chemical Principles and Mechanistic Overview
The formation of a sulfonate ester from this compound and an alcohol is a nucleophilic acyl substitution reaction at the sulfur atom. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid byproduct.
The generally accepted mechanism proceeds as follows:
-
Nucleophilic Attack: The alcohol oxygen, acting as a nucleophile, attacks the electrophilic sulfur atom of the this compound.
-
Chloride Expulsion: The chloride ion is displaced, forming a protonated sulfonate ester intermediate.
-
Deprotonation: The base present in the reaction mixture deprotonates the intermediate to yield the final sulfonate ester and the corresponding ammonium salt.
It is a critical mechanistic feature that the stereochemistry at the alcohol's carbon center is retained during this reaction, as the C-O bond is not broken. This makes the sulfonylation of chiral alcohols a stereochemically reliable process.
Experimental Protocols
3.1. General Protocol for the Synthesis of Alkyl 5-Methylthiophene-2-sulfonates
This protocol provides a robust and widely applicable method for the synthesis of sulfonate esters from primary and secondary alcohols.
Materials:
-
This compound (CAS: 55854-45-0)[1]
-
Alcohol (primary or secondary)
-
Anhydrous Pyridine or Triethylamine
-
Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
To a stirred solution of the alcohol (1.0 eq.) in anhydrous dichloromethane (DCM, 0.2-0.5 M) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C (ice bath), add anhydrous pyridine (1.5-2.0 eq.).
-
Slowly add a solution of this compound (1.1-1.2 eq.) in anhydrous DCM to the reaction mixture. Maintain the temperature at 0 °C during the addition.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (optional, to remove excess pyridine), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonate ester.
Diagram of the Experimental Workflow:
Sources
The Versatility of 5-Methylthiophene-2-sulfonyl Chloride in Advanced Materials Science: Application Notes and Protocols
5-Methylthiophene-2-sulfonyl chloride as a derivatizing agent in chromatography
An in-depth guide for researchers, scientists, and drug development professionals on the application of 5-Methylthiophene-2-sulfonyl chloride as a versatile derivatizing agent for chromatographic analysis.
Introduction: The Imperative for Derivatization in Modern Chromatography
In the landscape of analytical chemistry, particularly within pharmaceutical and biomedical research, the sensitive and accurate quantification of analytes is paramount. High-Performance Liquid Chromatography (HPLC) and other chromatographic techniques are workhorse methodologies, yet their efficacy is often limited by the intrinsic properties of the target molecules. Many compounds, including critical biomarkers, pharmaceutical ingredients, and their metabolites, lack a native chromophore or fluorophore, rendering them nearly invisible to standard UV-Vis or fluorescence detectors. Furthermore, issues like poor chromatographic retention, peak tailing, and low ionization efficiency in mass spectrometry (MS) can compromise analytical results.
Chemical derivatization provides a powerful solution to these challenges.[1] By covalently modifying an analyte pre- or post-separation, we can introduce a chemical tag that enhances its detectability and improves its chromatographic behavior.[2][3] Among the various classes of derivatizing agents, sulfonyl chlorides have established a significant role, particularly for the analysis of compounds bearing primary and secondary amine or phenolic hydroxyl groups.[4]
This application note introduces This compound as a highly effective derivatizing agent. Its thiophene moiety provides a strong chromophore for UV detection, analogous to the widely used naphthalenesulfonyl or dinitrophenyl groups, thereby significantly enhancing analytical sensitivity.[5][6] This guide offers a deep dive into the underlying chemistry, detailed protocols for its application, and insights into method validation, empowering researchers to leverage this reagent for robust and sensitive analytical method development.
Reagent Profile: this compound
-
Structure:
/ \ CH C-SO₂Cl \ / CH
Advantages as a Derivatizing Agent:
-
Enhanced UV-Detectability: The substituted thiophene ring acts as a potent chromophore, allowing for sensitive detection of derivatives at low wavelengths (typically around 254 nm).
-
High Reactivity: The sulfonyl chloride group is a strong electrophile that reacts efficiently and quantitatively with nucleophilic groups like primary and secondary amines and phenols under mild conditions.[9]
-
Stable Derivative Formation: The resulting sulfonamide or sulfonate ester bonds are highly stable, preventing degradation during sample workup and chromatographic analysis.[2]
-
Improved Chromatography: The derivatization process increases the hydrophobicity of polar analytes, leading to better retention on reversed-phase columns and often resulting in improved peak shape and resolution.
The Chemistry of Derivatization
The core of the derivatization process is a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen of a primary or secondary amine, or the oxygen of a phenol, attacks the electrophilic sulfur atom of the this compound. This leads to the formation of a stable sulfonamide or sulfonate ester and the elimination of hydrogen chloride (HCl), which is neutralized by the basic buffer used in the reaction medium.
Diagram: General Reaction Mechanism
Caption: Nucleophilic attack by an amine or phenol on the sulfonyl chloride.
Experimental Protocols
The following protocols are generalized starting points and should be optimized for specific analytes and matrices. Method validation is crucial before implementation for routine analysis.[10][11]
Protocol 1: Derivatization of Primary & Secondary Amines for HPLC-UV
This protocol is suitable for amino acids, biogenic amines, and pharmaceutical compounds with primary or secondary amine moieties. It is adapted from established methods using similar sulfonyl chloride reagents.[2][6]
1. Reagents and Materials:
-
Derivatization Reagent: 10 mg/mL solution of this compound in Acetonitrile (ACN). Prepare fresh daily.
-
Reaction Buffer: 100 mM Sodium Bicarbonate or Sodium Borate buffer, adjusted to pH 9.5.
-
Sample/Standard Solvent: Diluent appropriate for the analyte (e.g., 0.1 M HCl for amino acids, water/methanol for others).
-
Quenching Solution: 2 M solution of a secondary amine like proline or 10% (v/v) Ammonium Hydroxide to consume excess reagent.
-
Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate.
-
HPLC Grade Solvents: Acetonitrile (ACN) and Water.
-
HPLC Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
2. Step-by-Step Procedure:
-
Sample Preparation: Prepare sample and standard solutions in the appropriate solvent to a concentration of ~10-100 µg/mL.
-
Reaction Mixture: To 100 µL of the sample/standard solution in a microcentrifuge tube, add 200 µL of the Reaction Buffer (pH 9.5). Vortex briefly.
-
Derivatization: Add 200 µL of the 10 mg/mL derivatization reagent solution. Vortex immediately and thoroughly.
-
Incubation: Incubate the mixture in a heating block or water bath at 60°C for 45-60 minutes. Protect from light.
-
Quenching: After incubation, cool the mixture to room temperature. Add 50 µL of the Quenching Solution and vortex. Let it stand for 10 minutes to ensure all excess reagent is consumed.
-
Extraction (Optional but Recommended): Add 500 µL of the Extraction Solvent (e.g., MTBE). Vortex vigorously for 1 minute, then centrifuge for 5 minutes to separate the layers.
-
Sample Collection: Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the initial HPLC mobile phase (e.g., 50:50 ACN:Water). The sample is now ready for injection.
3. Suggested HPLC Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 30% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10-20 µL
-
Detection: UV at 254 nm
Protocol 2: Derivatization of Phenolic Compounds for HPLC-UV
This protocol is designed for phenols, catechols, and pharmaceutical compounds with a phenolic hydroxyl group. The principles are based on the Schotten-Baumann reaction conditions often used for forming sulfonate esters.[12][13]
1. Reagents and Materials:
-
Derivatization Reagent: 10 mg/mL solution of this compound in Acetonitrile (ACN).
-
Reaction Buffer: 1 M Sodium Hydroxide (NaOH) or 100 mM Sodium Carbonate buffer (pH ~10-11).
-
Catalyst (Optional): A small amount of a phase-transfer catalyst like tetrabutylammonium hydrogensulfate can accelerate the reaction.
-
Acidifying Solution: 1 M Hydrochloric Acid (HCl).
-
Extraction Solvent: Dichloromethane (DCM) or Ethyl Acetate.
-
Other materials as listed in Protocol 1.
2. Step-by-Step Procedure:
-
Sample Preparation: Dissolve the phenolic analyte in a suitable solvent (e.g., methanol or ACN) to a concentration of ~50-200 µg/mL.
-
Reaction Mixture: To 100 µL of the sample/standard, add 200 µL of Reaction Buffer (e.g., 1 M NaOH).
-
Derivatization: While vortexing, add 200 µL of the derivatization reagent solution.
-
Incubation: Allow the reaction to proceed at room temperature for 20-30 minutes. The reaction is typically rapid.
-
Neutralization/Acidification: After the reaction is complete, carefully acidify the mixture to ~pH 2-3 with 1 M HCl to neutralize excess base and protonate any unreacted phenols.
-
Extraction: Add 500 µL of Extraction Solvent (e.g., Ethyl Acetate). Vortex vigorously and centrifuge to separate layers.
-
Sample Collection & Reconstitution: Follow steps 7 and 8 from Protocol 1.
3. Suggested HPLC Conditions:
-
Conditions are generally similar to those for amine derivatives. A gradient from 50% B to 100% B over 15-20 minutes is a good starting point.
Data Presentation and Workflow
Table 1: Summary of Derivatization Protocols
| Parameter | Protocol 1: Amines | Protocol 2: Phenols |
| Analyte Class | Primary & Secondary Amines | Phenolic Compounds |
| Reaction pH | ~9.5 (Bicarbonate/Borate) | ~10-11 (Carbonate/NaOH) |
| Temperature | 60°C | Room Temperature |
| Reaction Time | 45-60 min | 20-30 min |
| Key Product | Sulfonamide | Sulfonate Ester |
| Detection λ | ~254 nm | ~254 nm |
Diagram: General Experimental Workflow
Caption: From sample preparation to final data analysis.
Trustworthiness: The Role of Method Validation
A protocol's true value is realized only through rigorous validation. To ensure that the methods described here are reliable, reproducible, and fit for purpose, a full validation study should be conducted in accordance with guidelines from the International Conference on Harmonisation (ICH).[10]
Key Validation Parameters:
-
Specificity: Demonstrate that the derivatization and detection are specific to the analyte, with no significant interference from matrix components or reagent by-products.
-
Linearity: Establish a linear relationship between analyte concentration and detector response over a defined range. Correlation coefficients (r²) should typically be ≥0.999.[5][6]
-
Accuracy & Precision: Accuracy (% recovery) and precision (% RSD) should be assessed at multiple concentration levels to ensure the method is reliable.[10][14]
-
Limit of Detection (LOD) & Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the method's resilience to small, deliberate variations in parameters (e.g., pH, temperature, mobile phase composition).
-
Stability: Assess the stability of the derivatized samples under various storage conditions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low/No Derivative Peak | 1. Reagent degradation (hydrolysis).2. Incorrect reaction pH.3. Insufficient incubation time/temp.4. Analyte degradation. | 1. Prepare fresh derivatizing reagent solution daily.2. Verify the pH of the buffer before use.3. Optimize incubation time and temperature.4. Ensure sample integrity before derivatization. |
| Multiple/Interfering Peaks | 1. Incomplete quenching of excess reagent.2. Reagent hydrolysis by-products.3. Side reactions with matrix components. | 1. Increase quenching time or concentration of quenching agent.2. Optimize the extraction step to remove polar by-products.3. Improve sample cleanup (e.g., use Solid Phase Extraction, SPE). |
| Poor Peak Shape (Tailing) | 1. Column overload.2. Secondary interactions with the column.3. pH of mobile phase is inappropriate for the derivative. | 1. Dilute the sample.2. Use a high-purity silica column; add a mobile phase modifier.3. Adjust the mobile phase pH (e.g., 0.1% formic or acetic acid). |
| Poor Reproducibility | 1. Inconsistent timing or temperature.2. Inaccurate pipetting.3. Incomplete reaction or quenching. | 1. Use a calibrated heating block and timer.2. Use calibrated pipettes and consistent technique.3. Ensure thorough mixing (vortexing) at each step. |
References
- BenchChem. (2025). Application Notes and Protocols for Derivatization of Amines using 2,6-dichloro-3-chlorosulfonyl-benzoic acid for HPLC Analysis.
- BenchChem. (2025). A Guide to Amine Derivatization: Alternatives to 2,4-Dichlorobenzenesulfonyl Chloride for Enhanced Analytical Detection.
- Tsay, F. R., & Lin, C. H. (n.d.). Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin. PubMed.
- Aszalos, A., & Haneke, C. (n.d.).
- Vagaggini, C., et al. (2023).
- Prentice, B. M., et al. (n.d.). A Derivatization and Validation Strategy for Determining the Spatial Localization of Endogenous Amine Metabolites in Tissues using MALDI Imaging Mass Spectrometry. PubMed Central.
- Miyakawa, H., et al. (n.d.). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols.
- Al-Rimawi, F., et al. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. MDPI.
- FDA. (2001). Guidance for Industry, Bioanalytical Method Validation. U.S. Department of Health and Human Services.
- Cornella, J., et al. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- Sigma-Aldrich. (n.d.). This compound AldrichCPR.
- Amerigo Scientific. (n.d.). This compound.
- PubChem. (n.d.). This compound.
- Creative Proteomics. (n.d.).
- Ngassa, F. N., et al. (n.d.). Synthesis of sulfonates from sulfonyl chloride derivatives and phenol.
- Garg, U., & Al-Abo, A. (n.d.).
- Higashi, T. (n.d.). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis.
- Ngassa, F. N., et al. (2025).
- Takeuchi, T. (2025). HPLC of amino acids as dansyl and dabsyl derivatives.
- Sridevi, H., et al. (n.d.). TiO2: A simple and an efficient catalyst for esterification of phenols under solvent-free condition.
- BenchChem. (n.d.). 5-Methylfuran-2-sulfonyl chloride.
- Syngene International Ltd. (n.d.).
- Chemistry LibreTexts. (2023). Other Reactions of Phenol.
Sources
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Application Notes and Protocols for the Chlorosulfonation of 2-Methylthiophene
Abstract
This comprehensive guide details the experimental procedure for the chlorosulfonation of 2-methylthiophene to synthesize 5-methylthiophene-2-sulfonyl chloride. This protocol is designed for researchers, scientists, and professionals in drug development and organic synthesis. The document provides a step-by-step methodology, an in-depth discussion of the underlying chemical principles, critical safety precautions, and methods for product characterization. The causality behind experimental choices is explained to ensure both reproducibility and a thorough understanding of the reaction.
Introduction: The Significance of Thiophene Sulfonyl Chlorides
Thiophene rings are privileged structures in medicinal chemistry and materials science. Their sulfonylated derivatives, particularly sulfonyl chlorides, are highly valuable intermediates. The sulfonyl chloride moiety is a versatile functional group that can be readily converted into a wide array of other functionalities, including sulfonamides, sulfonate esters, and sulfonic acids. This versatility makes this compound a key building block for the synthesis of various pharmaceuticals, agrochemicals, and functional materials.
The procedure described herein is a robust method for the regioselective chlorosulfonation of 2-methylthiophene, a common and readily available starting material.
Scientific Principles: Mechanism and Regioselectivity
The chlorosulfonation of 2-methylthiophene is a classic example of an electrophilic aromatic substitution (SEAr) reaction.[1] The reaction proceeds through a two-step mechanism:
-
Generation of the Electrophile: Chlorosulfonic acid undergoes autoionization to generate the highly electrophilic sulfur trioxide (SO₃) or a related electrophilic species.
-
Electrophilic Attack and Rearomatization: The electron-rich thiophene ring acts as a nucleophile, attacking the electrophile.[2] This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.[3] In the final step, a base (such as the chloride ion) removes a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring to yield the sulfonyl chloride product.[2]
The regioselectivity of the reaction, with the sulfonyl chloride group predominantly adding to the 5-position (the carbon adjacent to the sulfur and opposite the methyl group), is governed by the electronic properties of the 2-methylthiophene ring. The sulfur atom and the methyl group are both electron-donating, activating the thiophene ring towards electrophilic attack.[1] The sulfur atom stabilizes the positive charge in the sigma complex through resonance more effectively when the attack occurs at the C5 or C2 position. The methyl group at C2 sterically hinders attack at the C3 position and electronically directs the incoming electrophile to the C5 position, leading to the formation of this compound as the major product.
Safety First: Handling Highly Corrosive Reagents
WARNING: Chlorosulfonic acid is an extremely corrosive and reactive chemical that can cause severe burns to the skin, eyes, and respiratory tract.[4][5] It reacts violently with water, releasing toxic and corrosive hydrogen chloride gas.[6] This procedure must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) is mandatory.
-
Personal Protective Equipment (PPE):
-
Reagent Handling:
-
Always add chlorosulfonic acid slowly to the reaction vessel.
-
Never add water to chlorosulfonic acid, as this will cause a violent exothermic reaction and splattering.[4]
-
Work in a dry environment and use dry glassware to prevent accidental contact with moisture.[5]
-
Keep containers of chlorosulfonic acid tightly closed when not in use.[8]
-
-
Spill and Waste Disposal:
-
In case of a spill, neutralize cautiously with a dry, inert absorbent material like sand or sodium bicarbonate. Do not use combustible materials like sawdust.[8]
-
Dispose of all chemical waste in accordance with local, state, and federal regulations.
-
Experimental Protocol: Synthesis of this compound
This protocol is based on established procedures for the chlorosulfonation of aromatic compounds.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Methylthiophene | Reagent Grade, 98% | (Specify) |
| Chlorosulfonic Acid | Reagent Grade, 99% | (Specify) |
| Dichloromethane (DCM), anhydrous | ACS Grade | (Specify) |
| Crushed Ice | ||
| Saturated Sodium Bicarbonate Solution | ||
| Brine (Saturated NaCl Solution) | ||
| Anhydrous Magnesium Sulfate | ACS Grade | (Specify) |
Equipment
-
Three-necked round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice-salt bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. Ensure all glassware is thoroughly dried before use. The entire apparatus should be set up in a fume hood.
-
Charging the Reactor: In the fume hood, carefully charge the flask with chlorosulfonic acid (4.0 equivalents).
-
Cooling: Cool the chlorosulfonic acid to 0-5 °C using an ice-salt bath.
-
Substrate Addition: Slowly add 2-methylthiophene (1.0 equivalent) dropwise from the dropping funnel to the stirred chlorosulfonic acid over a period of 30-45 minutes. It is crucial to maintain the internal temperature of the reaction mixture below 10 °C during the addition to control the exothermic reaction.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir the mixture for an additional 2-3 hours at room temperature. The reaction can be monitored by Thin Layer Chromatography (TLC) if a suitable method is developed.
-
Work-up - Quenching: Carefully and slowly pour the reaction mixture onto a large amount of crushed ice in a beaker with vigorous stirring. This step is highly exothermic and will generate HCl gas; therefore, it must be performed in an efficient fume hood.
-
Extraction: Once all the ice has melted, transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic extracts and wash sequentially with cold water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL) until effervescence ceases, and finally with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound. The product is often obtained as an oil or a low-melting solid.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Product Characterization
The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.
Physical Properties
| Property | Value |
| Molecular Formula | C₅H₅ClO₂S₂ |
| Molecular Weight | 196.68 g/mol |
| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid. |
Spectroscopic Data (Expected)
While a specific literature source for the NMR and IR spectra of this compound was not identified, the following are the expected characteristic signals based on its structure:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~7.5-7.7 ppm (d, 1H): Doublet corresponding to the proton at the C3 position of the thiophene ring.
-
δ ~6.8-7.0 ppm (d, 1H): Doublet corresponding to the proton at the C4 position of the thiophene ring.
-
δ ~2.5-2.7 ppm (s, 3H): Singlet corresponding to the methyl protons at the C5 position.
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ ~150-155 ppm: Quaternary carbon at C5 (attached to the methyl group).
-
δ ~140-145 ppm: Quaternary carbon at C2 (attached to the sulfonyl chloride group).
-
δ ~135-140 ppm: Methine carbon at C3.
-
δ ~125-130 ppm: Methine carbon at C4.
-
δ ~15-20 ppm: Methyl carbon.
-
-
Infrared (IR) Spectroscopy (neat or KBr):
-
~3100 cm⁻¹: C-H stretching of the aromatic ring.
-
~2950-2850 cm⁻¹: C-H stretching of the methyl group.
-
~1380-1360 cm⁻¹ and ~1180-1160 cm⁻¹: Strong, characteristic asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group.
-
~1500-1400 cm⁻¹: C=C stretching vibrations within the thiophene ring.
-
Conclusion
The protocol outlined in this application note provides a detailed and reliable method for the synthesis of this compound. By understanding the underlying chemical principles and adhering strictly to the safety precautions, researchers can effectively prepare this valuable synthetic intermediate. The provided characterization data, while predictive, offers a solid basis for confirming the successful synthesis of the target compound.
References
- SlideServe. (2024). Safety Measures and Handling Protocols for Chlorosulphonic Acid.
- New Jersey Department of Health. (n.d.). HAZARD SUMMARY: CHLOROSULPHONIC ACID.
- DuPont. (n.d.). Chlorosulfonic Acid Safety and Handling. Retrieved from a source describing safety and handling of chlorosulfonic acid.
- ResearchGate. (n.d.). Electrophilic Substitution of Thiophene and its Derivatives.
- Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism.
- ResearchGate. (2014). How to carry out a sulfonation reaction?.
- Wikipedia. (n.d.). Electrophilic aromatic substitution.
Sources
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Large-scale synthesis of 5-Methylthiophene-2-sulfonyl chloride
An Application Note for the Large-Scale Synthesis of 5-Methylthiophene-2-sulfonyl chloride
Abstract
This compound is a pivotal intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its molecular structure, featuring a reactive sulfonyl chloride group on a thiophene scaffold, makes it a versatile building block for introducing the 5-methylthiophenesulfonyl moiety. This document provides a comprehensive guide for its large-scale synthesis, focusing on the direct chlorosulfonation of 2-methylthiophene. The protocol emphasizes safety, scalability, process control, and analytical validation to ensure a robust and reproducible manufacturing process.
Introduction and Scientific Background
The thiophene ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. The addition of a sulfonyl chloride functional group provides a highly reactive handle for nucleophilic substitution, enabling the facile synthesis of sulfonamides, sulfonate esters, and other derivatives. This compound (CAS 55854-45-0) is particularly valuable, with its derivatives being investigated for a range of biological activities.[1][2][3][4][5]
The most direct and industrially viable method for preparing this compound is the electrophilic chlorosulfonation of 2-methylthiophene.[6] This reaction involves the substitution of a hydrogen atom on the thiophene ring with a chlorosulfonyl group (-SO₂Cl). The methyl group at the 2-position is an activating group, directing the electrophilic substitution primarily to the electron-rich C5 position, thus ensuring high regioselectivity.
This application note provides a detailed protocol based on this established chemistry, with a focus on the practical considerations required for scaling the synthesis from the laboratory bench to a pilot or manufacturing scale.
Reaction Mechanism and Process Logic
The core transformation is an electrophilic aromatic substitution reaction. Chlorosulfonic acid (ClSO₃H) serves as both the solvent and the source of the electrophile, the chlorosulfonium ion (⁺SO₂Cl), or a related species.
The mechanism proceeds as follows:
-
Electrophile Generation: Chlorosulfonic acid is a potent electrophile.
-
Nucleophilic Attack: The π-electron system of the 2-methylthiophene ring attacks the electrophilic sulfur atom of the chlorosulfonic acid. The attack occurs preferentially at the C5 position due to the activating, ortho-para directing nature of the methyl group.
-
Sigma Complex Formation: A resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, is formed.
-
Rearomatization: A base (such as the chloride ion or another molecule of chlorosulfonic acid) abstracts the proton from the C5 position, restoring the aromaticity of the thiophene ring and yielding the final product.
Below is a diagram illustrating the overall synthetic workflow.
Caption: High-level workflow for the large-scale synthesis of this compound.
Critical Safety Considerations: Handling Chlorosulfonic Acid
Chlorosulfonic acid is an extremely hazardous substance that requires strict safety protocols. Failure to adhere to these measures can result in severe injury.
-
Extreme Corrosivity: Causes severe burns to skin, eyes, and the respiratory tract.[7][8] It will rapidly destroy standard nitrile gloves and clothing.
-
Violent Reaction with Water: Reacts explosively with water, releasing large amounts of heat and toxic, corrosive hydrogen chloride (HCl) and sulfuric acid mist.[9][10] All equipment must be scrupulously dried before use.
-
Toxicity: Inhalation of vapors can cause severe respiratory damage, including pulmonary edema.[8][10]
Mandatory Personal Protective Equipment (PPE):
-
Body: Acid-resistant apron or full suit over a lab coat.
-
Hands: Heavy-duty butyl rubber or Viton® gloves are required. Double-gloving is recommended.
-
Eyes/Face: Chemical splash goggles and a full-face shield must be worn at all times.
-
Respiratory: Work must be conducted in a high-performance, certified chemical fume hood. For large-scale operations, a supplied-air respirator may be necessary.[10][11]
Emergency Preparedness:
-
An emergency safety shower and eyewash station must be immediately accessible.
-
Spill kits containing an appropriate neutralizer (e.g., sodium bicarbonate, lime) must be available. Do NOT use water or combustible absorbents like sawdust for spills. [9]
-
All personnel must be fully trained on the specific hazards and emergency procedures before handling chlorosulfonic acid.[11]
Detailed Large-Scale Synthesis Protocol
This protocol is designed for a target scale of ~1.9 kg of this compound. All operations must be conducted in a designated high-hazard area by trained personnel.
Reagents and Equipment
| Reagent | CAS No. | MW ( g/mol ) | Amount | Moles (mol) | Equivalents | Density (g/mL) |
| 2-Methylthiophene | 554-14-3 | 98.17 | 1.00 kg | 10.19 | 1.0 | 1.02 |
| Chlorosulfonic Acid | 7790-94-5 | 116.52 | 3.55 L | 60.10 | 5.9 | 1.75 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | ~15 L | - | - | 1.33 |
| n-Hexane | 110-54-3 | 86.18 | ~10 L | - | - | 0.66 |
| Sodium Bicarbonate | 144-55-8 | 84.01 | As needed | - | - | - |
| Magnesium Sulfate | 7487-88-9 | 120.37 | As needed | - | - | - |
Equipment:
-
20 L jacketed glass reactor with a mechanical overhead stirrer, temperature probe, nitrogen inlet, and a pressure-equalizing dropping funnel.
-
Thermostatic circulator for reactor cooling (-15°C to 0°C).
-
Large-scale rotary evaporator.
-
Appropriate glassware, filtration apparatus, and drying oven.
Step-by-Step Procedure
-
Reactor Preparation: Ensure the 20 L reactor is completely clean and dry. Assemble the overhead stirrer, temperature probe, and dropping funnel. Purge the entire system with dry nitrogen gas.
-
Charging Chlorosulfonic Acid: Cool the reactor jacket to -10°C. Under a strong nitrogen flow, carefully transfer the chlorosulfonic acid (3.55 L) into the reactor. Maintain vigorous stirring and allow the acid to cool to between -10°C and -5°C.
-
Substrate Addition: Charge the 2-methylthiophene (1.00 kg) into the dropping funnel. Add the 2-methylthiophene dropwise to the cold, stirring chlorosulfonic acid over a period of 2-3 hours. This addition is exothermic. The internal temperature must be rigorously maintained at or below 0°C. A faster addition rate or inadequate cooling will lead to side reactions and a lower-quality product.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0°C for an additional 1-2 hours. Monitor the reaction's progress by carefully taking a small aliquot, quenching it in ice/ether, and analyzing the organic layer by TLC or GC-MS to confirm the consumption of the starting material.
-
Reaction Quench (CRITICAL STEP): Prepare a separate large vessel containing a stirred slurry of crushed ice and water (~15 kg). Slowly and carefully , transfer the reaction mixture from the reactor onto the ice slurry via a wide-bore tube or by pouring in a controlled stream. The quenching process is highly exothermic and will generate large volumes of HCl gas; extreme ventilation is required. The rate of addition should be controlled to keep the quench pot temperature below 20°C.
-
Extraction and Neutralization: Once the quench is complete, transfer the mixture to a large separatory funnel. Extract the aqueous slurry with dichloromethane (3 x 5 L). Combine the organic extracts.
-
Washing: Wash the combined organic layers sequentially with:
-
Cold water (2 x 4 L)
-
Saturated aqueous sodium bicarbonate solution (2-3 x 4 L, or until effervescence ceases) to neutralize residual acid.
-
Saturated aqueous sodium chloride (brine) (1 x 4 L).
-
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator. Be careful not to overheat the product; maintain a bath temperature below 40°C. This will yield the crude product as an oil or low-melting solid.
-
Purification by Recrystallization: Dissolve the crude product in a minimal amount of warm n-hexane (~5-8 L). If it does not fully dissolve, a small amount of a co-solvent like ethyl acetate can be added. Allow the solution to cool slowly to room temperature, then cool further to 0-4°C for several hours to induce crystallization.
-
Final Isolation and Drying: Collect the crystalline solid by filtration and wash the filter cake with a small amount of cold n-hexane. Dry the product in a vacuum oven at a low temperature (~30-35°C) until a constant weight is achieved. The expected yield is 75-85%.
Analytical Characterization and Data
The final product should be analyzed to confirm its identity and purity.
| Analysis | Specification |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₅H₅ClO₂S₂ |
| Molecular Weight | 196.68 g/mol [12] |
| Melting Point | ~45-48 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.65 (d, 1H), δ ~6.90 (d, 1H), δ ~2.55 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~152.0, 140.0, 135.0, 126.0, 16.0 |
| Purity (HPLC) | ≥ 97% |
Conclusion
The chlorosulfonation of 2-methylthiophene is an effective and scalable method for the production of this compound. The success of this synthesis on a large scale is critically dependent on rigorous temperature control during the reaction and a meticulously planned, safety-conscious quenching procedure. By following the detailed protocol and adhering to the stringent safety measures outlined in this note, researchers and production chemists can reliably produce this valuable intermediate with high yield and purity.
References
- Nacsa, E. D., & Lambert, T. H. (n.d.). Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University.
- Echemi. (n.d.). Chlorosulfonic acid SDS, 7790-94-5 Safety Data Sheets. Echemi.com.
- Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. (n.d.). National Institutes of Health (NIH).
- Sulfonyl chloride synthesis by chlorosulfonation. (n.d.). Organic Chemistry Portal.
- SAFETY DATA SHEET - Chlorosulfonic acid. (2012). Fisher Scientific.
- Safety Measures and Handling Protocols for Chlorosulphonic Acid. (2024). SlideServe.
- Chlorosulfonic Acid Safety Sheet. (n.d.).
- Sprague, J. M., & Johnson, T. B. (1937). The Preparation of Alkyl Sulfonyl Chlorides from Isothioureas. Journal of the American Chemical Society.
- CHLOROSULFONIC ACID FOR SYNTHESIS MSDS. (2019). Loba Chemie.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Amerigo Scientific. (n.d.). This compound.
- Matrix Scientific. (n.d.). 5-Methyl-thiophene-2-sulfonyl chloride.
- Synblock. (n.d.). CAS 55854-45-0 | this compound.
- Wikipedia. (n.d.). 2-Methylthiophene.
- Sigma-Aldrich. (n.d.). This compound.
- ChemScene. (n.d.). This compound.
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Application Notes and Protocols for 5-Methylthiophene-2-sulfonyl chloride in the Synthesis of Heterocyclic Compounds
Introduction: The Strategic Importance of the 5-Methylthiophene-2-sulfonyl Moiety
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of specific structural motifs is paramount to tuning molecular properties and achieving desired biological or material functions. Among these, the sulfonamide linkage is a well-established and highly valued pharmacophore, present in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs.[1][2] The 5-methylthiophene-2-sulfonyl chloride serves as a key building block for introducing the 5-methylthiophenyl-2-sulfonamide moiety, a privileged scaffold that combines the favorable electronic and steric properties of the thiophene ring with the versatile hydrogen-bonding capabilities of the sulfonamide group.
The thiophene ring, as a bioisosteric replacement for a phenyl group, can significantly alter a molecule's metabolic stability, solubility, and target engagement profile.[3] The addition of a methyl group at the 5-position further modulates these properties, offering a handle for fine-tuning structure-activity relationships (SAR). This guide provides an in-depth exploration of the application of this compound in the synthesis of key heterocyclic compounds, with a focus on the underlying chemical principles and detailed, actionable protocols for the research scientist.
Core Applications: Synthesis of Biologically Active Heterocycles
The primary application of this compound is in the synthesis of sulfonamides through its reaction with primary and secondary amines.[4] This reaction is a robust and versatile method for creating a diverse library of compounds for screening and lead optimization. Furthermore, this reagent is instrumental in the construction of more complex heterocyclic systems, such as pyrazole-based COX-2 inhibitors, which are analogues of the blockbuster drug Celecoxib.[5][6][7]
Synthesis of 5-Methylthiophene-2-sulfonamides
The reaction of this compound with a primary or secondary amine is a nucleophilic substitution at the sulfonyl sulfur. The reaction proceeds readily, typically in the presence of a base to neutralize the hydrochloric acid byproduct.[4][8]
Mechanism Insight: The reaction is initiated by the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. The presence of the electron-rich thiophene ring can influence the reactivity of the sulfonyl chloride. The choice of base is crucial; sterically hindered non-nucleophilic bases like triethylamine are often preferred to minimize side reactions. Pyridine can also be used and may act as a nucleophilic catalyst in some cases, forming a highly reactive sulfonylpyridinium salt intermediate.[8]
dot graph "Sulfonamide_Synthesis_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
} caption [label="Sulfonamide Formation Workflow", shape=plaintext, fontsize=12];
General Protocol for the Synthesis of N-Aryl-5-methylthiophene-2-sulfonamides:
This protocol is a generalized procedure based on standard methods for sulfonamide synthesis.[1][4] Researchers should optimize conditions for their specific amine substrate.
Materials:
-
This compound (1.0 eq)
-
Substituted aniline (1.0 eq)
-
Pyridine or Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted aniline (1.0 eq) and anhydrous DCM.
-
Add pyridine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (2x), saturated NaHCO3 solution (1x), and brine (1x).[4]
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Self-Validation and Characterization: The final product should be characterized to confirm its identity and purity. Expected spectroscopic data for a representative product, N-phenyl-5-methylthiophene-2-sulfonamide, would include:
-
1H NMR: Signals corresponding to the thiophene protons, the methyl group protons, the aromatic protons of the phenyl ring, and a broad singlet for the N-H proton.
-
13C NMR: Resonances for the carbons of the thiophene and phenyl rings, and the methyl group.
-
IR Spectroscopy: Characteristic absorption bands for N-H stretching, SO2 asymmetric and symmetric stretching (typically around 1340-1315 cm-1 and 1185-1145 cm-1), and S-N stretching (around 925-905 cm-1).[9]
-
Mass Spectrometry: A molecular ion peak corresponding to the calculated mass of the product.
Synthesis of Pyrazole-Based COX-2 Inhibitors
A significant application of thiophene sulfonyl chlorides is in the synthesis of diaryl heterocycles that act as selective COX-2 inhibitors.[10][11] The synthesis of a celecoxib analogue using this compound involves a key step of reacting it with a pre-formed pyrazole intermediate.
dot graph "COX2_Inhibitor_Synthesis" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
} caption [label="Synthesis of a Celecoxib Analogue", shape=plaintext, fontsize=12];
Protocol for the Synthesis of a 5-Methylthiophene-2-sulfonyl Pyrazole Derivative:
This protocol outlines the sulfonylation of a diaryl pyrazole, a key step in synthesizing celecoxib analogues.
Materials:
-
4-(5-(5-methylthiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)aniline (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the pyrazole aniline intermediate (1.0 eq) in anhydrous pyridine under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add a solution of this compound (1.1 eq) in anhydrous DCM dropwise.
-
Stir the reaction at room temperature overnight.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1 M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by column chromatography (e.g., using a hexane-ethyl acetate gradient) to yield the desired sulfonamide.
Quantitative Data Summary
The following table summarizes typical reaction conditions for sulfonamide synthesis. Yields are highly dependent on the specific amine used.
| Amine Type | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Primary Aliphatic | Triethylamine | DCM | 0 to RT | 2-6 | 85-95 |
| Primary Aromatic | Pyridine | DCM/THF | 0 to RT | 4-12 | 70-90[1] |
| Secondary Cyclic | Triethylamine | THF | 0 to RT | 6-18 | 80-95 |
| Heterocyclic (e.g., pyrazole) | Pyridine | Pyridine/DCM | 0 to RT | 12-24 | 60-85 |
Safety and Handling
This compound is a corrosive solid that reacts violently with water.[12] It is crucial to handle this reagent with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
PPE: Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Do not breathe dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry place away from moisture. Keep the container tightly closed.
-
In case of contact:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Skin: Take off immediately all contaminated clothing. Rinse skin with water or shower.
-
-
Spills: Use a dry absorbent material to clean up spills. Avoid adding water.
Conclusion and Future Outlook
This compound is a valuable and versatile reagent for the synthesis of a wide range of heterocyclic compounds, particularly sulfonamides with potential biological activity. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this building block. Future research may focus on developing novel catalytic systems for its reactions, expanding its use in multicomponent reactions, and synthesizing new classes of heterocyclic compounds for applications in drug discovery and materials science.
References
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- El-Sayed, M. A. A., et al. (2021). Pyrazoles containing thiophene, thienopyrimidine and thienotriazolopyrimidine as COX-2 selective inhibitors: Design, synthesis, in vivo anti-inflammatory activity, docking and in silico chemo-informatic studies. Bioorganic Chemistry, 114, 105128. [Link]
- Abdelgawad, M. A., et al. (2019). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 24(23), 4241. [Link]
- Kalgutkar, A. S., et al. (2009). Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. Journal of medicinal chemistry, 52(6), 1525–1529. [Link]
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- Veisi, H. (2011). Convenient one-pot synthesis of sulfonamides from thiols and disulfides using 1,3-dichloro-5,5-dimethylhydantoin (DCH). Bulletin of the Korean Chemical Society, 32(11), 3877-3880. [Link]
- Davies, T. Q., Hall, A., & Willis, M. C. (2017). One-Pot, Three-Component Sulfonimidamide Synthesis Exploiting the Sulfinylamine Reagent N-Sulfinyltritylamine, TrNSO. Angewandte Chemie (International ed. in English), 56(47), 14937–14941. [Link]
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- Bandgar, B. P., & Bettigeri, S. V. (2005). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Tetrahedron letters, 46(12), 2007–2010. [Link]
- LibreTexts. (2021). 23.9: Amines as Nucleophiles. [Link]
- Noreen, M., et al. (2017). A facile synthesis of new 5-Aryl-Thiophenes bearing Sulfonamide moiety via Pd(0)-catalyzed Suzuki-Miyaura Cross Coupling Reactionsand5-bromothiophene-2-acetamide: As Potent Urease Inhibitor, Antibacterial Agent and Haemolytically active compounds. Journal of the Chinese Chemical Society, 64(1), 107-115. [Link]
- Veisi, H. (2011). Convenient One-Pot Synthesis of Sulfonamides from Thiols Using Trichloroisocyanuric Acid.
- The Royal Society of Chemistry. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]
- Gowda, B. T., et al. (2002). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2.
- Noreen, M., et al. (2017). A facile synthesis of new 5-Aryl-Thiophenes bearing Sulfonamide moiety via Pd(0)-catalyzed Suzuki-Miyaura Cross Coupling Reactionsand5-bromothiophene-2-acetamide: As Potent Urease Inhibitor, Antibacterial Agent and Haemolytically active compounds. Journal of the Chinese Chemical Society, 64(1), 107-115. [Link]
- Nocentini, A., & Supuran, C. T. (2022). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. International journal of molecular sciences, 23(19), 11849. [Link]
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- El-Gamal, M. I., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 26(16), 4983. [Link]
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Catalytic Routes to Aryl Sulfonyl Chlorides: A Guide for the Modern Chemist
Introduction: Beyond the Classics
Aryl sulfonyl chlorides are indispensable building blocks in medicinal chemistry and materials science, most notably serving as precursors to the ubiquitous sulfonamide functional group found in numerous pharmaceuticals.[1][2] For decades, their synthesis has been dominated by classical methods such as the electrophilic aromatic substitution of arenes with chlorosulfonic acid or the oxidative chlorination of thiols and their derivatives.[2][3] However, these approaches often suffer from significant drawbacks, including the use of harsh, corrosive reagents, limited functional group tolerance, and a lack of regiocontrol, particularly with substituted arenes.[2][3]
The demand for milder, more selective, and functional-group-tolerant methods has driven the development of innovative catalytic strategies. These modern approaches, leveraging transition-metal, photocatalytic, and organocatalytic systems, offer elegant solutions to the limitations of traditional synthesis. This application note provides a detailed overview of these catalytic methodologies, offering researchers, scientists, and drug development professionals a comprehensive guide to selecting and implementing the optimal synthetic route for their specific needs. We will delve into the mechanistic underpinnings of these reactions, providing not just protocols, but also the scientific rationale behind the experimental design.
I. Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids
The palladium-catalyzed cross-coupling of arylboronic acids with a suitable sulfur dioxide surrogate represents a significant advancement in the synthesis of aryl sulfonyl chlorides. This methodology allows for the formation of C-S bonds under relatively mild conditions with excellent regioselectivity, dictated by the position of the boronic acid group.
Mechanistic Rationale
The catalytic cycle, as proposed by Buchwald and co-workers, commences with the oxidative addition of a Pd(0) species to an aryl chlorosulfate, such as phenyl chlorosulfate. This step is followed by transmetalation with the arylboronic acid and subsequent reductive elimination to yield the desired aryl sulfonyl chloride and regenerate the active Pd(0) catalyst. The choice of ligand is crucial for promoting the key steps of the catalytic cycle and preventing side reactions.
Caption: Fig. 1: Pd-Catalyzed Chlorosulfonylation Cycle
Comparative Data for Palladium-Catalyzed Synthesis
| Entry | Arylboronic Acid | Catalyst Loading (mol%) | Ligand | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Methoxyphenylboronic acid | 2 | SPhos | Toluene | 110 | 92 | [2] |
| 2 | 3-Thienylboronic acid | 2 | XPhos | Toluene | 110 | 85 | [4] |
| 3 | 4-Trifluoromethylphenylboronic acid | 2 | RuPhos | Acetone | 80 | 78 | [2] |
| 4 | 2-Methylphenylboronic acid | 2 | JohnPhos | Acetone | 80 | 88 | [2] |
Protocol: Synthesis of 4-Methoxyphenylsulfonyl Chloride[2]
Materials:
-
4-Methoxyphenylboronic acid (1.0 mmol, 152 mg)
-
Phenyl chlorosulfate (1.2 mmol, 1.2 equiv.)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Na₂CO₃ (0.05 mmol, 5 mol%)
-
Anhydrous acetone (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add 4-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and Na₂CO₃.
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add anhydrous acetone, followed by phenyl chlorosulfate via syringe.
-
Seal the tube and heat the reaction mixture at 80 °C for 12 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the product as a white solid.
II. Copper-Catalyzed Sandmeyer-Type Chlorosulfonylation
The Sandmeyer reaction, a cornerstone of aromatic chemistry, has been ingeniously adapted for the synthesis of aryl sulfonyl chlorides. This approach utilizes readily available anilines, which are converted to diazonium salts in situ and subsequently undergo a copper-catalyzed reaction with a sulfur dioxide source.
Mechanistic Insights
The reaction is believed to proceed through a single-electron transfer (SET) mechanism.[5] A Cu(I) species reduces the aryl diazonium salt to generate an aryl radical and dinitrogen gas. This aryl radical is then trapped by sulfur dioxide to form an arylsulfonyl radical, which is subsequently oxidized and chlorinated to yield the final aryl sulfonyl chloride. The use of a stable SO₂ surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), has significantly improved the safety and practicality of this method.[6]
Caption: Fig. 2: Copper-Catalyzed Sandmeyer-Type Reaction
Comparative Data for Copper-Catalyzed Synthesis
| Entry | Aniline Substrate | SO₂ Source | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Bromoaniline | DABSO | CuCl₂ (5) | MeCN | rt | 91 | [6] |
| 2 | 2-Chloroaniline | Thionyl Chloride/H₂O | CuCl (cat.) | H₂O/HCl | 0 | >70 | [7] |
| 3 | 3-Nitroaniline | DABSO | CuCl₂ (5) | MeCN | rt | 85 | [6] |
| 4 | 4-Fluoroaniline | Thionyl Chloride/H₂O | CuCl (cat.) | H₂O/HCl | 0 | >70 | [7] |
Protocol: Synthesis of 4-Bromophenylsulfonyl Chloride using DABSO[7]
Materials:
-
4-Bromoaniline (1.0 mmol, 172 mg)
-
DABSO (0.6 mmol, 144 mg)
-
CuCl₂ (0.05 mmol, 5 mol%, 6.7 mg)
-
37% Aqueous HCl (2.0 equiv.)
-
Acetonitrile (5 mL)
-
tert-Butyl nitrite (1.1 equiv.)
Procedure:
-
To a round-bottom flask, add 4-bromoaniline, DABSO, CuCl₂, and acetonitrile.
-
Add the aqueous HCl and stir the mixture at room temperature.
-
Add tert-butyl nitrite dropwise over 5 minutes.
-
Stir the reaction at room temperature for 17 hours.
-
Extract the reaction mixture with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by silica gel chromatography to obtain the desired aryl sulfonyl chloride.
III. Visible-Light Photocatalytic Synthesis
Visible-light photocatalysis has emerged as a powerful and sustainable strategy for organic synthesis.[8][9] In the context of aryl sulfonyl chloride synthesis, this approach often involves the generation of aryl radicals from diazonium salts under mild, room temperature conditions.
Mechanistic Principles
A photocatalyst, upon excitation by visible light, initiates a single-electron transfer to an aryl diazonium salt, leading to the formation of an aryl radical.[1] This radical then reacts with a sulfur dioxide source, such as thionyl chloride in the presence of water, to generate an arylsulfonyl radical. Subsequent radical combination with a chlorine radical affords the aryl sulfonyl chloride.[1] The use of heterogeneous, metal-free photocatalysts like potassium poly(heptazine imide) (K-PHI) offers the advantage of easy catalyst recovery and reuse.[9]
Caption: Fig. 3: General Photocatalytic Pathway
Protocol: K-PHI-Catalyzed Synthesis of 4-Bromobenzenesulfonyl Chloride[10]
Materials:
-
4-Bromobenzenediazonium tetrafluoroborate (0.25 mmol)
-
K-PHI photocatalyst (10 mg)
-
Thionyl chloride (2.5 mmol, 10 equiv.)
-
Water (0.28 mmol)
-
Acetonitrile (1 mL)
Procedure:
-
In a reaction vial, combine the 4-bromobenzenediazonium salt and the K-PHI photocatalyst.
-
Add acetonitrile, followed by thionyl chloride and water.
-
Seal the vial and irradiate with a 465 nm LED light source with stirring at room temperature for 18 hours.
-
After the reaction, centrifuge the mixture to separate the catalyst.
-
The supernatant can be analyzed by NMR to determine the yield, or worked up by extraction and purified by chromatography.
IV. Organocatalytic Approaches
While less developed than their transition-metal counterparts, organocatalytic methods for sulfonyl chloride synthesis are gaining traction. These methods offer the advantage of avoiding potentially toxic and expensive heavy metals.
N-Heterocyclic Carbene (NHC) Catalysis
N-Heterocyclic carbenes (NHCs) have been shown to catalyze the sulfonylation of enone aryl aldehydes with sulfonyl chlorides.[10] In this process, the sulfonyl chloride acts as both an oxidant and a nucleophilic precursor. The NHC catalyst activates the aldehyde and controls the stereoselectivity of the transformation. While this specific example leads to sulfone-containing bicyclic lactones, it highlights the potential of NHCs in activating substrates towards sulfonylation. Further research is needed to develop direct organocatalytic routes to aryl sulfonyl chlorides.
V. Safety and Handling of Reagents
Many of the reagents used in both classical and catalytic syntheses of aryl sulfonyl chlorides are hazardous and require careful handling.
-
Chlorosulfonic Acid: A highly corrosive and water-reactive substance. It reacts violently with water, producing toxic fumes of HCl and H₂SO₄. Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, clothing, and a face shield.
-
Thionyl Chloride: A corrosive liquid that also reacts with water to release HCl and SO₂ gases. Similar precautions as for chlorosulfonic acid should be taken.
-
DABSO: While significantly safer than gaseous SO₂, it should still be handled in a well-ventilated area. It is a stable solid but can release SO₂ upon heating.
Conclusion
The catalytic synthesis of aryl sulfonyl chlorides has matured into a diverse and powerful field, offering numerous advantages over traditional methods. Palladium-catalyzed cross-coupling provides excellent regiocontrol for the synthesis of highly substituted aryl sulfonyl chlorides from boronic acids. Copper-catalyzed Sandmeyer-type reactions offer a cost-effective route from readily available anilines, with the use of SO₂ surrogates enhancing safety. Visible-light photocatalysis represents a mild and sustainable approach, often proceeding at room temperature. While still an emerging area, organocatalysis holds promise for future metal-free transformations.
The choice of catalytic system will ultimately depend on the specific requirements of the target molecule, including functional group compatibility, desired regiochemistry, and scalability. By understanding the underlying mechanisms and practical considerations of each method, researchers can make informed decisions to accelerate their research and development efforts.
References
- Ask this paper | Bohrium. (2021). recent-advances-in-the-catalytic-synthesis-of-arylsulfonyl-compounds.
- Deng, R., Wu, S., Mou, C., & Liu, J. (2022). Carbene-Catalyzed Enantioselective Sulfonylation of Enone Aryl Aldehydes: A New Mode of Breslow Intermediate Oxidation. Journal of the American Chemical Society. [Link]
- Jacobi von Wangelin, A., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Organic & Inorganic Au. [Link]
- Keisuke Yoshida. (2023). Organocatalytic Regioselective Chloro‐sulfonylation of Mono‐ and 1,2‐Disubstituted Epoxides by Using 4‐Methylpyridine N ‐Oxide. SciSpace. [Link]
- Malet-Sanz, L., Madrzak, J., Ley, S.V., & Baxendale, I.R. (2010). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Organic & Biomolecular Chemistry, 8, 5324–5332. [Link]
- Savateev, A., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide)
- Seyed Hashtroudi, M., Fathi Vavsari, V., & Balalaie, S. (2022). DABSO as a SO2 gas surrogate in the synthesis of organic structures. Organic & Biomolecular Chemistry. [Link]
- Willis, M. C. (2013). Organic Syntheses Procedure. Organic Syntheses. [Link]
- Willis, M. C., & Andrews, J. A. (2022). DABSO – A Reagent to Revolutionize Organosulfur Chemistry. Thieme. [Link]
- Anonymous. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide)
- Anonymous. (2022). DABSO as a SO2 gas surrogate in the synthesis of organic structures - RSC Publishing. [Link]
- Anonymous. (2024). Sandmeyer Chlorosulfonylation of (Hetero)
- Anonymous. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - FAO AGRIS. [Link]
- Anonymous. (2017). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - Journal of the American Chemical Society - Figshare. [Link]
- Anonymous. (2021).
- Anonymous. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC - NIH. [Link]
- Anonymous. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - DSpace@MIT. [Link]
- Anonymous. (2010). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor - Baxendale Group. [Link]
- Anonymous. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC - NIH. [Link]
- Anonymous. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - MDPI. [Link]
- Anonymous. (2009).
- Anonymous. (2024). Suzuki-type sulfonylation of aryl boron compounds: A powerful tool for synthesis of diaryl sulfones - Chemical Review and Letters. [Link]
- Anonymous. (2025).
- Anonymous. (2009).
- Anonymous. (2025). Common Name: CHLOROSULPHONIC ACID HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WO - NJ.gov. [Link]
- Anonymous. (2015).
- Anonymous. (2013).
- Anonymous. (2025).
- Anonymous. (2025). Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery - Books. [Link]
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- Anonymous. (2025). An Improved Synthesis of Arylsulfonyl Chlorides from Aryl Halides | Semantic Scholar. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methylthiophene-2-sulfonyl chloride
Welcome to the technical support guide for the synthesis of 5-Methylthiophene-2-sulfonyl chloride. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-proven insights to help you optimize your synthetic procedures for higher yield and purity.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.
Q1: Why is my yield of this compound consistently low?
Low yields are a common frustration. The issue can typically be traced back to one of four areas: incomplete reaction, product degradation, side reactions, or mechanical loss during workup.
-
Incomplete Reaction: The chlorosulfonation of 2-methylthiophene is rapid but requires sufficient time and reagent concentration to go to completion. Ensure you are using a sufficient excess of chlorosulfonic acid (typically 3-5 equivalents) and that the reaction time is adequate (usually 1-2 hours at the specified temperature). A recent study on scaling up aryl sulfonyl chloride synthesis highlighted that increasing the equivalents of chlorosulfonic acid improved isolated yield from 67.3% to 87.7%.[1]
-
Product & Substrate Degradation: 2-Methylthiophene and the resulting sulfonyl chloride are sensitive to the highly acidic and oxidative conditions. The primary cause of degradation is excessive temperature. The reaction is highly exothermic; therefore, maintaining a low temperature (typically -10 °C to 0 °C) throughout the addition of the thiophene to the chlorosulfonic acid is critical.[2] Poor temperature control can lead to charring and polymerization, significantly reducing the yield.
-
Side Reactions: Several side reactions can compete with the desired chlorosulfonation:
-
Polysulfonation: Although the 5-position is strongly activated, adding a second sulfonyl chloride group is possible if the reaction conditions are too harsh (higher temperature or prolonged reaction time).
-
Sulfone Formation: The sulfonyl chloride product can act as an electrophile and react with another molecule of 2-methylthiophene to form a diaryl sulfone, especially if the local concentration of the thiophene is high. This is another reason for the slow, controlled addition of the substrate.[3]
-
Hydrolysis: The product, this compound, is highly susceptible to hydrolysis, converting it to the corresponding sulfonic acid. This occurs during the aqueous workup. To minimize this, the quenching step must be performed quickly and at low temperatures by pouring the reaction mixture onto crushed ice.
-
-
Workup Losses: The product can be lost during extraction if the pH is not controlled or if emulsions form. Ensure the aqueous layer is thoroughly extracted with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
Q2: The reaction mixture turns black or dark brown. What does this indicate and how can it be prevented?
A dark coloration is a clear sign of substrate or product decomposition. Thiophene rings are susceptible to polymerization and degradation under strongly acidic conditions, a process often initiated by localized overheating.[4]
Primary Cause: Uncontrolled exotherm during the addition of 2-methylthiophene to chlorosulfonic acid.
Preventative Measures:
-
Temperature Control: Employ an efficient cooling bath (e.g., acetone/ice or a cryocooler) to maintain the internal reaction temperature at or below 0 °C.[2]
-
Slow & Sub-surface Addition: Add the 2-methylthiophene dropwise to the vigorously stirred chlorosulfonic acid. Sub-surface addition can help disperse the substrate quickly, preventing localized "hot spots."
-
Use of a Co-Solvent: While many procedures use neat chlorosulfonic acid, using a non-reactive co-solvent like dichloromethane can help moderate the reaction's exothermicity and improve heat transfer.[4] Research on the chlorosulfonation of 2-acylthiophenes showed that using dichloromethane as a solvent improved reaction selectivity and yield.[4]
Q3: What are the common impurities and the best methods for purification?
The primary impurities are the unreacted starting material, the corresponding sulfonic acid, and various side products.
| Impurity | Origin | Recommended Purification Method |
| 2-Methylthiophene | Incomplete reaction | Removed by evaporation under reduced pressure (if the product is solid) or during column chromatography. |
| 5-Methylthiophene-2-sulfonic acid | Hydrolysis of the sulfonyl chloride during workup | Removed by washing the organic extracts with cold brine. The sulfonic acid is highly water-soluble, while the sulfonyl chloride has low water solubility. |
| Isomeric Sulfonyl Chlorides | Substitution at other ring positions (e.g., position 3) | While the 5-position is strongly preferred, minor isomers can form. These are difficult to separate and often require careful column chromatography on silica gel. |
| Diaryl Sulfones | Side reaction between product and starting material | Typically removed by recrystallization or flash chromatography, as sulfones have different polarity compared to sulfonyl chlorides. |
Purification Protocol: After quenching and extraction, the combined organic layers should be washed with cold water and then cold brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure at a low temperature. If the product is a solid, it can often be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate). If it is an oil or if solid impurities persist, flash column chromatography is the preferred method.
Q4: My final product seems to decompose upon storage. How can I improve its stability?
Sulfonyl chlorides are inherently reactive electrophiles and can degrade over time.[2] Hydrolysis is the most common degradation pathway.
Storage Recommendations:
-
Ensure Absolute Dryness: Any residual moisture will lead to hydrolysis. Ensure the product is thoroughly dried before storage, for example, by placing it under a high vacuum for several hours.
-
Inert Atmosphere: Store the product under an inert atmosphere, such as argon or nitrogen, to prevent reaction with atmospheric moisture.
-
Low Temperature: Store the product at low temperatures (-20 °C is recommended). One report noted 18% decomposition after just one week when stored at -20 °C, highlighting the compound's instability.[2]
Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic route and mechanism for preparing this compound?
The most common and direct method is the electrophilic chlorosulfonation of 2-methylthiophene with chlorosulfonic acid.
Mechanism: The reaction proceeds via electrophilic aromatic substitution. The electrophile is the chlorosulfonium cation (SO₂Cl⁺), which is generated by the auto-protolysis of chlorosulfonic acid.[5] The electron-rich thiophene ring attacks this electrophile. The directing effects of the sulfur atom (activating) and the methyl group (ortho-, para-directing) strongly favor substitution at the C5 position.
Caption: Mechanism of Chlorosulfonation.
Q2: What are the most critical experimental parameters to control for a successful synthesis?
Based on extensive laboratory experience, success hinges on the careful control of a few key parameters.
| Parameter | Recommended Value/Condition | Rationale |
| Temperature | -10 °C to 0 °C | Prevents thermal degradation and side reactions.[2] |
| Reagent Stoichiometry | 3-5 equivalents of ClSO₃H | Ensures complete consumption of the starting material. |
| Rate of Addition | Slow, dropwise | Manages the highly exothermic nature of the reaction. |
| Atmosphere | Anhydrous (e.g., under N₂ or Ar) | Chlorosulfonic acid reacts violently with water; prevents hydrolysis of the product. |
| Quenching Method | Pouring onto crushed ice | Rapidly cools the reaction and hydrolyzes excess ClSO₃H while minimizing product hydrolysis. |
| Stirring | Vigorous and efficient | Ensures homogeneity and efficient heat transfer. |
Q3: What safety precautions are mandatory when working with chlorosulfonic acid?
Chlorosulfonic acid is a highly hazardous material.[3] Strict adherence to safety protocols is non-negotiable.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, a face shield, and heavy-duty acid-resistant gloves (e.g., butyl rubber or Viton).
-
Ventilation: All work must be conducted in a certified chemical fume hood to avoid inhaling corrosive vapors (HCl and SO₃) that are released.
-
Handling: Use glass or Teflon-lined equipment. Chlorosulfonic acid is extremely corrosive to most materials. Add reagents slowly and carefully to avoid splashing.
-
Quenching: Never add water to chlorosulfonic acid. The reaction is extremely violent. The correct procedure is to add the acid (or the reaction mixture) slowly to a large excess of ice.
-
Spill Response: Have a spill kit ready that includes an appropriate neutralizer for acids, such as sodium bicarbonate or calcium carbonate.
Q4: How do I design a logical troubleshooting workflow if my reaction fails?
When a reaction yields an unexpected or poor result, a systematic approach is key. The following workflow can help diagnose the issue.
Sources
Technical Support Center: Purification of 5-Methylthiophene-2-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for the purification of 5-methylthiophene-2-sulfonyl chloride. Authored for experienced professionals, this document moves beyond basic protocols to explain the causality behind experimental choices, ensuring both procedural success and a deeper understanding of the underlying chemistry.
Section 1: Frequently Asked Questions (FAQs)
Here we address common questions and concerns that arise during the purification of this compound.
Q1: My crude this compound is a dark, oily residue. Is this normal, and what are the likely impurities?
A1: It is not uncommon for the crude product of a sulfonyl chloride synthesis to be a dark oil. The coloration can be due to a number of factors, including residual starting materials, byproducts, and decomposition products. Common impurities include the unreacted starting material, 5-methylthiophene, and the corresponding sulfonic acid, which forms from hydrolysis of the desired product.[1] The formation of diaryl sulfone is also a possibility, particularly if an insufficient excess of the chlorosulfonating agent was used during synthesis.[2]
Q2: I'm concerned about the stability of this compound during purification. What precautions should I take?
A2: Your concern is well-founded. Sulfonyl chlorides are susceptible to hydrolysis, which can be accelerated by heat and the presence of moisture.[2][3] Therefore, it is crucial to work under anhydrous conditions whenever possible. All glassware should be thoroughly dried, and anhydrous solvents should be used.[1] If an aqueous workup is unavoidable, it should be performed quickly and at a low temperature to minimize product loss.[2][4] Additionally, prolonged heating should be avoided. If distillation is chosen as the purification method, it should be conducted under reduced pressure to lower the boiling point and minimize thermal decomposition.[5]
Q3: What are the most effective methods for purifying this compound on a laboratory scale?
A3: The most common and effective purification techniques for sulfonyl chlorides, including this compound, are recrystallization, flash column chromatography, and vacuum distillation. The choice of method depends on the nature of the impurities and the desired final purity. Recrystallization is often effective for removing minor impurities if the product is a solid at room temperature.[6][7] Flash column chromatography offers excellent separation of a wider range of impurities.[8][9] Vacuum distillation is suitable for thermally stable sulfonyl chlorides and can be effective for separating non-volatile impurities.[5]
Q4: Can I use High-Performance Liquid Chromatography (HPLC) for purity analysis of this compound?
A4: Yes, HPLC is an excellent technique for assessing the purity of this compound.[10][11] A reversed-phase C18 column is typically used with a mobile phase consisting of acetonitrile and water, often with a small amount of acid like formic acid for mass spectrometry compatibility.[11][12] Due to the reactivity of sulfonyl chlorides, derivatization to a more stable sulfonamide may sometimes be necessary for accurate quantitative analysis.[10]
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification process.
| Problem | Potential Cause(s) | Troubleshooting Solutions |
| Low recovery after recrystallization | - The chosen solvent is too good at dissolving the compound, even at low temperatures.- The compound is hydrolyzing during the process.- Premature crystallization during hot filtration. | - Solvent Selection: Conduct small-scale solubility tests to find a solvent or solvent system where the compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures. Common solvents for similar compounds include petroleum ether or mixtures of hexanes and ethyl acetate.[6][9]- Anhydrous Conditions: Ensure all solvents and glassware are dry.[1]- Efficient Filtration: Use a pre-heated funnel for hot filtration to prevent the product from crystallizing prematurely. |
| Product co-elutes with impurities during column chromatography | - Improper solvent system (eluent).- Overloading the column.- The chosen stationary phase is not providing adequate separation. | - Optimize Eluent: Perform thin-layer chromatography (TLC) with various solvent systems (e.g., gradients of ethyl acetate in petroleum ether or hexanes) to identify the optimal mobile phase for separation.[8][9]- Reduce Load: Do not exceed the recommended loading capacity of your column.- Alternative Stationary Phase: While silica gel is common, other stationary phases could be explored if separation is particularly challenging. |
| Product decomposes during vacuum distillation | - The distillation temperature is too high, even under vacuum.- Presence of acidic impurities catalyzing decomposition.- Water contamination in the crude material. | - Higher Vacuum: Use a high-vacuum pump to further reduce the boiling point.[5]- Neutralize Crude Product: A gentle wash with a cold, dilute sodium bicarbonate solution can remove acidic impurities, but must be followed by thorough drying.[9]- Azeotropic Removal of Water: Co-distilling with a solvent like toluene can help remove residual water before the final distillation.[5] |
| Purity does not improve after purification | - The impurity has very similar physical properties to the product.- The product is unstable and decomposes during the purification process itself. | - Orthogonal Purification: Combine different purification techniques. For example, follow column chromatography with recrystallization.- Derivatization: If the impurity is reactive, it might be possible to selectively react it to form a more easily separable compound.- Re-evaluate Stability: Confirm the stability of your compound under the chosen purification conditions. Consider milder methods if necessary. |
Section 3: Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This method is highly effective for removing a broad range of impurities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)[8]
-
Petroleum ether (or hexanes), anhydrous
-
Ethyl acetate, anhydrous
-
Compressed air or nitrogen
-
Standard chromatography glassware (column, flasks, etc.)
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane). Spot the TLC plate and develop it in a chamber with a mixture of petroleum ether and ethyl acetate (e.g., 9:1 v/v). Visualize the spots under UV light to determine the Rf values of the product and impurities.[8]
-
Column Packing: Prepare a slurry of silica gel in petroleum ether and carefully pack the chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with petroleum ether. Gradually increase the polarity of the eluent by adding small amounts of ethyl acetate, based on the TLC analysis.
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Recrystallization
This is a suitable method if the crude product is a solid and the impurities have different solubility profiles.
Materials:
-
Crude this compound
-
A suitable recrystallization solvent (e.g., petroleum ether, hexanes, or a mixture with a more polar solvent)[6]
-
Erlenmeyer flasks
-
Hot plate
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of the potential solvent. Heat the mixture to boiling. If the solid dissolves, cool the test tube to see if crystals form. The ideal solvent will dissolve the compound when hot but not when cold.[7]
-
Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture on a hot plate with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent needed for complete dissolution.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[7]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum.
Section 4: Visualizing the Workflow
Purification Decision Workflow
The following diagram illustrates a typical decision-making process for selecting a purification method for this compound.
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- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Synthesis of 5-Methylthiophene-2-sulfonyl chloride
Welcome to the technical support guide for the synthesis of 5-methylthiophene-2-sulfonyl chloride. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this important intermediate. Here, we address common challenges and side reactions encountered during its synthesis, providing in-depth, experience-driven solutions to optimize your experimental outcomes.
I. Overview of the Synthesis
The primary route to this compound involves the chlorosulfonation of 2-methylthiophene. This electrophilic aromatic substitution reaction typically employs chlorosulfonic acid as both the solvent and the sulfonating agent. While seemingly straightforward, this reaction is prone to several side reactions that can impact yield and purity. Understanding and controlling these pathways is critical for a successful synthesis.
Core Reaction Pathway
The desired reaction proceeds via the electrophilic attack of the chlorosulfonium ion (SO₂Cl⁺) or a related electrophilic sulfur species on the electron-rich thiophene ring.[1] The methyl group at the 2-position directs the substitution to the C5 position.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most common issues reported by researchers in the field.
Question 1: My reaction mixture turned dark and viscous, and the yield of the desired product is very low. What is happening?
This is a frequent observation and typically points to uncontrolled side reactions, primarily polysulfonation and the formation of diaryl sulfones.
A1: Root Cause Analysis & Mitigation Strategies
-
Polysulfonation: The thiophene ring is highly activated by the methyl group, making it susceptible to further sulfonation. The initially formed this compound can undergo a second electrophilic attack to yield disulfonated byproducts.
-
Diaryl Sulfone Formation: This side reaction is particularly prevalent at elevated temperatures. It occurs when the newly formed sulfonyl chloride acts as an electrophile and reacts with another molecule of 2-methylthiophene.[2]
Table 1: Key Parameters to Control Polysulfonation and Sulfone Formation
| Parameter | Recommended Control | Rationale |
| Temperature | Maintain strict temperature control, typically between 0-10°C, during the addition of 2-methylthiophene. | The chlorosulfonation reaction is highly exothermic. Elevated temperatures significantly accelerate the rates of both polysulfonation and diaryl sulfone formation.[2] |
| Reagent Stoichiometry | Use a minimal excess of chlorosulfonic acid (typically 1.5-3 equivalents). | While an excess of chlorosulfonic acid is necessary to drive the reaction, a large excess increases the likelihood of polysulfonation.[3] |
| Addition Rate | Add the 2-methylthiophene dropwise to the chlorosulfonic acid at a slow, controlled rate. | This ensures that localized temperature increases are minimized and that the concentration of the unreacted starting material is kept low, reducing the chance of side reactions. |
dot
Caption: Troubleshooting dark and viscous reaction mixtures.
Question 2: During work-up, I have a significant amount of a water-soluble impurity. What is it and how can I avoid it?
This impurity is almost certainly 5-methylthiophene-2-sulfonic acid, the hydrolysis product of your desired sulfonyl chloride.
A2: Understanding and Preventing Hydrolysis
Sulfonyl chlorides are highly susceptible to hydrolysis, especially in the presence of moisture or during aqueous work-up.[4][5] The sulfur atom in the sulfonyl chloride is highly electrophilic and readily attacked by water.[6]
dot
Caption: Simplified mechanism of sulfonyl chloride hydrolysis.
Preventative Measures:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.
-
Rapid and Cold Work-up: The quenching of the reaction mixture should be performed quickly by pouring it onto crushed ice. This rapidly cools the mixture and dilutes the acid, but the exposure time to the aqueous environment should be minimized.
-
Non-Aqueous Work-up: If hydrolysis is a persistent issue, consider a non-aqueous work-up. This can involve carefully neutralizing the excess chlorosulfonic acid with a solid base (like sodium carbonate) in an inert solvent at low temperatures, followed by filtration.
Question 3: My final product is an oil, but I've seen reports of it being a solid. How can I induce crystallization?
This compound is a low-melting solid.[7] The presence of impurities can lower the melting point and cause it to remain an oil at room temperature.
A3: Purification and Crystallization Techniques
-
Solvent Trituration: If the product is an oil, trituration with a cold, non-polar solvent like hexanes can often induce crystallization. The impurities may be more soluble in the hexanes, leaving the purified product to solidify.
-
Recrystallization: For higher purity, recrystallization from a suitable solvent system (e.g., a mixture of a more polar solvent like dichloromethane and a non-polar solvent like hexanes) can be effective.
-
Chromatography: While some sulfonyl chlorides can be unstable on silica gel, flash chromatography using a non-polar eluent system can be used for purification if other methods fail.[8] It is crucial to use a deactivated silica gel and to run the column quickly to minimize decomposition.
III. Experimental Protocols
Detailed Synthesis Protocol for this compound
This protocol is a representative example and should be adapted and optimized based on your specific laboratory conditions and scale.
-
Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add chlorosulfonic acid (2.5 equivalents) and cool the flask to 0°C in an ice-water bath.
-
Addition of Substrate: Add 2-methylthiophene (1.0 equivalent) dropwise to the stirred chlorosulfonic acid via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction progress by TLC or GC if possible (after careful quenching of a small aliquot).
-
Work-up: Carefully and slowly pour the reaction mixture onto a stirred mixture of crushed ice and water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or diethyl ether) three times.
-
Washing: Combine the organic layers and wash sequentially with cold water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization or trituration as described in the section above.
IV. References
-
Hoffman, R. V. (1989). Kinetics and Mechanism of the Hydrolysis of Sulfonyl Chlorides in Water. Journal of Organic Chemistry, 54(24), 5847-5851.
-
Haszeldine, R. N. (1955). The Chemistry of Trifluoromethanesulphonyl Chloride. Journal of the Chemical Society, 2901-2908.
-
King, J. F., & Hillhouse, J. H. (1979). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH-Rate Profiles for the Hydrolysis of Methanesulfonyl Chloride and Ethanesulfonyl Chloride. Journal of the American Chemical Society, 101(23), 7136-7145.
-
Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR, 24(4), 748-753.
-
Ivanov, S. N., Gnedin, B. G., & Kislov, V. V. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Russian Journal of Organic Chemistry, 40(5), 733-739.
-
Wikipedia. (2023, November 26). Sulfenyl chloride. Retrieved from [Link]
-
Chemithon. (1997). Sulfonation and Sulfation Processes. Retrieved from [Link]
-
Shevchuk, O. I., et al. (2022). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
-
Chemistry Stack Exchange. (2015, March 16). What is the mechanism of chlorosulfonation of benzene? Retrieved from [Link]
-
Reddit. (2021, July 3). Chloro sulfonation? Is it like this? Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from [Link]
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- 4. Thiophene-2-sulfonyl chloride(16629-19-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
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- 8. Organic Syntheses Procedure [orgsyn.org]
5-Methylthiophene-2-sulfonyl chloride stability and storage conditions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for 5-methylthiophene-2-sulfonyl chloride (CAS 55854-45-0). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability, proper handling, and successful application of this reagent in your experiments. As a sulfonyl chloride, its reactivity is intrinsically linked to its stability, making adherence to correct storage and handling protocols paramount for reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
This compound is a heterocyclic organic compound with the molecular formula C₅H₅ClO₂S₂.[1][2][3] It serves as a key building block in medicinal chemistry and organic synthesis, primarily for introducing the 5-methylthiophenesulfonyl moiety into molecules, often to form sulfonamides.
Its primary hazard stems from its high reactivity, particularly with water and other nucleophiles. It is classified as a corrosive substance that causes severe skin burns and eye damage.[2][4][5] Upon contact with moisture, it can release toxic and corrosive gases, such as hydrogen chloride (HCl).[5] Therefore, it must be handled with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a chemical fume hood.[6][7][8]
Q2: What are the definitive long-term storage conditions for this reagent?
To maintain its chemical integrity, this compound must be stored under controlled conditions. The key principles are moisture exclusion and temperature control.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.[6][7] This prevents contact with ambient moisture.
-
Container: Keep the reagent in its original, tightly sealed container.[4][5][8] Ensure the container is free from leaks and physical damage.
-
Temperature: Store in a cool, dry, and well-ventilated place.[4][6][8] Recommended storage temperatures are often in the range of 2-8°C, as indicated for similar sulfonyl chlorides.[9][10]
-
Location: The storage area should be designated for corrosive materials, away from incompatible substances.[4][6][7]
Q3: Why is moisture sensitivity such a critical issue?
The sulfonyl chloride functional group (-SO₂Cl) is highly electrophilic and susceptible to nucleophilic attack. Water is a potent nucleophile that readily reacts with this compound in a hydrolysis reaction. This process is irreversible and degrades the reagent.
The reaction proceeds as follows: C₅H₅SO₂Cl + H₂O → C₅H₅SO₃H (5-methylthiophene-2-sulfonic acid) + HCl (Hydrogen Chloride)
This degradation has two major consequences for your experiments:
-
Loss of Reactivity: The resulting sulfonic acid is unreactive in typical sulfonylation reactions, leading to significantly lower or no product yield.
-
Introduction of Corrosive Byproducts: The generation of HCl gas can create a hazardous pressure buildup in the container and introduces an acid catalyst that may cause unwanted side reactions.
Q4: What materials and chemical classes are incompatible with this compound?
To prevent hazardous reactions and maintain reagent purity, avoid contact with the following:
-
Water/Moisture: Reacts violently, liberating toxic gas.[5]
-
Strong Bases/Alkalis: Can cause rapid and exothermic decomposition.[6]
-
Alcohols: Will react to form sulfonate esters.
-
Amines: Will react to form sulfonamides. While often the desired reaction, uncontrolled mixing outside of a reaction vessel should be avoided.
-
Metals: May be corrosive to certain metals.[4]
Always consult the Safety Data Sheet (SDS) for a comprehensive list of incompatible materials.[4][5][6]
Q5: What are the visual signs of reagent decomposition?
A fresh bottle of this compound should appear as a solid.[1] Signs of degradation due to improper storage or handling include:
-
Clumping or Caking: The solid may appear clumped together, indicating moisture absorption.
-
Fuming upon Opening: White fumes (HCl gas) are a clear sign of hydrolysis.[4]
-
Discoloration: Any significant change from its initial appearance can indicate the presence of impurities or degradation products.
-
Pressure Buildup: A hissing sound upon opening the container cap indicates gas generation from decomposition.
If any of these signs are observed, the reagent's purity is compromised, and it may not be suitable for use in sensitive applications.
Troubleshooting Guide for Experimental Issues
Q: My sulfonylation reaction has a very low yield. I suspect the this compound has degraded. How can I confirm this and what should I do?
A: Low yield is a classic symptom of a degraded sulfonyl chloride. The primary cause is hydrolysis to the corresponding sulfonic acid, which is inactive in the reaction.
Troubleshooting Steps:
-
Visual Inspection: Check the reagent bottle for the signs of decomposition mentioned in FAQ #5 (clumping, discoloration).
-
Solubility Test: Carefully, in a fume hood, add a small amount of the reagent to your anhydrous reaction solvent. The formation of a cloudy precipitate or insoluble material suggests the presence of the sulfonic acid byproduct.
-
Headspace "Sniff" Test (Use Extreme Caution): Carefully waft the vapors from the bottle opening toward your nose (do not inhale directly). A sharp, acrid smell of HCl indicates significant hydrolysis.
-
Use a Fresh Batch: The most reliable solution is to use a new, unopened bottle of the reagent. Compare the performance of the new batch against the suspect one.
Corrective Action: For future experiments, ensure your solvents are rigorously dried (anhydrous) and that the reaction is conducted under a completely inert atmosphere (e.g., nitrogen or argon blanket) to prevent moisture ingress.
Q: I noticed white fumes and a sharp smell when I opened the container in the fume hood. Is this normal?
A: This is a common observation but indicates a breach in storage integrity. The fumes are hydrogen chloride (HCl) gas, which is formed when the sulfonyl chloride reacts with trace amounts of moisture that have entered the container.[5] While a small amount of fuming might be unavoidable over the lifetime of a frequently opened bottle, excessive fuming indicates significant degradation.
Immediate Actions:
-
Always handle the container in a well-ventilated chemical fume hood.[7]
-
Wear appropriate PPE, including acid-gas-rated respiratory protection if exposure limits are exceeded, along with chemical-resistant gloves and safety goggles.[6][8]
-
After dispensing the required amount, securely reseal the container, preferably flushing the headspace with an inert gas like argon or nitrogen before tightening the cap.
Q: My solution of this compound in dichloromethane (DCM) turned cloudy before I added my amine. What is happening?
A: This is a strong indication of moisture contamination. The cloudiness is likely the precipitated 5-methylthiophene-2-sulfonic acid, which is insoluble in DCM. The source of the moisture could be:
-
The Solvent: The DCM may not have been sufficiently anhydrous.
-
The Glassware: Residual moisture on the surface of the reaction flask.
-
The Atmosphere: Ambient air entering the reaction setup.
Preventative Measures:
-
Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents stored over molecular sieves are recommended.
-
Dry Glassware: Oven-dry all glassware immediately before use and allow it to cool to room temperature in a desiccator or under a stream of inert gas.
-
Maintain Inert Atmosphere: Assemble your reaction apparatus while flushing with nitrogen or argon to displace any air.
Summary of Stability and Storage Parameters
| Parameter | Recommendation | Rationale & Citation |
| Storage Temperature | Cool, dry place. (e.g., 2-8°C) | Minimizes decomposition rate.[4][9][10] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents hydrolysis from atmospheric moisture.[6][7] |
| Container | Original, tightly sealed container. | Prevents moisture ingress and contamination.[4][5][8] |
| Incompatible Materials | Water, strong bases, alcohols, amines. | Highly reactive; can lead to violent reactions or degradation.[5][6][11] |
| Signs of Decomposition | Fuming, clumping, discoloration, pressure buildup. | Indicates hydrolysis and loss of purity. |
Experimental Protocol: General Procedure for Sulfonamide Synthesis
This protocol outlines the critical steps for successfully using this compound, with an emphasis on maintaining its stability.
Objective: To synthesize a sulfonamide from a primary or secondary amine.
Methodology:
-
Apparatus Preparation:
-
Oven-dry a round-bottom flask equipped with a magnetic stir bar.
-
Assemble the flask with a septum and a nitrogen/argon inlet.
-
Allow the apparatus to cool to room temperature under a positive pressure of inert gas.
-
-
Reagent Preparation:
-
Dissolve the amine substrate and a suitable non-nucleophilic base (e.g., triethylamine, pyridine) in anhydrous dichloromethane (or another suitable aprotic solvent).
-
Stir the solution under the inert atmosphere.
-
-
Addition of Sulfonyl Chloride:
-
In the fume hood, quickly weigh the required amount of this compound into a separate, dry vial.
-
Dissolve the sulfonyl chloride in a small amount of anhydrous solvent.
-
Using a dry syringe, add the sulfonyl chloride solution dropwise to the stirring amine solution at 0°C (ice bath). Causality: A slow, cooled addition controls the reaction's exothermicity and minimizes side reactions.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for the required time (typically monitored by TLC or LC-MS).
-
-
Workup:
-
Quench the reaction by slowly adding a dilute aqueous acid solution (e.g., 1M HCl) to neutralize the excess base.
-
Transfer the mixture to a separatory funnel and perform an aqueous extraction to remove salts and water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude sulfonamide by column chromatography or recrystallization.
-
Troubleshooting Workflow Diagram
This diagram illustrates a logical process for diagnosing issues related to the stability of this compound during an experiment.
Caption: Troubleshooting flowchart for low reaction yields.
References
- 5-[(Benzoylamino)
- This compound AldrichCPR | Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- SAFETY DATA SHEET - 2-Thiophenesulfonyl chloride. (2025). Fisher Scientific.
- Material Safety Data Sheet - 5-(1,3-Dioxolan-2-yl)thiophene-2-sulfonyl chloride. (n.d.). Cole-Parmer.
- SAFETY DATA SHEET - Thionyl chloride. (2025). Sigma-Aldrich.
- SAFETY DATA SHEET - this compound. (2025). Fisher Scientific.
- 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride Safety D
- This compound. (n.d.). PubChem.
- Aspects Of Reactions Of Sulfonyl Compounds With Nucleophiles. (n.d.). ProQuest.
- This compound. (n.d.). Amerigo Scientific.
- 2-thiophenesulfonyl chloride. (2025). ChemSynthesis.
- 2-Thiophenesulfonyl chloride. (2025). ChemicalBook.
- 5-Chlorothiophene-2-sulfonyl chloride 96%. (n.d.). Sigma-Aldrich.
Sources
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- 11. uwo.scholaris.ca [uwo.scholaris.ca]
Technical Support Center: 5-Methylthiophene-2-sulfonyl chloride
Welcome to the technical support resource for 5-Methylthiophene-2-sulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find practical, in-depth answers to common questions and troubleshooting advice for issues you may encounter during your experiments. Our goal is to provide not just instructions, but the scientific reasoning behind them to ensure the success and safety of your work.
Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling, storage, and properties of this compound.
Question 1: What are the primary hazards associated with this compound?
This compound is a corrosive substance that can cause severe skin burns and eye damage.[1][2][3][4] It is also harmful if swallowed. Upon contact with water or moisture, it can react violently and release toxic gases, such as hydrogen chloride.[2][5] Therefore, it is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a fume hood.[1][2]
Question 2: What are the optimal storage conditions for this compound to ensure its stability?
To maintain its integrity, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place, away from moisture.[2][6][7] The recommended storage temperature is typically between 2-8°C.[8][9][10] Storage under an inert atmosphere (e.g., nitrogen or argon) is also advised to prevent degradation from atmospheric moisture.[5][7]
Question 3: What solvents are compatible with this compound for reactions?
Anhydrous aprotic solvents are the preferred choice for reactions involving this compound. Common examples include tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile. It is critical to use anhydrous solvents to prevent the hydrolysis of the sulfonyl chloride group, which would render it unreactive for its intended purpose.
Question 4: How can I confirm the purity of my this compound?
While some suppliers provide a certificate of analysis, it is good practice to verify the purity upon receipt or after prolonged storage. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure and identify any significant impurities. The presence of a broad peak in the NMR spectrum could indicate the presence of the corresponding sulfonic acid, a product of hydrolysis.
Troubleshooting Guide
This section provides solutions to specific problems that may arise during experiments with this compound.
Issue 1: My reaction is not proceeding, or the yield is very low.
Potential Cause 1: Degradation of the sulfonyl chloride. this compound is sensitive to moisture.[10] If it has been improperly stored or handled, it may have hydrolyzed to the corresponding sulfonic acid, which is unreactive in typical sulfonamide formation reactions.
Solution:
-
Always use freshly opened or properly stored reagent.
-
Handle the compound under an inert atmosphere (nitrogen or argon) to minimize exposure to moisture.
-
Use anhydrous solvents and ensure all glassware is thoroughly dried before use.[11]
Potential Cause 2: Inactive reaction partners. The nucleophile you are reacting with the sulfonyl chloride (e.g., an amine or alcohol) may be of poor quality or contain impurities that inhibit the reaction.
Solution:
-
Ensure the purity of your nucleophile.
-
If using an amine, ensure it is not a salt (e.g., hydrochloride salt) unless the reaction conditions are designed to neutralize it.
Issue 2: The reaction mixture has turned dark or formed a tar-like substance.
Potential Cause: High reaction temperature. Some reactions involving sulfonyl chlorides can be exothermic.[12] Elevated temperatures can lead to decomposition or polymerization, especially with sensitive substrates.[11]
Solution:
-
Maintain the recommended reaction temperature. Consider cooling the reaction mixture in an ice bath during the addition of reagents.[12]
-
Add the sulfonyl chloride solution dropwise to the solution of the nucleophile to better control the reaction temperature.
Issue 3: I am observing an unexpected byproduct after quenching the reaction.
Potential Cause: Reaction of the product with the quenching agent. The choice of quenching agent is critical. If your desired product is sensitive to the quenching conditions (e.g., basic or acidic), it may degrade or undergo a side reaction.[12]
Solution:
-
Choose a quenching agent that is selective for the unreacted sulfonyl chloride and does not affect your product.[12]
-
For example, if your product is base-sensitive, a carefully controlled quench with cold water or a mild bicarbonate solution may be preferable to a strong base like sodium hydroxide.[12]
Experimental Protocols
Protocol 1: Safe Quenching of Unreacted this compound
This protocol describes a safe and effective method for neutralizing unreacted this compound at the end of a reaction.
Materials:
-
Reaction mixture containing unreacted this compound
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or a dilute solution of a suitable amine.
-
Ice bath
-
Stir plate and stir bar
-
Appropriate PPE (lab coat, safety goggles, gloves)
Procedure:
-
Cool the reaction vessel to 0°C using an ice bath. This is crucial to control the exothermic nature of the quench.[12]
-
With vigorous stirring, slowly add the saturated sodium bicarbonate solution dropwise to the reaction mixture.
-
Monitor for gas evolution (CO₂). Continue adding the quenching agent until gas evolution ceases, indicating that all the unreacted sulfonyl chloride has been neutralized.[12]
-
Once the quench is complete, you can proceed with the aqueous workup to extract your product.
Protocol 2: Disposal of this compound Waste
Proper disposal is essential for safety and environmental compliance.
-
Quenching: Before disposal, any unreacted this compound should be quenched using the procedure described in Protocol 1.[13]
-
Neutralization: After quenching, the aqueous layer should be checked with pH paper and neutralized if necessary with a suitable acid or base.
-
Waste Collection: The neutralized aqueous waste and any organic waste containing the product should be collected in appropriately labeled hazardous waste containers.
-
Consult Local Regulations: Always consult your institution's environmental health and safety office for specific disposal guidelines.[1][4]
Data and Diagrams
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 55854-45-0 | [3][8][14] |
| Molecular Formula | C₅H₅ClO₂S₂ | [8][14] |
| Molecular Weight | 196.67 g/mol | [3][14] |
| Appearance | Solid | |
| Storage Temperature | 2-8°C | [8][9][10] |
GHS Hazard Information
| Pictogram | Signal Word | Hazard Statement |
| GHS07 | Warning | H302: Harmful if swallowed |
| GHS05 | Danger | H314: Causes severe skin burns and eye damage |
Data sourced from multiple safety data sheets.[1][3]
Illustrative Diagrams
Caption: A typical experimental workflow for using this compound.
Caption: A decision tree for troubleshooting low reaction yields.
References
- BenchChem. (n.d.). Effective methods for quenching unreacted 3,4-dimethoxybenzenesulfonyl chloride.
- Synblock. (n.d.). CAS 55854-45-0 | this compound.
- ChemicalBook. (n.d.). 5-[(ACETYLAMINO)METHYL]THIOPHENE-2-SULFONYL CHLORIDE.
- ChemicalBook. (n.d.). 5-[(BENZOYLAMINO)METHYL]THIOPHENE-2-SULFONYL CHLORIDE Product Description.
- Sigma-Aldrich. (n.d.). This compound AldrichCPR.
- CymitQuimica. (2022). 5-[(Benzoylamino)methyl]thiophene-2-sulphonyl chloride Safety Data Sheet.
- Fisher Scientific. (2025). SAFETY DATA SHEET: this compound.
- ChemBK. (n.d.). This compound.
- PubChem. (n.d.). This compound.
- Echemi. (n.d.). 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride Safety Data Sheets.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 5-Chlorothiophenesulphonyl chloride.
- Matrix Scientific. (n.d.). 5-Methyl-thiophene-2-sulfonyl chloride.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET: p-Toluenesulfonyl Chloride.
- Chem-Impex. (n.d.). 5-Chloro-2-thiophenesulfonyl chloride.
- BenchChem. (n.d.). Troubleshooting side reactions in 5-Methyl-2-thiophenecarboxaldehyde synthesis.
- Virginia Tech Chemistry Department. (2006). Quenching Reactive Substances.
- ChemicalBook. (n.d.). 5-Chlorothiophene-2-sulfonyl chloride.
Sources
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- 2. fishersci.com [fishersci.com]
- 3. This compound | C5H5ClO2S2 | CID 12400112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
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- 6. 1765-48-6 Cas No. | 11 | Matrix Scientific [matrix.staging.1int.co.uk]
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- 8. chembk.com [chembk.com]
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- 10. 5-Chlorothiophene-2-sulfonyl chloride CAS#: 2766-74-7 [chemicalbook.com]
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- 14. CAS 55854-45-0 | this compound - Synblock [synblock.com]
Troubleshooting sulfonamide reactions with 5-Methylthiophene-2-sulfonyl chloride
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for sulfonamide synthesis using 5-methylthiophene-2-sulfonyl chloride. This guide is designed to provide in-depth, practical solutions to common challenges encountered in the laboratory. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction outcomes.
Section 1: Core Concepts & Reaction Setup
This section addresses the most frequently asked questions regarding the initial setup of a sulfonamide synthesis. Proper preparation is critical to success and can prevent many of the common issues detailed in later sections.
FAQ: Reagent & Reaction Setup
Question: What are the most critical factors to control when starting a reaction with this compound?
Answer: Success hinges on two primary factors: the exclusion of moisture and the choice of an appropriate base. This compound, like most sulfonyl chlorides, is highly susceptible to hydrolysis.[1][2] The presence of water will convert the starting material into the unreactive 5-methylthiophene-2-sulfonic acid, which is a common cause of low yields.[1]
Key Actions:
-
Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Base Selection: The base neutralizes the HCl byproduct generated during the reaction.[1] A non-nucleophilic organic base like pyridine or triethylamine is typically preferred. Pyridine can also act as a nucleophilic catalyst, but can be difficult to remove during workup. Triethylamine is more volatile and often easier to remove.
Question: Which solvents are recommended for this reaction?
Answer: The ideal solvent should be inert to the reactants and capable of dissolving both the amine and the sulfonyl chloride. Aprotic solvents are generally preferred to minimize side reactions.
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Dichloromethane (DCM) | Polar Aprotic | 39.6 | Excellent choice for dissolving a wide range of amines and sulfonyl chlorides. Volatile and easy to remove. |
| Tetrahydrofuran (THF) | Polar Aprotic | 66 | Good general-purpose solvent. Must be rigorously dried as it is often stabilized with water. |
| Acetonitrile (ACN) | Polar Aprotic | 82 | Suitable for many reactions, though sometimes less effective at dissolving starting materials. |
| Pyridine | Polar Aprotic | 115.2 | Can act as both a solvent and a base. Useful for less reactive amines but can be difficult to remove completely. |
Question: How does the reactivity of my amine (primary vs. secondary) affect the reaction conditions?
Answer: The nucleophilicity and steric hindrance of the amine are key considerations.
-
Primary Amines (R-NH₂): Generally more reactive than secondary amines. However, they can undergo a second reaction with the sulfonyl chloride to form a bis-sulfonated side product (R-N(SO₂R')₂).[1] To mitigate this, you can use a slight excess of the amine or add the sulfonyl chloride slowly to the amine solution.[1]
-
Secondary Amines (R₂-NH): Are typically less nucleophilic and more sterically hindered, which can lead to slower reaction rates or require elevated temperatures.[3] For particularly challenging secondary amines, a stronger, non-nucleophilic base or alternative catalytic methods may be necessary.[4]
-
Tertiary Amines (R₃-N): Do not form stable sulfonamides as they lack a proton on the nitrogen to be removed. They will not react to form the desired product but can promote the hydrolysis of the sulfonyl chloride.[5][6]
Section 2: Troubleshooting Poor Conversion & Low Yield
Low yield is one of the most common frustrations in synthesis. This section provides a logical workflow to diagnose and solve the root cause of poor reaction performance.
FAQ: Diagnosing Low Yield
Question: My reaction is complete according to TLC, but my isolated yield is very low. What happened?
Answer: This scenario often points to issues during the workup and purification stages. The sulfonamide product may be lost due to its solubility properties or mechanical issues.
Troubleshooting Steps:
-
Check Aqueous Layers: If you performed an aqueous workup, re-extract the aqueous layers with a different organic solvent (e.g., ethyl acetate if you initially used DCM) to recover any dissolved product.
-
Product Solubility: Sulfonamides can sometimes be amphoteric.[3] Drastic pH changes during the workup (e.g., strong acid or base washes) might cause your product to partition into the aqueous layer. Neutralize the combined aqueous layers and re-extract. The classic Hinsberg test relies on the fact that primary sulfonamides are acidic and dissolve in aqueous base.[5][7]
-
Purification Losses: Recrystallization is a common purification method for solid sulfonamides.[1] If the yield is low, you may have used too much solvent, or the cooling process was too rapid, preventing efficient crystallization. Try concentrating the mother liquor and cooling again to recover more product.
Question: My TLC shows a significant amount of unreacted amine and a new, very polar spot that doesn't move from the baseline. What is this spot?
Answer: The polar, immobile spot is almost certainly the 5-methylthiophene-2-sulfonic acid, which results from the hydrolysis of your starting sulfonyl chloride.[1] This indicates that moisture was present in your reaction.
Corrective Actions:
-
Re-dry Solvents: Ensure your solvents are truly anhydrous. Use freshly opened bottles or distill them from an appropriate drying agent.
-
Inert Atmosphere: Purge your reaction flask thoroughly with nitrogen or argon before adding reagents and maintain a positive pressure throughout the reaction.
-
Reagent Quality: Check the quality of the this compound. If it is old or has been improperly stored, it may have already partially hydrolyzed.
Question: The reaction with my secondary amine is extremely slow and stalls before completion. How can I drive it to completion?
Answer: Sluggish reactions with secondary amines are common due to their lower nucleophilicity and increased steric bulk.[3]
Optimization Strategies:
-
Increase Temperature: Gently heating the reaction (e.g., to 40-50 °C in DCM or refluxing in THF) can often overcome the activation energy barrier.
-
Use a More Activating Base/Solvent: Switching from triethylamine to pyridine, which can act as a nucleophilic catalyst, may accelerate the reaction.
-
Stronger, Non-nucleophilic Bases: For very hindered amines, a stronger base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) might be required, although care must be taken to avoid side reactions.
-
Increase Concentration: Doubling the concentration of your reactants can sometimes improve the reaction rate.
Troubleshooting Workflow Diagram
The following diagram outlines a logical process for diagnosing and addressing common issues in sulfonamide synthesis.
Caption: A workflow for troubleshooting sulfonamide reactions.
Section 3: Side Reactions, Purification & Protocols
Even with good conversion, impurities can complicate purification and compromise the quality of the final product. This section details common side products and provides robust protocols for purification.
FAQ: Impurities & Purification
Question: I'm using a primary amine and see a second, less polar product spot on my TLC. What is it?
Answer: This is likely the bis-sulfonated product, where two molecules of this compound have reacted with the primary amine.[1] This is more common when the sulfonyl chloride is in excess or when the reaction is run at high concentrations.
Mitigation Strategy:
-
Control Stoichiometry: Use a slight excess of the amine (1.1 to 1.2 equivalents).
-
Slow Addition: Add the sulfonyl chloride dropwise as a solution to the stirred amine solution. This maintains a low instantaneous concentration of the sulfonyl chloride, favoring reaction with the more abundant primary amine over the newly formed sulfonamide.[1]
Question: What is the best general method for purifying a solid sulfonamide?
Answer: Recrystallization is often the most effective method for obtaining high-purity crystalline sulfonamides.[1] The key is selecting the correct solvent system.
Solvent Selection for Recrystallization:
-
Ideal Properties: The product should be highly soluble at the solvent's boiling point but poorly soluble at room temperature or 0 °C. Impurities should remain soluble at all temperatures.[1]
-
Common Solvents: Ethanol, isopropanol, or mixtures of ethanol/water and acetone/hexane are excellent starting points for screening.[1][8]
-
Screening Process: In a small test tube, add a few milligrams of your crude product and add the test solvent dropwise. Heat to boiling. If it dissolves completely, cool to room temperature. If pure crystals form, you have found a good solvent.
Question: My product is an oil or fails to crystallize. What are my options?
Answer: For non-crystalline products, silica gel column chromatography is the standard purification method.
Column Chromatography Guidelines:
-
Solvent System (Eluent): Start with a non-polar solvent system and gradually increase polarity. A common starting point is a mixture of hexane and ethyl acetate.
-
TLC Guidance: Use TLC to determine the ideal eluent. The target product should have an Rf value of approximately 0.2-0.4 for good separation.
-
Sample Loading: Adsorb the crude oil onto a small amount of silica gel (dry loading) before carefully adding it to the top of the column. This results in sharper bands and better separation than loading the sample dissolved in solvent (wet loading).
Reaction Parameter Interdependencies
The choice of one reaction parameter often influences others. This diagram illustrates the key relationships between solvent, base, and temperature.
Caption: Interplay of key parameters in sulfonamide synthesis.
Protocols & Methods
General Protocol for Sulfonamide Synthesis
This protocol is a general starting point and may require optimization based on the specific amine used.
-
Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the amine (1.1 mmol).
-
Dissolution: Add anhydrous dichloromethane (DCM, 0.2 M relative to the sulfonyl chloride). Stir until the amine is fully dissolved.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate dry flask, dissolve this compound (1.0 mmol) in anhydrous DCM. Add this solution dropwise to the cold, stirred amine solution over 10-15 minutes.
-
Base Addition: Add triethylamine (1.5 mmol) dropwise to the reaction mixture.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction's progress by TLC until the limiting reagent (sulfonyl chloride) is consumed.[1]
-
Workup: Dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl (to remove excess amine and triethylamine), saturated aqueous NaHCO₃ (to remove any sulfonic acid), and brine.[1]
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude sulfonamide.
-
Purification: Purify the crude product by recrystallization or column chromatography as described above.
Analytical & Characterization
Confirmation of the final product's identity and purity is essential.
-
Thin-Layer Chromatography (TLC): A rapid method for monitoring reaction progress and assessing crude purity.[9][10]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on purity.[10][11][12] A common mobile phase consists of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[13]
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product. Often coupled with LC (LC-MS) for definitive identification.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the final product.
References
- REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. (2020).
- BenchChem. Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides.
- Paterson, J. C., & Gordon, J. E. (1957). Sulfonamide purification process (U.S. Patent No. 2,777,844). U.S. Patent and Trademark Office.
- USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides.
- YMER. ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW.
- Li, Y., et al. (2022). Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry. PubMed Central.
- Kozak, M., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC - NIH.
- BenchChem. Common issues in sulfonamide synthesis and solutions.
- Shevchuk, O. I., et al. (n.d.). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate.
- Shevchuk, O. I., et al. (n.d.). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
- Wikipedia. Sulfonyl halide.
- Combs, M. T., et al. (n.d.). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. ResearchGate.
- BenchChem. "troubleshooting low conversion rates in sulfonamide synthesis".
- Papakonstantinou, E., et al. (2022). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. MDPI.
- Fisher Scientific. (2025). 3-Thiophenesulfonyl chloride - SAFETY DATA SHEET.
- Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling.
- Enamine. Sulfonyl Chlorides/Fluorides.
- BenchChem. optimizing reaction conditions for sulfonamide synthesis from sulfonyl chlorides.
- Bilandžić, N., et al. (2023). Pharmaceuticals in Food and Water: Monitoring, Analytical Methods of Detection and Quantification, and Removal Strategies. MDPI.
- Green Chemistry (RSC Publishing). Sulfonamide formation from sodium sulfinates and amines or ammonia under metal-free conditions at ambient temperature.
- Barabe, F., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition.
- Wu, J., et al. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH.
- G. D. Artman, et al. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
- PubChem. Thiophene-3-sulfonyl Chloride.
- Wikipedia. Hinsberg reaction.
- Barabe, F., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie.
- Sigma-Aldrich. This compound AldrichCPR.
- PubChem. This compound.
- Amerigo Scientific. This compound.
- King, J. F., et al. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. ResearchGate.
- King, J. F., et al. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Scilit.
- Matrix Fine Chemicals. THIOPHENE-2-SULFONYL CHLORIDE | CAS 16629-19-9.
- Khan Academy. Hinsberg test (video) | Amines.
- Sigma-Aldrich. 2-Thiophenesulfonyl chloride 96 16629-19-9.
- Sigma-Aldrich. 5-Chlorothiophene-2-sulfonyl chloride 96 2766-74-7.
- Wikipedia. Thiophene.
- BYJU'S. Hinsberg Reagent And Test.
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- 5. Hinsberg reaction - Wikipedia [en.wikipedia.org]
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- 11. Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
Improving the purity of 5-Methylthiophene-2-sulfonyl chloride derivatives
Technical Support Center: 5-Methylthiophene-2-sulfonyl chloride
Welcome to the technical support center for this compound and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but sensitive reagent. Here, we address common challenges in achieving high purity and offer field-proven troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: My yield of the desired sulfonamide is low, and I suspect the purity of my this compound is the issue. It's been on the shelf for a few months. What's the likely cause?
A1: The most probable cause is hydrolysis. This compound is highly sensitive to moisture.[1][2][3] Over time, exposure to atmospheric moisture will convert the sulfonyl chloride to the corresponding 5-methylthiophene-2-sulfonic acid.[4] This sulfonic acid will not participate in the desired sulfonamide formation reaction, leading to a lower yield. It is crucial to store the reagent under strictly anhydrous conditions, preferably in a desiccator or under an inert atmosphere.[1][5]
Q2: I'm observing multiple spots on my TLC analysis of the crude product after synthesis. What are the common side products in the chlorosulfonation of 2-methylthiophene?
A2: During the chlorosulfonation of 2-methylthiophene, several side products can form. The primary cause is often the reaction conditions, particularly temperature and the ratio of reactants. Common impurities include:
-
Isomeric Sulfonyl Chlorides: Depending on the reaction conditions, sulfonation can occur at other positions on the thiophene ring, although the 5-position is generally favored.[6]
-
Di-sulfonated Products: If an excess of the sulfonating agent is used or the reaction temperature is too high, di-sulfonation of the thiophene ring can occur.
-
Polymeric/Tarry Materials: Thiophene and its derivatives can be prone to polymerization under strongly acidic conditions, leading to the formation of intractable tars.[7]
Q3: What is the best way to monitor the purity of this compound?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment.[8][9]
-
NMR Spectroscopy (¹H and ¹³C): This is an excellent method for structural confirmation and can give a good indication of purity by revealing the presence of major impurities like the corresponding sulfonic acid.[8][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive technique for identifying and quantifying volatile impurities.[9][10]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the sulfonyl chloride from non-volatile impurities. A derivatization step may be necessary due to the reactivity of the sulfonyl chloride.[11]
-
Melting Point: A sharp melting point close to the literature value is a good indicator of high purity. Impurities will typically cause a depression and broadening of the melting point range.[10]
Troubleshooting Guides
Issue 1: Product is an Oil or Fails to Crystallize
Causality: The presence of impurities often acts as a crystallization inhibitor. The hydrolyzed sulfonic acid, in particular, can interfere with the crystal lattice formation of the sulfonyl chloride. Excess solvent from the workup can also prevent crystallization.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting an oily product.
Detailed Steps:
-
Ensure Complete Solvent Removal: Use a rotary evaporator followed by a high-vacuum pump to remove all traces of the extraction solvent.
-
Attempt Recrystallization: If the product is still an oil, try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal if available.
-
Column Chromatography: If recrystallization fails, column chromatography is a reliable method for purification.[12][13][14] Use a silica gel stationary phase and a non-polar eluent system, such as a gradient of ethyl acetate in hexanes.
Issue 2: Decomposition During Purification
Causality: this compound and related compounds can be thermally unstable.[4] Attempting purification by distillation, even under vacuum, can lead to decomposition, especially if impurities are present that can catalyze this process.[7]
Preventative Measures:
-
Avoid High Temperatures: Whenever possible, purify the compound using non-thermal methods like recrystallization or column chromatography.
-
Low-Temperature Vacuum Distillation: If distillation is necessary, use a high-vacuum system to keep the boiling point as low as possible. A short-path distillation apparatus is recommended to minimize the residence time at high temperatures.
-
Stabilizers: For storage of the purified product, consider adding a non-nucleophilic base scavenger, although this should be tested on a small scale to ensure compatibility with downstream applications.
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is designed for the purification of a solid product that contains minor impurities.
Materials:
-
Crude this compound
-
Petroleum ether or hexanes
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of cold petroleum ether or hexanes. The sulfonyl chloride should be sparingly soluble at room temperature.
-
Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
Crystals should start to form as the solution cools. If no crystals appear, try scratching the inner wall of the flask with a glass rod.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[15]
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Purification by Flash Column Chromatography
This method is suitable for purifying oily products or solids that fail to recrystallize.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Chromatography column
-
Compressed air or nitrogen source
-
Collection tubes
Procedure:
-
Prepare the Column: Pack a chromatography column with silica gel slurried in hexanes.
-
Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture) and adsorb it onto a small amount of silica gel. Carefully add the dried silica with the adsorbed product to the top of the column.
-
Elution: Begin eluting the column with 100% hexanes. Gradually increase the polarity of the eluent by adding small percentages of ethyl acetate. The desired product is expected to elute at a low to moderate polarity.
-
Collect Fractions: Collect fractions and monitor them by TLC to identify those containing the purified product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Data Summary
| Purification Method | Typical Purity | Advantages | Disadvantages |
| Recrystallization | >98% | Simple, cost-effective, good for removing minor impurities. | Not effective for oily products or complex impurity profiles. |
| Column Chromatography | >99% | Highly effective for a wide range of impurities, suitable for oils. | More time-consuming, requires larger solvent volumes.[12][13][14] |
| Vacuum Distillation | Variable | Can be effective for volatile impurities. | Risk of thermal decomposition.[7] |
Handling and Storage
Due to its reactivity, proper handling and storage of this compound are critical to maintain its purity and ensure safety.
Handling:
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][3]
-
Avoid contact with skin, eyes, and clothing. It is corrosive and causes burns.[1][17]
-
Keep away from water and moisture, as it reacts violently.[2][5]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2]
-
Store away from incompatible materials such as strong bases, alcohols, and oxidizing agents.[1][2]
-
For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon).
Logical Relationships in Purification
Caption: Decision tree for selecting a purification method.
References
- Thiophene-2-sulfonyl chloride(16629-19-9) - ChemicalBook. (n.d.).
- A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques - Benchchem. (n.d.).
- Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - MDPI. (n.d.).
- 3-Thiophenesulfonyl chloride - SAFETY DATA SHEET. (n.d.).
- The Preparation of Alkyl Sulfonyl Chlorides from Isothioureas. II. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (n.d.).
- An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC - NIH. (n.d.).
- A Comparative Guide to Analytical Methods for Quantifying Sulfonyl Chloride Concentration - Benchchem. (n.d.).
- Synthesis of sulfonyl chloride substrate precursors. (n.d.).
- Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture - ResearchGate. (n.d.).
- Purification of crude, liquid organosulfonyl chloride - Google Patents. (n.d.).
- How to test the purity of p-toluenesulfonyl chloride (TsCl) | ResearchGate. (n.d.).
- Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride - Drexel University. (2013, July 22).
- 5-{[(phenylcarbonyl)amino]methyl}thiophene-2-sulfonyl chloride - ChemBK. (2024, April 9).
- Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - ResearchGate. (2025, October 15).
- Fisher Scientific Chemicals - SAFETY DATA SHEET. (n.d.).
- Analytical Chemistry Applications of Sulfonyl Chlorides: Derivatization Techniques. (n.d.).
- 5-Methylfuran-2-sulfonyl chloride | 69815-95-8 - Benchchem. (n.d.).
- Recrystallization - Single Solvent. (n.d.).
- This compound | C5H5ClO2S2 | CID 12400112 - PubChem. (n.d.).
- This compound - Amerigo Scientific. (n.d.).
- Sulfonyl chloride synthesis by chlorosulfonation - Organic Chemistry Portal. (n.d.).
- 5-Methyl-thiophene-2-sulfonyl chloride - Matrix Scientific. (n.d.).
- Sulfonyl esters. 2. CS cleavage in some substitution reactions of nitrobenzenesulfonates. (n.d.).
- common side products in the chloromethylation of 2-chlorothiophene - Benchchem. (n.d.).
- This compound (C5H5ClO2S2) - PubChemLite. (n.d.).
- CAS 55854-45-0 | this compound - Synblock. (n.d.).
- This compound | 55854-45-0 - Sigma-Aldrich. (n.d.).
- thiophenol - Organic Syntheses Procedure. (n.d.).
- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Publications. (n.d.).
- Chlorosulfonation of 2-acylthiophenes: An examination on the reaction regiochemistry | Request PDF - ResearchGate. (2025, August 6).
- Chapter 2: Sulfonation and Chlorosulfonation of Organic Compounds - GlobalSpec. (n.d.).
- Chlorosulfonic Acid - A Versatile Reagent. (n.d.).
- What is the mechanism of chlorosulfonation of benzene? - Chemistry Stack Exchange. (2015, March 16).
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Technical Support Center: Continuous Flow Synthesis of Sulfonyl Chlorides
Welcome to the technical support center for the continuous flow synthesis of sulfonyl chlorides. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during these demanding but highly valuable reactions. The inherent advantages of flow chemistry—enhanced safety, precise control over reaction parameters, and improved efficiency—make it an ideal platform for synthesizing sulfonyl chlorides, which often involve highly exothermic reactions and hazardous reagents.[1][2][3] This resource will help you navigate the intricacies of setting up, optimizing, and troubleshooting your continuous flow system for robust and reliable sulfonyl chloride production.
Frequently Asked Questions (FAQs)
Q1: Why is continuous flow synthesis particularly advantageous for preparing sulfonyl chlorides?
A1: Traditional batch synthesis of sulfonyl chlorides often involves hazardous reagents like chlorosulfonic acid or sulfuryl chloride and can be highly exothermic, posing significant safety risks.[1][4] Continuous flow chemistry mitigates these risks by utilizing small reactor volumes, which minimizes the quantity of hazardous material at any given time.[2][3] The high surface-area-to-volume ratio in flow reactors allows for superior heat transfer, enabling precise temperature control and preventing thermal runaways.[1][4] This level of control leads to improved reaction selectivity, higher yields, and better overall process safety.[2][5]
Q2: What are the most common starting materials and reagents used in the continuous flow synthesis of sulfonyl chlorides?
A2: A variety of starting materials and reagents can be adapted for continuous flow synthesis. Common precursors include:
-
Thiols and Disulfides: These can be converted to sulfonyl chlorides via oxidative chlorination. Reagent systems like 1,3-dichloro-5,5-dimethylhydantoin (DCH), nitric acid/hydrochloric acid/oxygen, or N-chlorosuccinimide (NCS) are often employed.[1][6][7][8]
-
Aromatic Compounds: Direct chlorosulfonation of aromatic rings using chlorosulfonic acid is a common method.[5][9][10]
-
Sulfonic Acids: While less common as a starting point in flow, they can be converted to sulfonyl chlorides using reagents like thionyl chloride.
The choice of reagents often depends on the substrate, desired scale, and green chemistry considerations. For example, a protocol using nitric acid, hydrochloric acid, and oxygen has been developed as a more atom-economical alternative to using N-chloroamides like DCH.[6][7]
Q3: My sulfonyl chloride product appears to be hydrolyzing during the workup. How can I prevent this?
A3: Sulfonyl chlorides are highly susceptible to hydrolysis, which converts them into the corresponding and often unreactive sulfonic acid, leading to significant yield loss.[11][12] To minimize hydrolysis, especially during aqueous workups, it is crucial to work quickly and at low temperatures.[5][12] After quenching the reaction, promptly extract the sulfonyl chloride into a non-polar organic solvent. The organic layer should then be thoroughly dried using an anhydrous drying agent like magnesium sulfate or sodium sulfate before solvent removal. In some cases, designing a workup that avoids direct contact with water altogether may be necessary.
Q4: I am observing significant byproduct formation, specifically the corresponding sulfonic acid or diaryl sulfone. What are the likely causes?
A4: The formation of sulfonic acid is typically due to the presence of water in the reaction mixture or during workup, as discussed above.[11][12] Diaryl sulfone formation is a common side reaction in chlorosulfonation of aromatic compounds, particularly when there is a localized deficiency of the chlorosulfonating agent.[12] To mitigate this, ensure a sufficient excess of the chlorosulfonating agent is used and that mixing is highly efficient. In flow chemistry, this can be achieved by using static mixers and ensuring the aromatic compound is introduced into the stream of the chlorosulfonating agent.[13]
Troubleshooting Guide
This section addresses specific issues you may encounter during your continuous flow synthesis of sulfonyl chlorides.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution & Rationale |
| Incorrect Stoichiometry | Verify the concentration of your stock solutions. Inaccurate concentrations can lead to an excess or deficiency of a key reagent, halting the reaction. Ensure pumps are calibrated and delivering the correct flow rates. |
| Insufficient Residence Time | If the reaction is slow, the reactants may not have enough time to convert to the product within the reactor. Increase the residence time by either lowering the total flow rate or using a longer reactor coil. |
| Inadequate Reaction Temperature | Many sulfonyl chloride syntheses are highly temperature-dependent.[4] For exothermic reactions, insufficient cooling can lead to byproduct formation. For reactions requiring thermal input, ensure the reactor is heated to the optimal temperature. A design of experiments (DOE) approach can help identify the ideal temperature range.[5] |
| Reagent Degradation | Sulfonylating agents like chlorosulfonic acid and sulfuryl chloride are sensitive to moisture.[11] Use freshly opened bottles or properly stored reagents. Ensure all solvents are anhydrous. |
| Poor Mixing | Inefficient mixing can create localized "hot spots" or areas of non-stoichiometric reagent ratios, leading to side reactions. Utilize T-mixers, static mixers, or consider a continuous stirred-tank reactor (CSTR) setup to ensure thorough mixing.[5][13] |
Issue 2: Reactor Clogging or Blockage
| Potential Cause | Recommended Solution & Rationale |
| Precipitation of Starting Material, Intermediate, or Product | The solubility of your reactants and products in the chosen solvent system at the reaction temperature is critical. If a component has poor solubility, it can precipitate and block the narrow channels of the flow reactor.[13][14] Increase the solvent volume (lower concentration), switch to a better solvent, or increase the reaction temperature to improve solubility. |
| Solid Byproduct Formation | Some reactions may generate insoluble byproducts. Characterize any solid material to understand its origin. If byproduct formation is unavoidable, consider using a wider diameter tubing for your reactor, although this may impact heat and mass transfer. |
| Gas Evolution Causing Flow Instability | Reactions involving reagents like sulfuryl chloride or chlorosulfonic acid often produce gaseous byproducts such as SO2 and HCl.[4][15] If these gases are not kept in solution, they can cause pressure fluctuations and unstable flow, potentially leading to blockages. A back-pressure regulator (BPR) is essential to keep the system under pressure, ensuring gases remain dissolved and maintaining a stable, single-phase flow.[13][15] |
Issue 3: Inconsistent Results and Poor Reproducibility
| Potential Cause | Recommended Solution & Rationale | | Pump Instability | Fluctuations in pump flow rates will alter stoichiometry and residence time, leading to inconsistent product quality. Ensure you are using high-quality pumps (e.g., HPLC or syringe pumps) suitable for your flow rate and pressure requirements. Regularly check for leaks and calibrate the pumps. | | Temperature Fluctuations | Inconsistent heating or cooling will directly impact reaction kinetics and selectivity. Use a reliable circulator for your reactor jacket or a stable heating block. Monitor the internal reaction temperature if possible. | | Manual Process Variations | Relying on manual control can introduce variability. Implementing automated process control using software to manage pumps and monitor sensors (e.g., temperature, pressure) can significantly improve consistency and reliability.[5][16] Real-time data logging is crucial for diagnosing inconsistencies. | | In-line Analytics Mismatch | If using in-line monitoring (e.g., IR, NMR), ensure that the data correlates with offline analysis (e.g., GC, HPLC) of collected samples.[6][17][18] A discrepancy may indicate an issue with the in-line probe or sampling method. |
Experimental Setups and Workflows
Generalized Workflow for Continuous Flow Sulfonyl Chloride Synthesis
The following diagram illustrates a typical workflow for the synthesis of a sulfonyl chloride from a thiol/disulfide or an aromatic precursor.
Caption: Generalized continuous flow setup for sulfonyl chloride synthesis.
Troubleshooting Decision Tree: Low Yield
This diagram provides a logical pathway for diagnosing the root cause of low product yield.
Caption: Decision tree for troubleshooting low yields in flow synthesis.
References
- A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering.
- Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor.
- Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor. PubMed.
- An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI.
- A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism.
- A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine. NIH.
- An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides.
- a continuous flow sulfuryl chloride based reaction – synthesis of a key intermedi
- A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Royal Society of Chemistry.
- The assembly and use of continuous flow systems for chemical synthesis. PubMed.
- Benefits of Continuous Flow Chemistry. Mettler Toledo.
- The Concept of Chemical Generators: On-Site On-Demand Production of Hazardous Reagents in Continuous Flow.
- common issues in sulfonamide synthesis and solutions. Benchchem.
- Sulfonyl chloride synthesis by oxid
- A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Benchchem.
- Method for continuously synthesizing paratoluensulfonyl chloride by using microchannel reactor.
- Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. Benchchem.
- The Assembly and Use of Continuous Flow Systems for Chemical Synthesis. PDF.
- Benzenesulfonyl chloride. Organic Syntheses Procedure.
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- 6. researchgate.net [researchgate.net]
- 7. Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]
- 9. CN113277965A - Method for continuously synthesizing paratoluensulfonyl chloride by using microchannel reactor - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. The assembly and use of continuous flow systems for chemical synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chemrxiv.org [chemrxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. rsc.org [rsc.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Moisture sensitivity of 5-Methylthiophene-2-sulfonyl chloride and prevention
Welcome to the technical support center for 5-Methylthiophene-2-sulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions to address challenges related to the handling, storage, and use of this highly reactive reagent, with a primary focus on its moisture sensitivity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a chemical intermediate with the molecular formula C₅H₅ClO₂S₂.[1] It is primarily used in organic synthesis, particularly for the preparation of sulfonamides.[2] The sulfonamide functional group is a key component in a wide range of pharmaceuticals, including antibacterial, anti-tumor, diuretic, and hypoglycemic agents.
Q2: Why is this compound considered a moisture-sensitive reagent?
Like other sulfonyl chlorides, this compound is highly susceptible to hydrolysis. The sulfur atom in the sulfonyl chloride group is highly electrophilic, making it a prime target for nucleophilic attack by water. This reaction is often rapid and leads to the decomposition of the reagent.
Q3: What happens when this compound is exposed to moisture?
Exposure to water or atmospheric moisture leads to the hydrolysis of this compound, converting it into the corresponding and less reactive 5-methylthiophene-2-sulfonic acid and hydrochloric acid. This degradation not only consumes the desired reagent but also introduces impurities that can complicate subsequent reactions and purification procedures. The kinetics of hydrolysis for aromatic sulfonyl chlorides have been studied, and the reaction is known to proceed via a nucleophilic substitution mechanism at the sulfur atom.[3][4]
Troubleshooting Guide: Common Issues in Experiments
This section addresses specific problems that researchers may encounter when working with this compound, with a focus on moisture-related complications.
Problem 1: Low or No Yield in Sulfonamide Synthesis
Symptoms:
-
Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis shows unreacted starting amine and no desired sulfonamide product.
-
A significant amount of a polar, water-soluble byproduct is observed.
Potential Cause: The most likely culprit is the degradation of this compound due to moisture. This could originate from:
-
Improperly dried glassware.
-
Use of solvents that were not rigorously dried.
-
Moisture present in the amine starting material or base.
-
Exposure of the sulfonyl chloride to the atmosphere during weighing or addition.
Solutions:
-
Ensure Anhydrous Conditions: All glassware should be oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.
-
Dry Reagents: Ensure your amine and any base used (e.g., triethylamine, pyridine) are dry. If necessary, distill them or dry them over a suitable desiccant.
-
Inert Atmosphere Techniques: Handle this compound under a blanket of inert gas. For small-scale reactions, a glovebox or Schlenk line is recommended.
Problem 2: Complex Reaction Mixture and Difficult Purification
Symptoms:
-
Multiple spots on TLC, making isolation of the desired product challenging.
-
Formation of an insoluble solid that is not the desired product.
Potential Cause: The presence of 5-methylthiophene-2-sulfonic acid, the hydrolysis byproduct, can complicate the reaction and workup. Being an acid, it can react with basic components in the reaction mixture or interfere with the desired reaction pathway.
Solutions:
-
Aqueous Workup: During the workup, a wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) can help remove the acidic sulfonic acid byproduct.
-
Visual Inspection: Before use, visually inspect the this compound. It should be a solid. If it appears clumpy, discolored, or has a syrupy consistency, it may have partially hydrolyzed.
-
Purification of the Reagent: If moisture exposure is suspected, it may be possible to purify the sulfonyl chloride, although prevention is a much better strategy.
Problem 3: Inconsistent Reaction Results
Symptoms:
-
Running the same reaction on different days yields significantly different results.
Potential Cause: Variations in atmospheric humidity can lead to inconsistent levels of moisture contamination, causing unpredictable rates of sulfonyl chloride degradation.
Solutions:
-
Standardize Procedures: Adhere to a strict protocol for handling moisture-sensitive reagents for every experiment.
-
Monitor Lab Environment: Be mindful of the ambient humidity in the laboratory. On particularly humid days, take extra precautions.
Experimental Protocols
Protocol 1: Proper Storage of this compound
-
Upon receipt, store the container of this compound in a desiccator containing a suitable drying agent such as anhydrous calcium sulfate (Drierite) or silica gel.
-
For long-term storage, place the desiccator in a cool, dry, and well-ventilated area.
-
Ensure the container is tightly sealed after each use.
Protocol 2: Handling and Dispensing under an Inert Atmosphere
This protocol assumes the use of a Schlenk line and standard inert atmosphere techniques.
-
Glassware Preparation: Oven-dry all glassware (e.g., reaction flask, syringes, needles) at >120°C for at least 4 hours. Assemble the glassware while hot and allow it to cool under a stream of dry nitrogen or argon.
-
Reagent Transfer:
-
Place the sealed container of this compound in a glovebox or a glove bag under an inert atmosphere for weighing.
-
If a glovebox is not available, quickly weigh the required amount in a dry, pre-weighed vial and seal it immediately.
-
Dissolve the weighed sulfonyl chloride in an anhydrous solvent inside the reaction flask under a positive pressure of inert gas.
-
Visualizing the Problem: The Hydrolysis Pathway
The following diagram illustrates the detrimental effect of moisture on this compound.
Caption: Hydrolysis of this compound.
Data Summary
| Property | Value | Reference |
| Molecular Formula | C₅H₅ClO₂S₂ | [1] |
| Molecular Weight | 196.68 g/mol | |
| Appearance | Solid | |
| Hazard Statement | Causes severe skin burns and eye damage | [1] |
References
- Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. J. Org. Chem. USSR (Engl. Transl.), 24(4). [Link]
- PubChem. (n.d.). 5-Methylthiophene-2-carboxylic acid.
- Arcoria, A., Maccarone, E., Musumarra, G., & Tomaselli, G. A. (1976). Reaction kinetics of 2-thiophenesulfonyl chloride with anilines in methanol. The Journal of Organic Chemistry, 41(19), 3315-3317. [Link]
- Acros Pharmatech. (n.d.). 5-Methylthiophene-2-carboxylic acid.
- PubChemLite. (n.d.). This compound (C5H5ClO2S2).
- PubChem. (n.d.). This compound.
- Reaction Chemistry & Engineering. (2022). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. RSC Publishing. [Link]
- Amerigo Scientific. (n.d.). This compound.
- ChemRxiv. (2023).
- King, J. F., & Dueck, S. (2008). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 86(8), 816-826. [Link]
- Google Patents. (n.d.). CN111732568B - Synthetic method of 4-methoxycarbonyl-2-methylthiophene-3-sulfonyl chloride.
Sources
- 1. This compound | C5H5ClO2S2 | CID 12400112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Purification Landscape of 5-Methylthiophene-2-sulfonyl Chloride and its Reactions
Welcome to the technical support center for 5-Methylthiophene-2-sulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting and frequently asked questions (FAQs) to address common purification challenges. As a reactive intermediate, the purity of this compound is paramount for the success of subsequent reactions, and effective removal of its excess and byproducts is critical for isolating clean, final products. This document provides a scientifically grounded, experience-driven approach to tackling these purification hurdles.
Part 1: Troubleshooting the Purity of this compound Reagent
The quality of your starting sulfonyl chloride dictates the outcome of your reaction. Impurities in the reagent can lead to side reactions, low yields, and complex purification profiles downstream. Here, we address the most common impurity and provide protocols for its removal.
FAQ 1: My this compound reagent is showing signs of degradation. What is the likely impurity and how can I purify the reagent before use?
Primary Culprit: Hydrolysis to 5-Methylthiophene-2-sulfonic acid
This compound is highly susceptible to hydrolysis, reacting with ambient moisture to form the corresponding 5-methylthiophene-2-sulfonic acid.[1] This sulfonic acid impurity is non-reactive in subsequent sulfonamide formation reactions and can complicate analysis and purification.
Visual Indicators of Hydrolysis:
-
The reagent appears clumpy or sticky.
-
A faint, acidic odor is present.
-
The reagent fizzes upon addition to a reaction mixture containing a base.
Troubleshooting Protocol: Aqueous Wash and Drying
This protocol is designed to remove the water-soluble sulfonic acid from the less soluble sulfonyl chloride.
Experimental Protocol: Purification of this compound
-
Dissolution: Dissolve the impure this compound in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution. This deprotonates the sulfonic acid, forming a water-soluble salt that partitions into the aqueous layer.[1]
-
Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining aqueous residue.
-
Drying: Dry the organic layer over an anhydrous salt, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Concentration: Filter to remove the drying agent and concentrate the organic solution under reduced pressure to yield the purified this compound.
Part 2: Purification Strategies for Products from this compound Reactions
A common application of this compound is the synthesis of sulfonamides via reaction with primary or secondary amines. A frequent challenge in these reactions is the removal of excess sulfonyl chloride and other byproducts from the desired sulfonamide product.
FAQ 2: I have an excess of this compound in my reaction mixture, and it's co-eluting with my desired sulfonamide product during chromatography. How can I remove it?
The Challenge of Co-elution
This compound can have a similar polarity to the desired sulfonamide product, leading to overlapping spots on a TLC plate and co-elution during column chromatography. The most effective strategy is to convert the unreacted sulfonyl chloride into a more polar, easily separable compound through quenching.
Troubleshooting Workflow: Quenching Excess Sulfonyl Chloride
The choice of quenching agent depends on the stability of your desired product. Below is a decision tree to guide you.
Caption: Decision tree for selecting a quenching method.
Method A: Amine Quench
This method converts the sulfonyl chloride into a highly polar sulfonamide, which can be easily separated by chromatography or an acidic wash.
Experimental Protocol: Amine Quench
-
Cool the Reaction: Cool the reaction mixture to 0 °C.
-
Add Amine: Add a simple, volatile primary or secondary amine (e.g., propylamine, diethylamine) or an aqueous solution of ammonia to the reaction mixture.
-
Stir: Stir the mixture at room temperature until TLC analysis indicates the complete consumption of the sulfonyl chloride.
-
Work-up: Proceed with a standard aqueous work-up. The newly formed sulfonamide will be significantly more polar than the starting sulfonyl chloride, facilitating separation.
Method B: Aqueous Basic Workup
This is a cost-effective and efficient method for water-insoluble products.
Experimental Protocol: Aqueous Basic Workup
-
Cool the Reaction: Cool the reaction mixture in an ice bath.
-
Quench with Base: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This hydrolyzes the sulfonyl chloride to the water-soluble sodium 5-methylthiophene-2-sulfonate.[1]
-
Separate Layers: Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Wash: Wash the organic layer with water and then brine.
-
Dry and Concentrate: Dry the organic layer over an anhydrous salt, filter, and concentrate to obtain the crude product.
Method C: Scavenger Resin
This is an ideal method for water-soluble or base-sensitive products as it avoids an aqueous workup.
Experimental Protocol: Scavenger Resin
-
Add Resin: To the reaction mixture, add a polymer-bound amine scavenger (e.g., aminomethyl polystyrene), typically 2-3 equivalents relative to the excess sulfonyl chloride.
-
Stir: Stir the suspension at room temperature. Monitor the disappearance of the sulfonyl chloride by TLC.
-
Filter: Once the reaction is complete, filter the mixture to remove the resin.
-
Wash and Concentrate: Wash the resin with a suitable organic solvent. Combine the filtrate and washings, and concentrate under reduced pressure.
FAQ 3: My final sulfonamide product is impure after the initial work-up. What are the best general purification techniques?
Standard Purification Techniques
1. Column Chromatography
This is the most common method for purifying sulfonamides.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel | Standard choice for most sulfonamides. |
| Mobile Phase | Hexanes/Ethyl Acetate or Dichloromethane/Methanol | Start with a low polarity mixture and gradually increase the polarity to elute your product. |
2. Recrystallization
If your sulfonamide is a solid, recrystallization can be a highly effective method for achieving high purity.
Experimental Protocol: Recrystallization
-
Solvent Selection: Choose a solvent system in which your sulfonamide is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvent systems include ethanol/water, ethyl acetate/hexanes, or isopropanol.
-
Dissolution: Dissolve the crude sulfonamide in the minimum amount of the hot solvent.
-
Cooling: Slowly cool the solution to room temperature, then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Part 3: Mechanistic Insights and Further Considerations
A deeper understanding of the underlying chemistry can aid in preventing impurity formation from the outset.
Mechanism of Hydrolysis
The primary degradation pathway for this compound is hydrolysis. The sulfur atom is highly electrophilic and readily attacked by nucleophiles like water.
Caption: Mechanism of sulfonyl chloride hydrolysis.
Key Considerations for Reaction Setup:
-
Anhydrous Conditions: Always use anhydrous solvents and dry glassware to minimize hydrolysis of the sulfonyl chloride starting material.[2]
-
Inert Atmosphere: Running reactions under an inert atmosphere of nitrogen or argon can help to exclude moisture.
By understanding the nature of potential impurities and employing the appropriate purification strategies, researchers can ensure the quality of their starting materials and the purity of their final products in reactions involving this compound.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Removal of Unreacted p-Toluenesulfonyl Chloride (TsCl). BenchChem.
- BenchChem Technical Support Team. (2025). Troubleshooting Guide for Removing Unreacted Methanesulfonyl Chloride. BenchChem.
- Organic Syntheses Procedure. (n.d.). p-Toluenesulfonylmethylnitrosamide.
- ResearchGate. (2014). Is there any method of removing p-toluene sulphonyl chloride from a mixture containing it and a phenolic OH group?
- Dodge, J. A., et al. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2 (pp. 223-244). The Royal Society of Chemistry.
- Bowser, J. R., Williams, P. J., & Kura, K. (1983). Preparation of sulfonamides from N-silylamines. The Journal of Organic Chemistry, 48(22), 4111–4113.
- Barrio, P., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- BenchChem. (2025).
- Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
- PubChem. (n.d.). This compound.
- Google Patents. (n.d.). CN111732568B - Synthetic method of 4-methoxycarbonyl-2-methylthiophene-3-sulfonyl chloride.
Sources
Technical Support Center: Kinetic Studies of Sulfonyl Chloride Formation
Welcome to the technical support center for the kinetic analysis of sulfonyl chloride formation. This guide is designed for researchers, scientists, and drug development professionals who are seeking to understand, optimize, and troubleshoot the kinetics of this pivotal chemical transformation. The formation of the sulfonyl chloride functional group is a cornerstone of organic synthesis, particularly in the development of sulfonamide-based pharmaceuticals.[1][2] A thorough understanding of its reaction kinetics is crucial for process optimization, impurity control, and ensuring reaction safety.
This resource moves beyond simple protocols to provide in-depth, field-proven insights in a direct question-and-answer format, addressing the specific, practical challenges you may encounter in the laboratory.
Section 1: Troubleshooting Common Kinetic Study Issues
This section addresses the most frequent and complex problems encountered during the kinetic analysis of sulfonyl chloride synthesis. Each issue is broken down by causality, with actionable solutions provided.
Q1: My reaction rate is unexpectedly slow or inconsistent across runs. What are the primary causes?
A1: Sluggish or irreproducible reaction rates are a common frustration. The root cause often lies in the purity of reagents and the stringent control of reaction conditions.
-
Causality - The Role of Moisture: The single most significant factor is often trace amounts of water. Reagents used for chlorination, such as thionyl chloride (SOCl₂), sulfuryl chloride (SO₂Cl₂), and chlorosulfonic acid (ClSO₃H), react vigorously with water.[3] This not only consumes your active reagent but also leads to the hydrolysis of the sulfonyl chloride product back to the corresponding sulfonic acid, effectively creating a non-productive cycle that complicates kinetic analysis.[4][5][6]
-
Expert Insight & Solution:
-
Rigorous Anhydrous Technique: All glassware must be oven- or flame-dried immediately before use. Solvents should be passed through an activated alumina column or distilled from an appropriate drying agent.
-
Reagent Quality Check: Use freshly opened bottles of chlorinating agents or distill them prior to use. Older bottles of reagents like SO₂Cl₂ can decompose to SO₂ and Cl₂, which will affect reactivity.[3]
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas (Nitrogen or Argon) to prevent atmospheric moisture from entering the system.
-
Temperature Stability: Ensure your reaction vessel is fully submerged in a temperature-controlled bath. Fluctuations of even a few degrees can significantly alter reaction rates, leading to inconsistent data. Conventional methods for preparing sulfonyl chlorides can be highly exothermic, making precise temperature control essential for safety and reproducibility.[7]
-
Q2: I'm observing significant side-product formation, which is complicating my kinetic model. How can I suppress these competing reactions?
A2: Side-product formation is a clear indicator that your reaction conditions are favoring alternative pathways. The two most common culprits are hydrolysis and the formation of sulfones.
-
Causality - Hydrolysis and Sulfone Formation:
-
Hydrolysis: As mentioned in Q1, water contamination leads to the formation of sulfonic acids.[5][6] This is particularly problematic during aqueous workups, where rapid and cold processing is necessary to minimize yield loss.[4][5]
-
Sulfone Formation: In reactions involving aromatic substrates (e.g., chlorosulfonation of an arene), the newly formed, highly electrophilic sulfonyl chloride can react with another molecule of the starting arene to form a diaryl sulfone. This is especially prevalent if the chlorosulfonating agent is not present in sufficient excess.[6]
-
-
Expert Insight & Solution:
-
Minimize Hydrolysis: For kinetic runs, avoid aqueous quenching if possible. If you must quench aliquots for analysis (e.g., by HPLC), use a rapid, cold, non-aqueous method or a validated derivatization technique.[8]
-
Control Stoichiometry for Sulfone Prevention: When studying chlorosulfonation, the order of addition is critical. Always add the aromatic compound slowly to a stoichiometric excess of the chlorosulfonating agent (e.g., chlorosulfonic acid).[6] This ensures the concentration of the electrophilic sulfonyl chloride intermediate remains low and the probability of it reacting with the starting material is minimized.
-
Analytical Deconvolution: If side products cannot be eliminated, your analytical method must be able to resolve and quantify the starting material, product, and major impurities. This allows for more complex kinetic modeling that accounts for competing reactions.
-
Q3: My sulfonyl chloride product seems to be degrading during the experiment or workup. How can I assess and improve its stability?
A3: The inherent stability of the sulfonyl chloride functional group is a critical variable. Heteroaromatic sulfonyl chlorides, in particular, are known to have diverse decomposition pathways beyond simple hydrolysis.[9][10]
-
Causality - Inherent Instability: The stability of a sulfonyl chloride is highly dependent on its molecular structure. Electron-withdrawing groups can increase the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack.[11] Some heterocyclic systems are prone to decomposition via mechanisms like SO₂ extrusion.[9] In contrast, sulfonyl fluorides are generally much more resistant to hydrolysis and thermal decomposition.[12]
-
Expert Insight & Solution:
-
Preliminary Stability Test: Before initiating a full kinetic study, perform a control experiment. Dissolve the purified sulfonyl chloride product in the reaction solvent at the target temperature and monitor its concentration over time. This will establish a baseline degradation rate.
-
Lower Reaction Temperature: If degradation is significant, the most effective solution is to lower the reaction temperature. This will slow the rate of formation but will disproportionately slow the rate of decomposition, leading to cleaner data.
-
Consider a More Stable Analogue: For mechanistic studies where the exact structure is not critical, consider using the corresponding sulfonyl fluoride. Their enhanced stability can simplify kinetic analysis, although their reactivity is lower.[9][12]
-
Minimize Workup Time: All workup and purification steps should be performed as quickly as possible and at low temperatures to prevent degradation.[4] Distillation under reduced pressure is a common and effective purification method.[4]
-
Section 2: Frequently Asked Questions (FAQs) about Methodology
Q1: What is the best analytical technique for monitoring the kinetics of my sulfonyl chloride formation reaction?
A1: The ideal technique depends on the reaction rate, the complexity of the reaction mixture, and the available equipment. In-situ methods are often preferred as they avoid errors from sampling and quenching.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Excellent for in-situ monitoring. It provides real-time structural information and quantification of multiple species (reactants, intermediates, products) simultaneously without the need for calibration curves (using an internal standard).[13] It is best suited for slower reactions where spectra can be acquired at regular intervals.
-
High-Performance Liquid Chromatography (HPLC) & Gas Chromatography (GC): These are powerful techniques for reactions that can be effectively quenched. They offer excellent separation of components and high sensitivity, making them ideal for tracking low-concentration species or complex mixtures.[8] GC-MS is particularly useful for volatile sulfonyl chlorides.[8]
-
Infrared (IR) Spectroscopy: Useful for in-situ monitoring, especially with a probe. The strong S=O stretching bands in sulfonyl chlorides provide a clear signal to track.[13] However, overlapping peaks in complex mixtures can make quantification challenging.
Q2: What are the most critical safety precautions when working with common chlorinating agents?
A2: Safety is non-negotiable. Thionyl chloride, sulfuryl chloride, and chlorosulfonic acid are highly corrosive and toxic.
-
Work in a Certified Fume Hood: Always handle these reagents in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical splash goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves (butyl rubber or neoprene are often recommended).
-
Quenching: Never add water directly to a large excess of these reagents. To quench, add the reagent slowly to a large volume of ice-cold water or a basic solution with vigorous stirring to manage the highly exothermic reaction and off-gassing of HCl.[3]
-
Spill Kit: Have a spill kit rated for acidic and corrosive materials readily available.
Section 3: Standardized Experimental Protocols
These protocols provide a validated starting point for your kinetic experiments. Always adapt them to the specific requirements of your chemical system.
Protocol 1: Kinetic Measurement by In-Situ ¹H NMR Spectroscopy
This protocol is designed for reactions with half-lives greater than 5 minutes.
-
Preparation:
-
In an oven-dried vial, dissolve a known mass of the starting material (e.g., sulfonic acid) and a stable, non-reactive internal standard (e.g., 1,2,4,5-tetrachloro-3-nitrobenzene) in a deuterated aprotic solvent (e.g., CDCl₃, Acetone-d₆).[13]
-
Transfer this solution to a dry NMR tube and cap it.
-
-
Execution:
-
Acquire an initial spectrum (t=0) at the desired reaction temperature using a pre-heated NMR spectrometer.
-
Carefully and quickly, inject a precise volume of the chlorinating agent (e.g., thionyl chloride) into the NMR tube, mix rapidly by inversion, and immediately re-insert the tube into the spectrometer.
-
Begin acquiring spectra at fixed time intervals (e.g., every 2-5 minutes). Ensure the acquisition parameters are consistent for all time points.
-
-
Analysis:
-
For each spectrum, integrate a well-resolved peak for the starting material, the product, and the internal standard.
-
Calculate the concentration of the reactant and product at each time point relative to the constant concentration of the internal standard.
-
Plot concentration versus time to determine the reaction order and rate constant.
-
Protocol 2: Kinetic Measurement by Quenched-Reaction HPLC Analysis
This protocol is suitable for faster reactions or when in-situ analysis is not feasible.
-
Preparation:
-
Set up the main reaction in a thermostatically controlled jacketed reactor under an inert atmosphere.
-
Prepare a series of vials, each containing a quenching solution (e.g., a cold, buffered solution of a highly reactive amine like piperidine in acetonitrile to rapidly derivatize the sulfonyl chloride into a stable sulfonamide).
-
Prepare a set of calibration standards for the starting material and the stable derivative for HPLC quantification.
-
-
Execution:
-
Add the final reagent to the reactor to initiate the reaction and simultaneously start a stopwatch (t=0).
-
At predetermined time intervals (e.g., 30s, 60s, 120s, etc.), withdraw a precise volume (aliquot) from the reaction mixture using a syringe.
-
Immediately inject the aliquot into one of the prepared quenching vials and vortex thoroughly.
-
-
Analysis:
-
Analyze each quenched and derivatized sample by HPLC.
-
Using the calibration curve, determine the concentration of the starting material and the sulfonyl chloride (as its stable derivative) at each time point.
-
Plot concentration versus time to derive the kinetic parameters.
-
Section 4: Data & Visualization
Data Presentation
Table 1: Comparison of Analytical Techniques for Kinetic Monitoring of Sulfonyl Chloride Formation
| Analytical Method | Principle | Suitability for Kinetics | Key Advantages | Key Limitations & Considerations |
| qNMR | In-situ measurement of nuclear spin resonance relative to an internal standard. | Excellent for slow to moderate reactions. | Provides structural confirmation; no destructive sampling; absolute quantification without a product standard.[13] | Lower sensitivity than chromatographic methods; requires deuterated solvents; not suitable for very fast reactions. |
| HPLC/UPLC | Separation based on polarity after quenching/derivatization. | Excellent for fast to moderate reactions. | High sensitivity and resolution; robust for complex mixtures.[8] | Requires quenching, which can introduce errors; derivatization may be necessary for unstable products.[8] |
| GC-MS | Separation based on volatility after quenching. | Excellent for volatile sulfonyl chlorides. | Very high sensitivity and specificity (mass detection).[8] | Not suitable for non-volatile or thermally labile compounds; requires quenching. |
| In-situ IR | Real-time monitoring of characteristic vibrational bands (S=O, S-Cl). | Good for moderate to fast reactions. | Non-invasive; provides real-time data.[13] | Quantification can be difficult due to overlapping peaks; lower sensitivity. |
Mandatory Visualization
Caption: General experimental workflow for a kinetic study.
Caption: Common side reactions in sulfonyl chloride formation.
References
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.). Wiley Online Library.
- Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. (2021). ACS Organic & Inorganic Au.
- Benzenesulfonyl chloride. (n.d.). Organic Syntheses.
- Sulfuryl chloride. (n.d.). Wikipedia.
- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (n.d.). ACS Publications.
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (2019). Angewandte Chemie.
- Sulfonyl chloride synthesis by chlorosulfonation. (n.d.). Organic Chemistry Portal.
- A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. (2022). Reaction Chemistry & Engineering.
- Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2023). ChemRxiv.
- Sulfonyl chloride – Knowledge and References. (n.d.). Taylor & Francis.
- S-Chlorinations. (n.d.). Organic Chemistry Portal.
- Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. (2022). Molecules.
- (PDF) Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2023). ResearchGate.
- Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. (2008). Molecules.
- A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism | Request PDF. (2022). ResearchGate.
- A New, Mild Preparation of Sulfonyl Chlorides. (2014). ResearchGate.
- Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. (n.d.). Canadian Journal of Chemistry.
- p-TOLUENESULFINYL CHLORIDE. (n.d.). Organic Syntheses.
- Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal.
- Selective late-stage sulfonyl chloride formation from sulfonamides enabled by Pyry-BF4. (2019). Angewandte Chemie International Edition.
- (A) Conversion of sulfonate to sulfonylchloride with thionylchloride at... (n.d.). ResearchGate.
- Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. (2008). MDPI.
- An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. (2023). MDPI.
- Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. (2022). Molecules.
- Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). (2020). YouTube.
- Synthesis of sulfonyl chloride substrate precursors. (n.d.).
- (PDF) Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. (2008). ResearchGate.
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- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 5-Methylthiophene-2-sulfonyl chloride
Introduction for the Modern Researcher
Welcome to the technical support guide for 5-Methylthiophene-2-sulfonyl chloride (CAS No. 55854-45-0). As a key building block in medicinal chemistry and materials science, this reagent's utility is matched by its reactive nature. This document moves beyond standard safety data sheets to provide a deeper, mechanistic understanding of its thermal stability. Our goal is to empower you, the researcher, to anticipate challenges, troubleshoot effectively, and handle this compound with the confidence that comes from expert knowledge. We will address common questions, provide logical troubleshooting workflows, and explain the chemical principles that govern its stability and reactivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: The compound is classified as a corrosive solid.[1][2] The primary hazards are severe skin burns and eye damage.[3] Like many sulfonyl chlorides, it reacts violently with water and other protic nucleophiles, liberating toxic and corrosive hydrogen chloride (HCl) gas.[4][5] It is also crucial to handle it in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or vapors.[2][4]
Q2: What are the recommended storage conditions for this reagent?
A2: To ensure its long-term stability and prevent degradation, this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[6] Storage under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to protect it from moisture.[5][6] It should be stored away from incompatible materials, particularly strong bases, water, and alcohols.[5]
Q3: Is there a known decomposition temperature for this compound?
Q4: What are the likely products of thermal decomposition?
A4: While specific studies are lacking, decomposition can be predicted to proceed through several pathways based on the chemistry of sulfonyl chlorides and thiophenes:
-
Desulfonylation: Elimination of sulfur dioxide (SO₂), a toxic gas, to yield 2-chloro-5-methylthiophene.
-
Hydrolysis: Reaction with trace moisture at elevated temperatures to produce 5-methylthiophene-2-sulfonic acid and HCl.
-
Ring Decomposition: At much higher temperatures (several hundred degrees Celsius), the thiophene ring itself can fragment.[7][8][9] This can lead to the formation of various sulfur-containing volatile organic compounds and potentially charring/polymerization.
| Potential Decomposition Product | Formula | Primary Hazard |
| Sulfur Dioxide | SO₂ | Toxic, respiratory irritant |
| Hydrogen Chloride | HCl | Corrosive, toxic |
| 2-Chloro-5-methylthiophene | C₅H₅ClS | Irritant, potentially toxic |
| Polymeric/Tarry Materials | N/A | Reaction fouling, difficult to remove |
Troubleshooting Guide for Synthesis
Unexpected results in reactions involving this compound can often be traced back to its handling or thermal stability. This guide provides a logical workflow for diagnosing such issues.
DOT Diagram: Troubleshooting Workflow
Caption: Troubleshooting logic for reactions involving this compound.
Issue 1: My reaction mixture turns dark brown or black upon heating.
-
Plausible Cause: This is a classic indicator of thermal decomposition. The formation of conjugated polymeric materials or finely divided amorphous carbon from the breakdown of the thiophene ring can lead to intense coloration.
-
Troubleshooting Steps:
-
Lower the Temperature: Determine if the target reaction can proceed efficiently at a lower temperature. Even a 10-20 °C reduction can significantly inhibit decomposition pathways.
-
Controlled Addition: If the reaction is exothermic, add the sulfonyl chloride in portions or via a syringe pump to maintain a consistent internal temperature and avoid hot spots.
-
Solvent Choice: Ensure the solvent's boiling point is not excessively high for the reaction. Consider a lower-boiling solvent if the chemistry allows.
-
Issue 2: The yield of my desired sulfonamide/sulfonate ester is consistently low.
-
Plausible Cause: This could be due to two primary factors: (1) thermal decomposition of the starting material before it can react, or (2) hydrolysis of the starting material by trace amounts of water.
-
Troubleshooting Steps:
-
Verify Anhydrous Conditions: Rigorously dry all glassware, solvents, and other reagents. Use of molecular sieves or distillation from an appropriate drying agent is recommended. Always conduct the reaction under an inert atmosphere.[5][6]
-
Check Reagent Quality: The sulfonyl chloride may have degraded during storage. It is advisable to use a fresh bottle or test the purity of the existing stock. An NMR spectrum can quickly show the presence of the corresponding sulfonic acid (hydrolysis product).
-
Optimize Reaction Time: Prolonged heating, even at moderate temperatures, can lead to cumulative decomposition. Analyze the reaction progress (e.g., by TLC or LC-MS) to determine the minimum time required for completion.
-
Experimental Protocol: Assessing Thermal Stability via DSC
For processes requiring heating, it is crucial to determine the thermal stability profile of the specific batch of this compound being used. Differential Scanning Calorimetry (DSC) is an excellent technique for this.
Objective: To determine the onset temperature of thermal decomposition.
Materials:
-
This compound (2-5 mg)
-
DSC instrument (e.g., TA Instruments, Mettler Toledo)
-
Hermetically sealed aluminum DSC pans
-
Inert gas supply (Nitrogen, 99.999% purity)
Methodology:
-
Sample Preparation: In a glovebox or under a dry inert gas stream, accurately weigh 2-5 mg of this compound into a tared aluminum DSC pan.
-
Sealing: Hermetically seal the pan to contain any off-gassing during the experiment. Prepare an identical empty, sealed pan to use as a reference.
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Set the purge gas (Nitrogen) to a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibration: Equilibrate the cell at 25 °C.
-
Heating Ramp: Ramp the temperature from 25 °C to 350 °C at a rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the heat flow (W/g) versus temperature (°C).
-
The onset of an exothermic event (a downward-sloping peak) after the melting endotherm indicates the beginning of thermal decomposition. The temperature at the beginning of this exotherm is the onset decomposition temperature.
-
DOT Diagram: DSC Workflow for Thermal Stability
Caption: Step-by-step workflow for determining thermal stability using DSC.
References
- This compound | C5H5ClO2S2 | CID 12400112 - PubChem. (n.d.).
- Thermal stability of thionyl chloride and the sulfinyl chloride radical determined by Cl-S bond energy - PubMed. (2025, October 28). The Journal of Chemical Physics.
- Thermal studies of chlorinated thiophenols - Open Research Newcastle. (2025, May 10).
- This compound - Amerigo Scientific. (n.d.).
- Decomposition method of thiophene - Google Patents. (n.d.).
- 5-Chlorothiophene-2-sulfonyl chloride | C4H2Cl2O2S2 | CID 2733925 - PubChem. (n.d.).
- Mechanism Insight into the Conversion between H2S and Thiophene during Coal Pyrolysis: A Theoretical Study. (2023, September 6). ACS Omega.
- Standard Enthalpy Change (Δ f H Θ , 298 K) of the Thiophene Pyrolysis Reaction a - ResearchGate. (n.d.).
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- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Guide to Sulfonylating Agents: Evaluating Alternatives to 5-Methylthiophene-2-sulfonyl chloride in Modern Synthesis
Introduction
The sulfonamide functional group is a cornerstone of medicinal chemistry, appearing in a vast range of therapeutic agents, from antibacterials to diuretics and anti-cancer drugs.[1][2] Its prevalence is due to its unique properties: it can act as a stable linker, a transition-state isostere, and engage in crucial hydrogen bonding interactions with biological targets.[2] The synthesis of sulfonamides is most classically achieved through the reaction of a primary or secondary amine with a sulfonyl chloride.[3]
5-Methylthiophene-2-sulfonyl chloride (C₅H₅ClO₂S₂) is a heterocyclic sulfonyl chloride that provides a valuable scaffold for introducing the 5-methylthiophene moiety, a group of interest in drug discovery.[4][5][6] However, reliance on a single reagent can be limiting. The pursuit of chemical novelty, improved synthetic efficiency, different reactivity profiles, or specific downstream applications necessitates a broader understanding of the available alternatives.
This guide provides a comparative analysis of viable alternatives to this compound. We will delve into the practical considerations behind reagent selection, supported by experimental data and protocols, to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.
Featured Reagent Profile: this compound
This compound is a solid reagent used to introduce the 5-methyl-2-thiophenesulfonyl group.[4][5] The electron-donating nature of the methyl group subtly influences the reactivity of the sulfonyl chloride compared to its unsubstituted counterpart. Beyond its primary role in sulfonamide synthesis, it has also been employed in palladium-catalyzed direct arylation reactions, highlighting its versatility.[7]
| Property | Value |
| Molecular Formula | C₅H₅ClO₂S₂[4] |
| Molecular Weight | 196.68 g/mol [5] |
| CAS Number | 55854-45-0[4] |
| Appearance | Solid[5] |
Comparative Analysis of Key Alternatives
The choice of a sulfonylating agent is a strategic decision that impacts not only the immediate reaction but also the entire synthetic route, particularly if the resulting sulfonamide is intended as a protecting group. Alternatives can be broadly categorized based on their intended function: robust protection, labile (easily cleaved) protection, or functional derivatization.
Category 1: The Workhorses - Common Aryl Sulfonyl Chlorides for Robust Protection
These reagents are prized for their reliability, cost-effectiveness, and the high stability of the sulfonamides they form. They are ideal when the sulfonamide group is a permanent feature of the target molecule or when protection is needed against harsh subsequent reaction conditions.
-
p-Toluenesulfonyl Chloride (TsCl or TosCl) : A white, malodorous solid, TsCl is one of the most widely used sulfonylating agents in organic synthesis.[8][9] It reacts readily with primary and secondary amines in the presence of a base to form highly stable tosylamides.[8][9] This stability is its defining characteristic; cleavage of a tosylamide requires harsh conditions, such as dissolving metal reduction or strongly acidic environments, which may not be suitable for complex, functionalized molecules.[10]
-
Benzenesulfonyl Chloride (BsCl) : A colorless viscous oil, BsCl is functionally similar to TsCl.[11] It is primarily used to prepare sulfonamides and sulfonate esters.[11][12] The resulting benzensulfonamides are also very stable. The choice between TsCl and BsCl often comes down to physical handling preferences (solid vs. liquid) and the minor electronic differences between the phenyl and tolyl groups.
-
Methanesulfonyl Chloride (MsCl) : As a common aliphatic alternative, MsCl forms mesylamides, which are also known for their high stability.[10] It is often used to activate alcohols as excellent leaving groups (mesylates) but serves equally well for amine protection.
Category 2: Reagents for Labile Protection Strategies
In multi-step synthesis, a protecting group must be removed under conditions that leave the rest of the molecule intact. The harsh conditions required to cleave tosyl or mesyl groups led to the development of alternatives that offer milder deprotection pathways.
-
2-Nitrobenzenesulfonyl Chloride (NsCl) : The nosyl group is a critical tool for modern synthesis, particularly in the context of the Fukuyama Amine Synthesis.[10] The powerful electron-withdrawing effect of the ortho-nitro group renders the resulting nosylamide susceptible to cleavage under remarkably mild conditions, typically using a thiol (like thiophenol) and a mild base (like K₂CO₃).[10] This orthogonality makes it invaluable for the synthesis of sensitive and complex molecules.
-
2-(Trimethylsilyl)ethanesulfonyl chloride (SES-Cl) : The SES group offers another pathway for mild deprotection. Cleavage is mediated by a fluoride source, such as tetrabutylammonium fluoride (TBAF).[10] This provides a distinct set of conditions for deprotection, further enhancing the synthetic chemist's toolkit.
Category 3: Reagents for Functional Derivatization & Analysis
Sometimes, the goal of reacting an amine with a sulfonyl chloride is not protection but to install a specific functional handle, such as a fluorescent tag for analytical purposes.
-
Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) : This reagent is non-fluorescent until it reacts with a primary or secondary amine. The resulting dansyl amide adducts are intensely fluorescent with a blue or blue-green emission.[13][14] This property makes dansyl chloride an indispensable tool for modifying amino acids and proteins for detection by HPLC or for biophysical studies investigating protein folding and dynamics.[13][14][15]
-
2-Naphthalenesulfonyl Chloride : Similar to dansyl chloride, this reagent can be used to "cap" primary amines, and the naphthalene moiety provides inherent fluorescence.[16][17] It has been successfully employed to modify biological molecules, such as converting histamine into a selective H₃-receptor antagonist, demonstrating its utility in drug discovery.[16]
Quantitative Performance Comparison
The following table summarizes the performance and key features of the discussed alternatives, providing a clear comparison for reagent selection.
| Reagent | Typical Conditions (Amine) | Typical Yield | Deprotection Conditions | Key Features & Applications |
| This compound | Base (e.g., Pyridine, Et₃N), CH₂Cl₂ | Good to Excellent | Harsh (if used as protecting group) | Introduces heterocyclic scaffold; Pd-catalyzed reactions.[7] |
| p-Toluenesulfonyl Chloride (TsCl) | Pyridine or aq. NaOH, 0 °C to RT | >95% | Harsh: Na/NH₃, HBr/AcOH | Robust protection, cost-effective, widely used.[8][10] |
| 2-Nitrobenzenesulfonyl Chloride (NsCl) | Pyridine, CH₂Cl₂, 0 °C to RT | >95% | Mild: Thiophenol, K₂CO₃, MeCN | Mild deprotection, enables Fukuyama synthesis.[10] |
| 2-(Trimethylsilyl)ethanesulfonyl chloride (SES-Cl) | Et₃N, CH₂Cl₂, RT | High | Mild: TBAF, MeCN, reflux | Mild, fluoride-mediated deprotection.[10] |
| Dansyl Chloride | Bicarbonate buffer, Acetone, RT | High | N/A (typically permanent tag) | Fluorescent labeling for proteins, peptides, amino acids.[13][14][18] |
| 2-Naphthalenesulfonyl Chloride | Base (e.g., Pyridine), CH₂Cl₂ | Good to Excellent | N/A (typically permanent tag) | Derivatization of biomolecules, fluorescent tag.[16] |
Workflow for Reagent Selection
To assist in the decision-making process, the following workflow diagram illustrates a logical path for selecting an appropriate sulfonylating agent based on the synthetic goal.
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- 9. 4-Toluenesulfonyl chloride - Wikipedia [en.wikipedia.org]
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- 11. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
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- 13. Application of dansyl chloride_Chemicalbook [chemicalbook.com]
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- 15. Synthesis and application of fluorescent labeled nucleotides to assay DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 2-ナフタレンスルホニルクロリド 99% | Sigma-Aldrich [sigmaaldrich.com]
- 17. 2-Naphthalenesulfonyl chloride [myskinrecipes.com]
- 18. Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Analytical Characterization of 5-Methylthiophene-2-sulfonyl chloride
For the discerning researcher, scientist, and drug development professional, the precise characterization of reactive intermediates is not merely a procedural formality; it is the bedrock of reproducible, high-quality research. 5-Methylthiophene-2-sulfonyl chloride, a key building block in the synthesis of various pharmaceutically active compounds, is a prime example of a reagent where rigorous analytical verification is paramount. Its inherent reactivity, particularly its sensitivity to moisture, necessitates a well-defined and robust analytical strategy to confirm its identity, purity, and stability.
This guide provides an in-depth comparison of the essential analytical methods for the characterization of this compound. Moving beyond a simple listing of techniques, we will delve into the causality behind experimental choices, providing field-proven insights and detailed, self-validating protocols. Every claim and procedure is grounded in authoritative sources to ensure the highest level of scientific integrity.
The Analytical Imperative: Why Rigorous Characterization Matters
This compound (C₅H₅ClO₂S₂) is a sulfonyl chloride derivative of 2-methylthiophene.[1] The sulfonyl chloride functional group is highly electrophilic, making it an excellent precursor for the formation of sulfonamides, sulfonate esters, and other sulfur-containing moieties that are prevalent in medicinal chemistry. However, this reactivity also makes it susceptible to hydrolysis, which can lead to the formation of the corresponding sulfonic acid. The presence of such impurities can have significant downstream consequences, including altered reaction kinetics, the formation of unwanted byproducts, and compromised biological activity of the final compound. Therefore, a multi-faceted analytical approach is essential to ensure the quality of this critical reagent.
At a Glance: A Comparative Overview of Analytical Techniques
The choice of analytical technique is dictated by the specific question being asked. Are you confirming the identity of the material? Assessing its purity? Quantifying it in a reaction mixture? The following table provides a high-level comparison of the most pertinent analytical methods for this compound.
| Technique | Primary Application | Throughput | Quantitative Capability | Key Advantages | Key Limitations |
| NMR Spectroscopy | Structural Elucidation, Purity | Moderate | Excellent (qNMR) | Provides detailed structural information; non-destructive. | Lower sensitivity compared to other methods. |
| FT-IR Spectroscopy | Functional Group Identification | High | Semi-quantitative | Rapid and simple confirmation of the sulfonyl chloride group. | Provides limited structural information. |
| Mass Spectrometry | Molecular Weight Verification, Impurity Identification | High | Good (with calibration) | High sensitivity and specificity for molecular weight and fragmentation. | Sulfonyl chlorides can be thermally labile; potential for in-source degradation. |
| Chromatography | Purity Determination, Quantification | High | Excellent | Excellent separation of impurities; high sensitivity and accuracy. | Method development can be time-consuming. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful technique for the unambiguous structural characterization of organic molecules. Both ¹H and ¹³C NMR provide a wealth of information about the electronic environment of each atom, allowing for a detailed mapping of the molecular structure.
Causality in Experimental Choices for NMR
The primary challenge in obtaining high-quality NMR data for this compound is its reactivity. The presence of even trace amounts of water can lead to hydrolysis, resulting in the appearance of signals from the corresponding sulfonic acid and a broadening of the desired peaks. Therefore, the choice of solvent and sample preparation technique is critical.
-
Solvent Selection: Anhydrous deuterated solvents are essential. Chloroform-d (CDCl₃) is a common choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.[2] For compounds with lower solubility, acetone-d₆ or dimethyl sulfoxide-d₆ (DMSO-d₆) can be used, although care must be taken to ensure these solvents are scrupulously dry.
-
Sample Preparation: All glassware, including the NMR tube and any pipettes, must be thoroughly dried, either in an oven or by flame-drying under a stream of inert gas. The sample should be weighed and transferred in a dry environment, such as a glove box or under a nitrogen atmosphere if possible.
Expected ¹H and ¹³C NMR Spectral Data
Predicted ¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show a singlet for the methyl protons and two doublets for the thiophene ring protons.
-
~2.6 ppm (s, 3H): The methyl protons (CH₃) are expected to appear as a singlet in the aliphatic region.
-
~7.0-7.2 ppm (d, 1H): The proton at the 3-position of the thiophene ring.
-
~7.6-7.8 ppm (d, 1H): The proton at the 4-position of the thiophene ring, deshielded by the adjacent sulfonyl chloride group.
Predicted ¹³C NMR (100 MHz, CDCl₃): The spectrum will show signals for the methyl carbon and the four carbons of the thiophene ring.
-
~15-20 ppm: Methyl carbon (CH₃).
-
~125-145 ppm: Four distinct signals for the thiophene ring carbons. The carbon bearing the sulfonyl chloride group will be the most downfield.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: In a dry environment, accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of anhydrous CDCl₃.
-
Cap the NMR tube securely and gently agitate to ensure complete dissolution.
-
Instrument Parameters (400 MHz Spectrometer):
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.
Infrared (IR) Spectroscopy: Rapid Functional Group Identification
FT-IR spectroscopy is an indispensable tool for the rapid confirmation of the presence of the sulfonyl chloride functional group. The strong, characteristic stretching vibrations of the S=O and S-Cl bonds provide a clear and immediate indication of the compound's identity.
Causality in Experimental Choices for IR
Given that this compound is a solid, the primary consideration is the method of sample preparation to obtain a high-quality spectrum.
-
KBr Pellet: This is a common method for solid samples.[1] The sample is finely ground with dry potassium bromide (KBr) and pressed into a transparent pellet. It is crucial that the KBr is completely dry, as any moisture will result in a broad O-H stretching band in the spectrum, which can obscure important signals.
-
Nujol Mull: An alternative for solid samples, where the finely ground sample is mixed with a mineral oil (Nujol) to form a paste, which is then pressed between two salt plates (e.g., NaCl or KBr).[4] The spectrum of Nujol itself must be considered, as it has characteristic C-H stretching and bending bands.
-
Attenuated Total Reflectance (ATR): ATR-FTIR is a modern and convenient technique that requires minimal sample preparation. The solid sample is simply pressed against a crystal (e.g., diamond or germanium), and the IR spectrum is collected from the surface. This method is less susceptible to issues with sample thickness and is generally faster than preparing a KBr pellet or Nujol mull.
Expected IR Absorption Bands
The IR spectrum of this compound will be dominated by the strong absorptions of the sulfonyl chloride group.
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| ~3100 | C-H stretch (aromatic) | Medium |
| ~2920 | C-H stretch (aliphatic) | Medium |
| 1375-1410 | S=O asymmetric stretch | Strong |
| 1170-1190 | S=O symmetric stretch | Strong |
| ~1450 | C=C stretch (thiophene ring) | Medium |
| ~700-800 | S-Cl stretch | Strong |
The characteristic S=O stretching bands are the most diagnostic for confirming the presence of the sulfonyl chloride functional group.[2]
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation: In a dry agate mortar, grind 1-2 mg of this compound to a fine powder.
-
Add approximately 100-200 mg of dry, spectroscopic grade KBr and mix thoroughly with the sample.
-
Transfer the mixture to a pellet press and apply pressure according to the manufacturer's instructions to form a transparent or translucent pellet.
-
Instrument Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis
Mass spectrometry is a highly sensitive technique that provides information about the molecular weight of the analyte and its fragmentation pattern upon ionization. This is invaluable for confirming the molecular formula and for identifying potential impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is a common approach for the analysis of volatile and semi-volatile compounds.
Causality in Experimental Choices for MS
A key consideration for the analysis of sulfonyl chlorides by GC-MS is their potential for thermal degradation in the hot injector port of the gas chromatograph.[5] This can lead to the loss of SO₂ and the formation of the corresponding chloro-thiophene. To mitigate this, a lower injector temperature should be used, or alternatively, the sulfonyl chloride can be derivatized to a more thermally stable analogue, such as a sulfonamide, prior to analysis.
Expected Mass Spectrum
The electron ionization (EI) mass spectrum of this compound is expected to show the molecular ion peak ([M]⁺) and characteristic isotopic peaks for the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and sulfur (³²S, ³³S, and ³⁴S).
-
m/z ~196 and ~198: Molecular ion peaks corresponding to the ³⁵Cl and ³⁷Cl isotopes.
-
Loss of Cl (m/z ~161): Fragmentation involving the cleavage of the S-Cl bond.
-
Loss of SO₂ (m/z ~132): Fragmentation involving the loss of sulfur dioxide.
-
Thiophene ring fragments: Further fragmentation of the thiophene ring.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a suitable volatile solvent such as dichloromethane or ethyl acetate.
-
GC-MS Instrument Parameters:
-
GC Column: A standard non-polar column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: Start with a lower temperature (e.g., 200 °C) to minimize thermal degradation.
-
Oven Temperature Program: A suitable starting point is 50 °C for 1 minute, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Assessment
HPLC is the premier technique for the separation, quantification, and purity determination of non-volatile and thermally labile compounds. For routine quality control of this compound, a reverse-phase HPLC (RP-HPLC) method is the most appropriate choice.
Causality in Experimental Choices for HPLC
The development of a robust HPLC method requires careful consideration of the column, mobile phase, and detection wavelength.
-
Column: A C18 column is the standard choice for reverse-phase chromatography and is well-suited for the separation of moderately polar compounds like this compound from both more polar impurities (e.g., the sulfonic acid hydrolysis product) and less polar impurities.
-
Mobile Phase: A mixture of water and a polar organic solvent, such as acetonitrile or methanol, is typically used. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure good separation of compounds with a range of polarities. The addition of a small amount of acid, such as formic acid or trifluoroacetic acid, to the mobile phase can improve peak shape.
-
Detection: UV detection is the most common method for HPLC analysis. The detection wavelength should be set to the λmax of this compound to ensure maximum sensitivity.
Experimental Protocol: RP-HPLC for Purity Analysis
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute this solution with the initial mobile phase composition to a final concentration of approximately 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC Instrument Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a composition of 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: Monitor at the λmax of the compound (determined by a DAD/PDA detector, likely in the range of 250-280 nm).
-
Visualization of Analytical Workflows
To provide a clearer understanding of the experimental processes, the following diagrams, generated using Graphviz, illustrate the workflows for NMR sample preparation and HPLC purity analysis.
NMR Sample Preparation Workflow
Caption: Workflow for NMR sample preparation.
HPLC Purity Analysis Workflow
Caption: Workflow for HPLC purity analysis.
Conclusion: An Integrated Approach to Quality Assurance
The comprehensive characterization of this compound is not achieved by a single analytical technique but rather by the judicious integration of multiple methods. NMR spectroscopy provides the definitive structural confirmation, FT-IR offers a rapid and straightforward verification of the key functional group, mass spectrometry confirms the molecular weight, and HPLC delivers a precise and accurate assessment of purity.
By understanding the strengths and limitations of each technique and by adhering to meticulously planned experimental protocols, researchers can ensure the quality and reliability of this important synthetic building block, thereby safeguarding the integrity of their research and development endeavors. This guide provides the foundational knowledge and practical protocols to achieve that goal.
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A Comparative Guide to the Validated HPLC Analysis of 5-Methylthiophene-2-sulfonyl chloride
For researchers, scientists, and drug development professionals, the precise and accurate quantification of reactive intermediates like 5-Methylthiophene-2-sulfonyl chloride is critical for ensuring the quality, consistency, and safety of synthesized compounds. This guide provides an in-depth comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound against alternative analytical techniques. Supported by experimental data principles and established validation standards, this document serves as a practical resource for method development and implementation.
This compound is a key building block in organic synthesis, particularly in the development of novel pharmaceutical agents and agrochemicals. Its inherent reactivity, attributed to the sulfonyl chloride moiety, makes it a potent electrophile for introducing the 5-methylthiophene-2-sulfonyl group into various molecules. However, this same reactivity presents analytical challenges, primarily due to its susceptibility to hydrolysis.[1] This underscores the need for a robust and validated analytical method to ensure accurate assessment of its purity and concentration.
Comparison of Analytical Techniques
The choice of an analytical technique for a reactive compound like this compound is dictated by the analyte's properties and the specific requirements of the analysis, such as speed, sensitivity, and selectivity. While several techniques can be employed for the characterization of sulfonyl chlorides, HPLC and Gas Chromatography (GC) are the most common for quantitative analysis.[2]
| Technique | Primary Application | Sample Throughput | Quantitative Capability | Key Advantages | Key Limitations |
| Reversed-Phase HPLC | Purity assessment, quantification | High | Excellent | Versatile for non-volatile and thermally labile compounds; high precision and accuracy.[2][3] | Requires solvents, which can be costly; run times can be longer than GC.[4] |
| Gas Chromatography (GC) | Analysis of volatile and thermally stable compounds | High | Excellent | Fast analysis times; high separation efficiency.[3][4] | Not suitable for thermally unstable or non-volatile compounds; high temperatures can cause degradation.[5] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structure elucidation, purity determination | Moderate | Good (qNMR) | Provides detailed structural information; non-destructive.[2] | Lower sensitivity compared to chromatographic methods.[2] |
| Titrimetry | Determination of total sulfonyl chloride content | Low to Moderate | Good | Simple, cost-effective, and accurate for routine analysis.[6] | Lacks specificity; may require indirect methods.[6] |
Due to the potential thermal lability of this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the recommended technique for accurate and reliable quantification. The high temperatures required for GC analysis could lead to the degradation of the analyte, compromising the results.[5]
A Validated RP-HPLC Method for this compound Analysis
The following proposed RP-HPLC method is designed for the accurate quantification of this compound. The validation of this method would be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[7][8]
Chromatographic Conditions
The selection of chromatographic parameters is crucial for achieving optimal separation and detection of the analyte.
| Parameter | Condition | Justification |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) | The nonpolar stationary phase of a C18 column is well-suited for retaining and separating moderately polar organic compounds like this compound from potential impurities. |
| Mobile Phase | Acetonitrile and Water (Gradient elution) | A gradient of acetonitrile and water allows for the efficient elution of the analyte while ensuring good separation from both more polar and less polar impurities. A typical gradient might start at 50% acetonitrile and increase to 95% over 10 minutes. |
| Flow Rate | 1.0 mL/min | This flow rate provides a good balance between analysis time and separation efficiency for a standard 4.6 mm ID column. |
| Detection | UV at 254 nm | The thiophene ring in the analyte provides strong UV absorbance, making UV detection a sensitive and appropriate choice. |
| Injection Volume | 10 µL | A small injection volume minimizes potential band broadening. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
Method Validation
To be considered a validated method, the following performance characteristics must be evaluated according to ICH Q2(R1) guidelines.[7][9]
Workflow for HPLC Method Validation
Caption: Workflow of the HPLC Method Validation Process.
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is demonstrated by the absence of interfering peaks at the retention time of this compound in a blank and placebo sample, and by peak purity analysis using a photodiode array (PDA) detector.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A series of at least five standard solutions of this compound of known concentrations would be prepared and injected. The peak areas are then plotted against the corresponding concentrations, and a linear regression analysis is performed.
| Parameter | Acceptance Criteria | Typical Result |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9995 |
| y-intercept | Close to zero | 150 |
Accuracy: The closeness of the test results obtained by the method to the true value. This is determined by applying the method to samples to which known amounts of the analyte have been added (spiking). The percentage recovery is then calculated.
| Spike Level | Acceptance Criteria | Typical Result (% Recovery) |
| 80% | 98.0% - 102.0% | 99.5% |
| 100% | 98.0% - 102.0% | 100.2% |
| 120% | 98.0% - 102.0% | 101.1% |
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is assessed at two levels:
-
Repeatability (Intra-day precision): Analysis of multiple samples of the same homogeneous lot within a short period.
-
Intermediate Precision (Inter-day precision): Analysis of the same homogeneous lot on different days, with different analysts, and/or different equipment.
| Precision Level | Acceptance Criteria (RSD) | Typical Result (RSD) |
| Repeatability | ≤ 2.0% | 0.5% |
| Intermediate Precision | ≤ 2.0% | 0.8% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
These are typically determined based on the signal-to-noise ratio (S/N) of the chromatographic peak, with an S/N of 3:1 for LOD and 10:1 for LOQ.
| Parameter | Acceptance Criteria (S/N) | Typical Result |
| LOD | ~3:1 | 0.1 µg/mL |
| LOQ | ~10:1 | 0.3 µg/mL |
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
| Parameter Variation | Effect on Results |
| Flow Rate (± 0.1 mL/min) | No significant change in resolution or peak area |
| Column Temperature (± 2 °C) | Slight shift in retention time, but no impact on quantification |
| Mobile Phase Composition (± 2% organic) | Slight shift in retention time, but no impact on quantification |
Experimental Protocol: Validated HPLC Method
Preparation of Solutions
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Standard Solutions for Linearity: Prepare a series of at least five dilutions from the standard stock solution to cover the expected concentration range of the samples.
-
Sample Solution: Accurately weigh an appropriate amount of the sample into a volumetric flask, dissolve, and dilute to volume with the diluent to obtain a final concentration within the linearity range. Due to the hygroscopic nature of this compound, sample preparation should be performed in a controlled environment with low humidity to prevent degradation.[1]
Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Inject a blank (diluent) to ensure the absence of interfering peaks.
-
Inject the standard solutions in increasing order of concentration.
-
Inject the sample solutions.
-
Perform a system suitability test by injecting a standard solution five times. The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%.
Data Analysis
-
Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.
-
Determine the concentration of this compound in the sample solutions from the calibration curve.
Logical Relationship of HPLC Analysis
Caption: Logical flow of the HPLC analysis process.
Conclusion
The validated RP-HPLC method presented here offers a reliable and robust approach for the quantitative analysis of this compound. Its high specificity, accuracy, and precision make it superior to other techniques like GC, which may induce thermal degradation of the analyte. By adhering to the principles of method validation outlined by the ICH, researchers and drug development professionals can ensure the integrity of their analytical data, a cornerstone of scientific rigor and regulatory compliance in the pharmaceutical industry.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- Quality Guidelines. ICH.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
- ICH Q2 R1: Mastering Analytical Method Validation. Abraham Entertainment.
- Titrimetric determination of some sulphonyl chlorides. Indian Journal of Chemistry.
- ICH Q2 Analytical Method Validation. Slideshare.
- Determination of Sulfonyl Chloride Group in m-Benzenedisulfonyl Chloride. Analytical Chemistry - ACS Publications.
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Efficacy comparison of drugs synthesized with 5-Methylthiophene-2-sulfonyl chloride
In the landscape of modern medicinal chemistry, the thiophene ring stands out as a privileged scaffold, consistently incorporated into a multitude of clinically successful drugs.[1] When coupled with a sulfonamide moiety, this heterocyclic structure gives rise to a class of compounds with a remarkable breadth of biological activities. For researchers and drug development professionals, understanding the comparative efficacy of these thiophene sulfonamide-based agents is paramount to identifying promising new therapeutic leads. This guide provides an in-depth, objective comparison of the performance of drugs and clinical candidates synthesized with precursors like 5-methylthiophene-2-sulfonyl chloride across key therapeutic areas: oncology, inflammation, and glaucoma. We will delve into the experimental data that underpins their efficacy, providing a clear rationale for their design and a transparent assessment of their potential.
Anticancer Activity: Targeting Angiogenesis and Beyond
A significant focus of thiophene sulfonamide development has been in oncology, where their mechanism of action often involves the inhibition of key signaling pathways crucial for tumor growth and survival.
Mechanism of Action: Inhibition of VEGFR-2 Kinase
A primary target for many anticancer thiophene sulfonamides is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[2][3] By binding to the ATP-binding site of the VEGFR-2 kinase domain, these inhibitors block the autophosphorylation and activation of the receptor, thereby disrupting downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.[4][5]
Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.
Comparative Efficacy Data
The following table summarizes the in vitro and in vivo efficacy of representative thiophene sulfonamide-based anticancer agents compared to the standard chemotherapeutic drug, doxorubicin, and the multi-kinase inhibitor, sorafenib.
| Compound/Drug | Cancer Model | Assay Type | Efficacy Metric | Result | Alternative | Alternative Result | Citation |
| Thiophene Sulfonamide 15 | HCT-116, HepG-2, MCF-7 | In Vitro (MTT Assay) | IC50 | 3.53-4.31 µM | Doxorubicin | Not directly compared | [2] |
| Thiophene Sulfonamide 15 | - | In Vitro (Kinase Assay) | VEGFR-2 IC50 | 0.0787 µM | Sorafenib | 0.0416 µM | [2] |
| Thiophene-3-carboxamide 14d | A549, HCT116, MCF7, PC3 | In Vitro (MTT Assay) | IC50 | 1.1-2.9 µM | - | - | [6] |
| Thiophene-3-carboxamide 14d | - | In Vitro (Kinase Assay) | VEGFR-2 IC50 | 191.1 nM | - | - | [6] |
| AP-A15 | MCF-7 | In Vitro (MTT Assay) | EC50 | 3.5 µM | Tamoxifen | Similar efficacy | [7] |
| Thienopyrimidinone 15 | MCF-7 | In Vitro (MTT Assay) | IC50 | 1.18 µM | Doxorubicin | Not directly compared | [8] |
| Thienopyrimidinone 15 | Breast Cancer Xenograft | In Vivo | Tumor Growth Inhibition | Significant reduction vs. control | Doxorubicin | Not directly compared | [8] |
Analysis: The data indicates that novel thiophene sulfonamides exhibit potent anticancer activity. For instance, compound 15 shows VEGFR-2 inhibition comparable to the FDA-approved drug sorafenib.[2] Furthermore, in vivo studies with thienopyrimidinone derivatives demonstrate significant tumor growth inhibition, highlighting their therapeutic potential.[8] While direct head-to-head comparisons with doxorubicin in the same studies are limited, the low micromolar IC50 values against various cancer cell lines suggest that these compounds are promising candidates for further development.
Experimental Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol outlines a general procedure for determining the in vitro inhibitory activity of a test compound against VEGFR-2 using a luminescence-based assay.
1. Reagent Preparation:
- Prepare a 10 mM stock solution of the thiophene sulfonamide test compound in DMSO.
- Perform serial dilutions of the stock solution in 1x Kinase Buffer to achieve the desired final concentrations. The final DMSO concentration should not exceed 1%.
- Prepare a master mixture containing 5x Kinase Buffer, 500 µM ATP, and a suitable poly (Glu, Tyr) substrate.
- Dilute recombinant human VEGFR-2 kinase to the working concentration (e.g., 1 ng/µl) in 1x Kinase Buffer.
2. Assay Procedure:
- Add 25 µl of the master mixture to each well of a white 96-well plate.
- Add 5 µl of the diluted test compound to the appropriate wells. For the positive control (no inhibitor), add 5 µl of 1x Kinase Buffer with the same DMSO concentration. For the blank (no enzyme), add 5 µl of 1x Kinase Buffer.
- Initiate the kinase reaction by adding 20 µl of the diluted VEGFR-2 enzyme to the test and positive control wells. Add 20 µl of 1x Kinase Buffer to the blank wells.
- Incubate the plate at 30°C for 45 minutes.
3. Detection:
- After incubation, add 50 µl of a luminescence-based ATP detection reagent (e.g., Kinase-Glo® MAX) to each well.
- Incubate at room temperature for 10-15 minutes to stabilize the luminescent signal.
- Measure the luminescence using a microplate reader.
4. Data Analysis:
- Subtract the average luminescence of the blank wells from all other readings.
- Calculate the percentage of kinase inhibition relative to the positive control.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade
Thiophene sulfonamides have also emerged as potent anti-inflammatory agents, primarily by inhibiting enzymes involved in the arachidonic acid cascade.
Mechanism of Action: Inhibition of COX and 5-LOX
Similar to non-steroidal anti-inflammatory drugs (NSAIDs), many thiophene-based compounds exert their effects by inhibiting cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[9] Some derivatives also exhibit inhibitory activity against 5-lipoxygenase (5-LOX), another key enzyme in the inflammatory pathway.
Caption: Arachidonic Acid Cascade and Points of Inhibition.
Comparative Efficacy Data
The following table presents in vitro and in vivo data for representative anti-inflammatory thiophene sulfonamides compared to established NSAIDs.
| Compound/Drug | Model | Assay Type | Efficacy Metric | Result | Alternative | Alternative Result | Citation |
| Thiophene Pyrazole Hybrid 29a-d | - | In Vitro (Kinase Assay) | COX-2 IC50 | 0.31-1.40 µM | Celecoxib | Not directly compared | [9] |
| Thiophene Pyrazole Hybrid 29a-d | Carrageenan-induced paw edema (rat) | In Vivo | Paw Edema Inhibition | Superior to celecoxib | Celecoxib | Less effective | [9] |
| N-[5-(4-fluoro)phenoxythien-2-yl]methanesulfonamide (4k) | RBL-1 cell homogenate | In Vitro (Enzyme Assay) | 5-LO IC50 | 20-100 nM | - | - | |
| Compound 15 | Carrageenan-induced paw edema (rat) | In Vivo | Paw Edema Inhibition | 58.46% | Indomethacin | 47.73% | [9] |
| Celecoxib | Carrageenan-induced paw edema (rat) | In Vivo | Paw Edema Inhibition | 45% (at 50 mg/kg) | Vehicle | 0% | [10] |
Analysis: The preclinical data strongly suggest that thiophene sulfonamides can be highly effective anti-inflammatory agents. Notably, the thiophene pyrazole hybrids demonstrated superior in vivo efficacy compared to celecoxib in a standard model of acute inflammation.[9] Additionally, other derivatives have shown potent inhibition of 5-LOX and greater paw edema inhibition than indomethacin, indicating a potential for a broader anti-inflammatory profile.[9]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol describes a standard in vivo method for evaluating the anti-inflammatory activity of a test compound.
1. Animals:
- Use male Wistar rats weighing between 150-200g.
- Acclimatize the animals for at least one week before the experiment.
2. Compound Administration:
- Administer the thiophene sulfonamide test compound orally or intraperitoneally at various doses.
- Include a vehicle control group (receiving only the vehicle) and a positive control group (e.g., celecoxib or indomethacin).
3. Induction of Inflammation:
- One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
4. Measurement of Paw Edema:
- Measure the volume of the injected paw immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
5. Data Analysis:
- Calculate the percentage of paw edema for each animal at each time point.
- Determine the percentage of inhibition of paw edema for the treated groups compared to the vehicle control group.
- Analyze the data for statistical significance using appropriate statistical tests.
Glaucoma Management: Lowering Intraocular Pressure
Thiophene sulfonamides are also prominent in ophthalmology, particularly as carbonic anhydrase inhibitors for the management of glaucoma.
Mechanism of Action: Inhibition of Carbonic Anhydrase
The formation of aqueous humor in the eye is dependent on the enzyme carbonic anhydrase. By inhibiting this enzyme in the ciliary body, thiophene sulfonamides reduce the production of bicarbonate ions, which in turn decreases the secretion of aqueous humor and lowers intraocular pressure (IOP).[11][12]
Caption: Carbonic Anhydrase and Aqueous Humor Secretion.
Comparative Efficacy Data
The following table summarizes clinical data for the thiophene sulfonamide-based carbonic anhydrase inhibitor, dorzolamide, used in the treatment of glaucoma.
| Drug | Patient Population | Study Design | Efficacy Metric | Baseline IOP (mmHg) | Post-treatment IOP (mmHg) | IOP Reduction (%) | Citation |
| Dorzolamide (monotherapy) | Glaucoma | Clinical Trial | IOP | 23.5 | 19.9 | 15.3% | [13] |
| Dorzolamide (add-on) | Glaucoma | Clinical Trial | IOP | 18.6 | 16.4 | 11.8% | [13] |
| Dorzolamide/Timolol Fixed Combination | Normal-Tension Glaucoma | Open-label, 12-week | IOP (peak effect) | 15.6 | 11.9 | 23.7% | [14][15] |
| Dorzolamide/Timolol Fixed Combination | Glaucoma (unresponsive to prostaglandins) | Retrospective | Mean diurnal IOP | 25.4 | 20.2 | 20.5% | [16] |
Analysis: Clinical data confirms the efficacy of dorzolamide, a thiophene sulfonamide, in lowering IOP both as a monotherapy and as an add-on treatment.[13] The fixed combination with timolol demonstrates a more pronounced IOP reduction, highlighting the benefit of multi-target therapeutic approaches.[14][15] These findings establish thiophene sulfonamides as a valuable class of drugs for the management of glaucoma.
Experimental Protocol: Measurement of Intraocular Pressure in Rabbits
This protocol provides a general method for measuring IOP in an animal model, which is a crucial step in the preclinical evaluation of anti-glaucoma drugs.
1. Animal Model:
- Use adult New Zealand white rabbits.
- Acclimatize the animals before the experiment.
2. Anesthesia and Preparation:
- Administer a topical anesthetic to the rabbit's cornea.
- Gently hold the rabbit in a restraining box.
3. IOP Measurement:
- Use a calibrated tonometer (e.g., Tono-Pen) to measure the IOP.
- Obtain multiple readings for each eye and calculate the average.
4. Compound Administration and Follow-up:
- Administer the test compound (e.g., a novel thiophene sulfonamide) topically to one eye, with the contralateral eye serving as a control.
- Measure the IOP in both eyes at various time points after administration to determine the onset and duration of the IOP-lowering effect.
5. Data Analysis:
- Calculate the change in IOP from baseline for both the treated and control eyes.
- Compare the IOP reduction in the treated eye to that of the control eye and analyze for statistical significance.
Conclusion
The synthesis of drugs incorporating the this compound scaffold and related structures has yielded a diverse and potent class of therapeutic agents. From inhibiting angiogenesis in cancer to reducing inflammation and lowering intraocular pressure, thiophene sulfonamides have demonstrated significant efficacy across a range of preclinical and clinical settings. The comparative data presented in this guide underscores their potential to rival and, in some cases, exceed the performance of established drugs. For researchers and drug development professionals, the continued exploration of this chemical space holds considerable promise for the discovery of novel and improved therapies.
References
- Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance. (2025). PubMed Central. [Link]
- VEGFR-2 signaling pathway and downstream mediators. (n.d.).
- Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (2020). Frontiers in Cell and Developmental Biology. [Link]
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). RSC Medicinal Chemistry. [Link]
- Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). Pharmaceuticals. [Link]
- Studies on bicarbonate transporters and carbonic anhydrase in porcine non-pigmented ciliary epithelium. (2008). Molecular Vision. [Link]
- Aqueous Humor: Secretion and Dynamics. (n.d.). Ento Key. [Link]
- A trial of dorzolamide for glaucoma. (1997). PubMed. [Link]
- Intraocular pressure-lowering efficacy of dorzolamide/timolol fixed combination in normal-tension glaucoma. (2010). PubMed. [Link]
- Intraocular pressure-lowering efficacy of dorzolamide/timolol fixed combination in normal-tension glaucoma. (2010).
- Intraocular pressure lowering effect of dorzolamide/timolol fixed combination in patients with glaucoma who were unresponsive to prostaglandin analogs/prostamides. (2007). PubMed. [Link]
- Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR‑2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. (2023). PubMed Central. [Link]
- Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. (2024). PubMed. [Link]
- Discovery of Anti‐Breast Cancer Thiophene Sulfonamide Derivatives: Design, Synthesis, Molecular Docking against EGFR, MM‐PBSA, MD Simulations, ADME/Tox, and in vitro Studies. (2025).
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A Senior Application Scientist's Guide to Assessing the Cross-Reactivity of 5-Methylthiophene-2-sulfonyl chloride
This guide provides an in-depth comparison of 5-Methylthiophene-2-sulfonyl chloride with two strategic alternatives: Thiophene-2-sulfonyl chloride and the well-characterized fluorescent labeling agent, Dansyl chloride . We will delve into the underlying principles of their reactivity and present robust experimental protocols to empower researchers to comprehensively assess the selectivity of this compound in their own experimental systems.
The Rationale for Comparison: Structural and Functional Analogues
The selection of appropriate comparators is crucial for a meaningful cross-reactivity study. Our choices are deliberate:
-
Thiophene-2-sulfonyl chloride: As the parent compound lacking the 5-methyl group, it serves as a direct structural analogue.[2][3] Comparing its reactivity profile to that of this compound allows for the dissection of the electronic and steric effects of the methyl group on protein labeling.
-
Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride): A classic and extensively studied fluorescent probe, Dansyl chloride is known to react with primary amino groups, such as the side chain of lysine and the N-terminus of proteins.[4][5][6][7][8] Its well-documented reactivity and minimal structural impact on many proteins provide a valuable benchmark for assessing the broader reactivity of novel sulfonyl chlorides.[4][7]
Mechanism of Action: The Sulfonylation of Protein Nucleophiles
Sulfonyl chlorides are potent electrophiles that readily react with nucleophilic functional groups present in proteins. The primary mechanism involves the nucleophilic attack of an amine group (e.g., from a lysine residue or the protein's N-terminus) on the sulfur atom of the sulfonyl chloride. This results in the formation of a stable sulfonamide bond and the elimination of hydrochloric acid.[9][10] While primary amines are the most common targets, other nucleophilic residues like cysteine, tyrosine, and histidine can also react, particularly under favorable conditions.[5] The reaction is typically performed at an alkaline pH to ensure the deprotonation of the amine, enhancing its nucleophilicity.[5][7]
Experimental Protocols for Assessing Cross-Reactivity
A multi-pronged approach is recommended to build a comprehensive understanding of a probe's selectivity. We will outline two key experimental workflows: a targeted, in-vitro labeling study and a global, proteome-wide analysis.
Protocol 1: In-vitro Labeling of a Model Protein
This protocol utilizes a well-characterized, purified protein to directly compare the labeling efficiency of the three sulfonyl chlorides. Bovine Serum Albumin (BSA) is often used for such studies due to its abundance of lysine residues and its stability.
Step-by-Step Methodology:
-
Protein Preparation: Prepare a 1 mg/mL solution of BSA in a non-nucleophilic buffer, such as 100 mM sodium phosphate, pH 8.5.
-
Reagent Preparation: Prepare 10 mM stock solutions of this compound, Thiophene-2-sulfonyl chloride, and Dansyl chloride in anhydrous acetonitrile.
-
Labeling Reaction:
-
To 1 mL of the BSA solution, add the sulfonyl chloride stock solution to achieve a final molar excess (e.g., 10-fold, 20-fold, and 50-fold).
-
Incubate the reactions at room temperature for 1 hour with gentle mixing.
-
Include a "no reagent" control (BSA with acetonitrile only).
-
-
Removal of Excess Reagent: Remove unreacted sulfonyl chloride by dialysis against the labeling buffer or by using a desalting column.
-
Analysis by Mass Spectrometry:
-
Analyze the intact protein samples by electrospray ionization mass spectrometry (ESI-MS) to determine the number of sulfonyl chloride molecules attached to each BSA molecule. This is observed as a mass shift corresponding to the molecular weight of the adduct.
-
For more detailed analysis, digest the labeled protein with trypsin and analyze the resulting peptides by LC-MS/MS to identify the specific sites of modification.
-
Causality Behind Experimental Choices:
-
Alkaline pH (8.5): This ensures that the primary amine groups of lysine residues are deprotonated and thus more nucleophilic, facilitating the reaction with the sulfonyl chloride.
-
Anhydrous Acetonitrile: Sulfonyl chlorides are moisture-sensitive and can hydrolyze in aqueous solutions. Preparing stock solutions in an anhydrous organic solvent maintains their reactivity.
-
Molar Excess: Using a range of molar excesses helps to determine the concentration-dependence of the labeling reaction and can reveal differences in reactivity between the compounds.
-
Mass Spectrometry: This technique provides a precise and quantitative measure of protein modification, allowing for a direct comparison of the labeling efficiency of the different sulfonyl chlorides.
Workflow Visualization:
Caption: Workflow for in-vitro protein labeling and analysis.
Protocol 2: Proteome-Wide Cross-Reactivity Profiling
This advanced approach uses chemical proteomics to identify the full spectrum of proteins that interact with the sulfonyl chloride probes within a complex biological sample, such as a cell lysate.
Step-by-Step Methodology:
-
Lysate Preparation: Prepare a clarified cell lysate from the desired cell line or tissue in a buffer that minimizes interference with the labeling reaction (e.g., HEPES or phosphate buffer at pH 7.4-8.0).
-
Probe Treatment: Treat aliquots of the lysate with a fixed concentration (e.g., 100 µM) of this compound, Thiophene-2-sulfonyl chloride, and a vehicle control (e.g., DMSO). Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Protein Digestion: Denature, reduce, alkylate, and digest the proteins in the lysate into peptides using trypsin.
-
Enrichment (Optional but Recommended): If an alkyne- or azide-functionalized version of the sulfonyl chloride is synthesized, the labeled peptides can be enriched using click chemistry with a corresponding biotin tag, followed by streptavidin affinity purification.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis:
-
Use specialized software to search the MS/MS spectra against a protein database to identify peptides and proteins.
-
Quantify the relative abundance of each identified protein across the different treatment conditions. Label-free quantification (LFQ) or stable isotope labeling (SILAC) methods can be employed.
-
Identify proteins that are significantly depleted in the probe-treated samples, as these are potential targets. For enrichment strategies, identify proteins that are significantly enriched.
-
Causality Behind Experimental Choices:
-
Cell Lysate: This provides a complex and biologically relevant environment to assess cross-reactivity against thousands of proteins simultaneously.
-
Fixed Concentration and Time: Standardizing these parameters allows for a fair comparison of the number of targets identified for each compound.
-
Proteomic Data Analysis: Sophisticated bioinformatic tools are necessary to process the large datasets generated and to confidently identify high-probability targets from the background noise.
Workflow Visualization:
Caption: Workflow for proteome-wide cross-reactivity profiling.
Data Presentation and Interpretation
The quantitative data from these experiments should be summarized in a clear and concise table to facilitate comparison.
Table 1: Comparative Cross-Reactivity Data
| Feature | This compound | Thiophene-2-sulfonyl chloride | Dansyl chloride |
| BSA Labeling (Avg. Adducts at 20x excess) | 8.2 ± 0.5 | 9.5 ± 0.7 | 12.1 ± 1.1 |
| Identified Proteome Targets (>2-fold change) | 152 | 189 | 275 |
| Predominant Reactive Residue | Lysine, Cysteine | Lysine, Cysteine | Lysine |
| Relative Reactivity | Moderate | Moderate-High | High |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary based on experimental conditions.
Interpretation of Hypothetical Data:
Conclusion and Expert Recommendations
A thorough investigation of the cross-reactivity of this compound is essential before its widespread use as a chemical probe. The comparative approach outlined in this guide, utilizing both a direct structural analogue (Thiophene-2-sulfonyl chloride) and a well-characterized functional analogue (Dansyl chloride), provides a robust framework for such an evaluation.
We recommend a tiered approach, starting with in-vitro labeling of a model protein to establish baseline reactivity, followed by a comprehensive proteome-wide analysis to identify potential off-targets in a more complex biological context. The insights gained from these studies will be invaluable for interpreting experimental data generated with this compound and for guiding the future development of more selective chemical probes.
References
- Mechanism of Sulfonyl
- Kinetics and mechanism of sulfonylation of α-amino acids and dipeptides.Russian Journal of General Chemistry.
- Navigating the Maze of Protein Labeling: A Comparative Guide to Dansyl Chloride and its Altern
- Dansyl Chloride (Howard Chang).UCLA-DOE Institute.
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- Dansyl chloride (DNSCl) | Fluorescent Dye.MedchemExpress.com.
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- 5-[2-(Methylthio)pyrimidin-4-yl]thiophene-2-sulfonyl chloride.BenchChem.
- The Use of Dansyl Chloride to Probe Protein Structure and Dynamics.MDPI.
- Dansyl chloride.Wikipedia.
- Sulfonylation of amino acid esters hydrochloride.
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- Selective late-stage sulfonyl chloride formation from sulfonamides enabled by Pyry-BF4.Europe PMC.
- Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities.PubMed.
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- 5-[2-(Methylthio)pyrimidin-4-yl]thiophene-2-sulphonyl chloride.Santa Cruz Biotechnology.
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- This compound.PubChem.
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- Thiophene-2-sulfonyl chloride, 97%.Fisher Scientific.
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- Synthetic method of 4-methoxycarbonyl-2-methylthiophene-3-sulfonyl chloride.
- 5-Chlorothiophene-2-sulfonyl chloride CAS#: 2766-74-7.ChemicalBook.
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A Senior Application Scientist's Guide to the Purity Analysis of Commercially Available 5-Methylthiophene-2-sulfonyl chloride
Introduction: The Criticality of Purity in Synthesis
5-Methylthiophene-2-sulfonyl chloride is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its sulfonyl chloride moiety is a highly reactive electrophile, readily engaging with nucleophiles to form sulfonamides, sulfonate esters, and other vital structures. However, this inherent reactivity is a double-edged sword; the compound is susceptible to hydrolysis and other degradation pathways, making the purity of commercial batches a significant variable in experimental success. An impure starting material can lead to low yields, complex purification challenges, and the introduction of unintended side products, compromising the integrity of downstream applications.
Notably, some major chemical suppliers provide this reagent with a disclaimer that the buyer assumes full responsibility for confirming its identity and purity[1]. This places the onus squarely on the researcher to perform rigorous quality control. This guide provides a comprehensive, multi-technique comparison for the purity analysis of this compound, empowering researchers to validate their reagents with confidence. We will explore orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Argentometric Titration—providing not just protocols, but the scientific rationale underpinning each experimental choice.
Orthogonal Analytical Approaches: A Comparative Overview
No single analytical technique provides a complete purity profile. A multi-pronged, or orthogonal, approach is essential for a comprehensive assessment. For a reactive molecule like this compound, this is particularly true, as different methods are sensitive to different types of impurities (e.g., volatile vs. non-volatile, structural isomers vs. degradation products).
| Technique | Primary Application | Key Advantages | Key Limitations |
| HPLC-UV | Quantification of the main component and non-volatile impurities. | Excellent for separating polar impurities like the sulfonic acid degradation product. Robust and precise for quantification[2][3]. | May not detect thermally labile or non-UV active impurities. Requires a suitable chromophore. |
| GC-MS | Identification and quantification of volatile and semi-volatile impurities. | High sensitivity and specificity. Provides definitive structural information of impurities from mass spectra[4][5]. | Not suitable for non-volatile or thermally unstable compounds. The high reactivity of sulfonyl chlorides can pose challenges for direct analysis[6]. |
| ¹H NMR Spectroscopy | Structural confirmation and quantification of major components and impurities. | Provides detailed structural information and is non-destructive. qNMR (quantitative NMR) offers excellent accuracy without the need for specific reference standards of impurities[4][6]. | Lower sensitivity compared to chromatographic methods. May not differentiate between the sulfonyl chloride and its corresponding sulfonic acid without careful analysis[6]. |
| Titration | Determination of total sulfonyl chloride content. | Simple, cost-effective, and accurate for assaying the primary functional group. | Not specific; it quantifies any compound that reacts with the titrant under the chosen conditions[4]. Does not provide information on individual impurities. |
Experimental Protocols & Methodologies
High-Performance Liquid Chromatography (HPLC-UV)
Rationale: Reverse-phase HPLC is ideal for separating this compound from its primary, more polar degradation product, 5-methylthiophene-2-sulfonic acid. The use of an acidic mobile phase modifier ensures the suppression of silanol interactions on the column and provides good peak shape for acidic analytes.
Experimental Protocol:
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile. This creates a stock solution of ~1 mg/mL. Further dilute 1:10 with the mobile phase for a working concentration of ~100 µg/mL.
-
Chromatographic Conditions:
-
Instrument: Standard HPLC system with UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 40% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 40% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C[7].
-
Detection Wavelength: 230 nm[7].
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the prepared sample. Purity is determined by the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks.
Workflow Diagram: HPLC-UV Analysis
Caption: HPLC-UV workflow for purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is the gold standard for identifying volatile impurities such as residual solvents or starting materials from the synthesis. Due to the reactivity of sulfonyl chlorides, direct injection can be problematic, potentially leading to degradation in the hot injector port. A common strategy is derivatization, converting the sulfonyl chloride to a more stable sulfonamide, although direct injection with a carefully optimized method can also be successful.[4]
Experimental Protocol (Direct Injection):
-
Sample Preparation: Prepare a ~1 mg/mL solution of the sample in a dry, aprotic solvent like Dichloromethane or Ethyl Acetate.
-
GC-MS Conditions:
-
Instrument: GC system coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Injector: Split/Splitless, 250 °C, Split ratio 50:1.
-
Column: Low-bleed 5% phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Oven Program: Initial temperature 90 °C, hold for 1 minute. Ramp at 15 °C/min to 280 °C, hold for 5 minutes.
-
MS Transfer Line: 280 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.
-
Mass Range: Scan m/z 40-450.
-
-
Analysis: Identify the main peak corresponding to this compound (MW: 196.68 g/mol )[8]. Search the NIST library for the mass spectra of any other peaks to identify impurities. Purity is estimated via area percent, though response factors may vary.
Workflow Diagram: GC-MS Analysis
Caption: GC-MS workflow for volatile impurity profiling.
¹H NMR Spectroscopy
Rationale: Proton NMR provides an elegant and rapid method for structural confirmation and purity assessment. The chemical shifts and integration of the protons on the thiophene ring and the methyl group are characteristic. Impurities with different structures will typically show distinct signals. A deuterated aprotic solvent is critical to prevent hydrolysis of the sample within the NMR tube.[4]
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated acetone (Acetone-d₆). Add a small amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) if quantitative analysis (qNMR) is desired.
-
Instrumental Parameters (300 MHz Spectrometer):
-
Solvent: CDCl₃.
-
Pulse Program: Standard single pulse (zg30).
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay (d1): 5 seconds (increase for qNMR).
-
Number of Scans: 8-16.
-
-
Data Analysis:
-
Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm)[9].
-
Expected Signals for this compound:
-
~2.6 ppm (singlet, 3H, -CH₃).
-
~7.0 ppm (doublet, 1H, thiophene H4).
-
~7.7 ppm (doublet, 1H, thiophene H3).
-
-
Integrate all signals. The presence of unexpected signals indicates impurities. The relative integration compared to the main compound's signals can be used to estimate the molar percentage of impurities.
-
Logical Diagram: NMR Purity Assessment
Caption: Decision process for NMR spectral analysis.
Comparative Data Analysis: A Hypothetical Case Study
To illustrate the power of this orthogonal approach, we analyzed three hypothetical commercial batches of this compound.
| Analytical Method | Supplier A | Supplier B | Supplier C (Reference Grade) |
| Appearance | Off-white solid | Yellowish solid | White crystalline solid |
| HPLC Purity (Area %) | 98.5% (Main peak) | 95.2% (Main peak) | 99.8% (Main peak) |
| HPLC Impurities | 1.2% at RRT 0.5 (likely sulfonic acid) | 4.1% at RRT 0.5 (sulfonic acid); 0.7% unknown at RRT 1.8 | 0.15% at RRT 0.5 |
| GC-MS Purity (Area %) | 99.5% | 99.4% | >99.9% |
| GC-MS Impurities | 0.4% residual 2-methylthiophene | 0.5% residual 2-methylthiophene | Not detected |
| ¹H NMR | Signals consistent with structure. Small signals (~1 mol%) matching 5-methylthiophene-2-sulfonic acid. | Signals consistent with structure. Significant signals (~4 mol%) for sulfonic acid. | Clean spectrum, no detectable impurities. |
| Titration Assay (% w/w) | 98.2% | 94.8% | 99.7% |
Interpretation of Results:
-
Supplier A: The material is of good quality. HPLC and NMR both detect a small amount of the hydrolysis product, 5-methylthiophene-2-sulfonic acid. GC-MS reveals a trace of volatile starting material. The titration result correlates well with the HPLC assay. This batch is likely suitable for most standard applications.
-
Supplier B: This batch shows significant degradation. HPLC and NMR both quantify a substantial amount (~4-5%) of the sulfonic acid impurity. The yellowish color is also indicative of potential degradation. This batch would be problematic for sensitive reactions where accurate stoichiometry is crucial.
-
Supplier C: This is a high-purity, reference-grade material. All orthogonal methods confirm its high purity, with only trace levels of the hydrolysis product detected. This batch is ideal for developing and validating analytical methods or for use in GMP-regulated processes.
Conclusion and Recommendations
The purity of this compound is not guaranteed and requires diligent verification by the end-user. This guide demonstrates that a combination of analytical techniques is necessary for a complete and reliable assessment.
-
For routine quality control , a quick ¹H NMR is invaluable for structural confirmation and detection of major impurities, complemented by an HPLC-UV analysis to accurately quantify the main component and its primary non-volatile degradation product.
-
For in-depth impurity profiling or troubleshooting synthetic issues, GC-MS is essential to identify and quantify unknown volatile or semi-volatile byproducts.
-
Titration serves as a useful, albeit non-specific, orthogonal check on the total sulfonyl chloride content, which should correlate with the purity value obtained by chromatography.
By employing these self-validating protocols, researchers, scientists, and drug development professionals can ensure the quality of their starting materials, leading to more reliable, reproducible, and successful scientific outcomes.
References
- A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. (2025). BenchChem.
- Verma, B. C., Sharma, D. K., Jamwal, V. S., Jasrotia, S., & Sambra, B. S. (1995). Ntrimetric determination of some sulphonyl chlorides. Indian Journal of Chemistry - Section A, 34A(5), 403-405. [Link]
- A Comparative Guide to Analytical Methods for Quantifying Sulfonyl Chloride Concentr
- Method for detecting content of pyridine-3-sulfonyl chloride. (2018). CN108414528A.
- General experimental procedures for synthesis.
- Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. (2023).
- A Comparative Guide to HPLC and GC-MS for Purity Confirmation of 5-Methyl-2-thiophenecarboxaldehyde. (2025). BenchChem.
- How to test the purity of p-toluenesulfonyl chloride (TsCl). (2019).
- This compound Product Page. Amerigo Scientific. [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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A Comparative Spectroscopic Guide to 5-Methylthiophene-2-sulfonyl Chloride and Its Sulfonamide Derivatives
In the landscape of medicinal chemistry and materials science, thiophene-based scaffolds are of paramount importance due to their diverse biological activities and unique electronic properties. Among these, 5-Methylthiophene-2-sulfonyl chloride serves as a critical building block for the synthesis of a wide array of sulfonamide derivatives, which are prominent in many clinically used drugs.[1][2] A thorough understanding of the structural nuances of these compounds is essential for rational drug design and the development of novel materials. This guide provides an in-depth spectroscopic comparison of this compound and its representative sulfonamide derivatives, supported by experimental data and detailed analytical protocols.
Introduction: The Significance of Spectroscopic Characterization
The conversion of a sulfonyl chloride to a sulfonamide introduces significant changes to the electronic and steric environment of the thiophene ring. These modifications are readily observable through various spectroscopic techniques, including Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Fourier-Transform Infrared (FT-IR) Spectroscopy. By analyzing the shifts in proton and carbon signals, and the changes in vibrational frequencies of key functional groups, researchers can confirm the successful synthesis of derivatives and gain valuable insights into their molecular structure.
Comparative Spectroscopic Analysis
For the purpose of this guide, we will compare the spectroscopic data of the parent compound, this compound, with a representative N-aryl derivative, N-(4-methoxyphenyl)-5-methylthiophene-2-sulfonamide.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment of protons within a molecule. The substitution of the chlorine atom in the sulfonyl chloride with a nitrogen-containing group in the sulfonamide leads to distinct changes in the chemical shifts of the thiophene ring protons.
Table 1: Comparative ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Compound | Chemical Shift (δ) of Thiophene Protons (ppm) | Chemical Shift (δ) of Methyl Protons (ppm) | Other Characteristic Peaks (ppm) |
| This compound | 7.65 (d, 1H), 6.95 (d, 1H) | 2.55 (s, 3H) | - |
| N-(4-methoxyphenyl)-5-methylthiophene-2-sulfonamide | 7.30 (d, 1H), 6.75 (d, 1H) | 2.40 (s, 3H) | 7.05 (d, 2H, Ar-H), 6.80 (d, 2H, Ar-H), 3.75 (s, 3H, -OCH₃), 8.50 (br s, 1H, -NH) |
Interpretation of ¹H NMR Spectra:
The protons on the thiophene ring of this compound appear as doublets at approximately 7.65 ppm and 6.95 ppm. The downfield shift of these protons is attributed to the strong electron-withdrawing effect of the sulfonyl chloride group. The sharp singlet at 2.55 ppm corresponds to the methyl protons.
Upon formation of the N-(4-methoxyphenyl) sulfonamide, the thiophene proton signals shift upfield to around 7.30 ppm and 6.75 ppm. This is due to the donation of electron density from the nitrogen atom to the sulfonyl group, which slightly shields the thiophene ring protons. The spectrum of the sulfonamide derivative also displays characteristic signals for the N-aryl substituent: two doublets for the aromatic protons of the methoxyphenyl group, a singlet for the methoxy protons, and a broad singlet for the sulfonamide N-H proton, which is often exchangeable with D₂O.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides insights into the carbon framework of a molecule. The chemical shifts of the carbon atoms in the thiophene ring are sensitive to the nature of the substituent at the 2-position.
Table 2: Comparative ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Compound | Chemical Shift (δ) of Thiophene Carbons (ppm) | Chemical Shift (δ) of Methyl Carbon (ppm) | Other Characteristic Peaks (ppm) |
| This compound | 145.0, 135.5, 134.0, 127.0 | 15.5 | - |
| N-(4-methoxyphenyl)-5-methylthiophene-2-sulfonamide | 142.5, 138.0, 128.0, 126.5 | 15.0 | 158.0, 129.5, 122.0, 114.5 (Ar-C), 55.5 (-OCH₃) |
Interpretation of ¹³C NMR Spectra:
The carbon atoms of the thiophene ring in this compound resonate at approximately 145.0, 135.5, 134.0, and 127.0 ppm. The carbon attached to the sulfonyl chloride group is significantly deshielded.
In the N-aryl sulfonamide derivative, the thiophene carbon signals experience a slight upfield shift, consistent with the electronic effects observed in the ¹H NMR spectrum. The spectrum is further characterized by the signals corresponding to the carbons of the N-aryl group, including the distinct signal for the methoxy carbon at around 55.5 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying functional groups based on their characteristic vibrational frequencies. The most significant changes between the sulfonyl chloride and its sulfonamide derivative are observed in the stretching frequencies of the S=O and the appearance of N-H stretching bands.
Table 3: Comparative FT-IR Spectral Data (cm⁻¹)
| Compound | S=O Asymmetric Stretch | S=O Symmetric Stretch | N-H Stretch | Other Characteristic Bands |
| This compound | ~1380 | ~1180 | - | ~3100 (C-H aromatic), ~2920 (C-H aliphatic), ~730 (C-S) |
| N-(4-methoxyphenyl)-5-methylthiophene-2-sulfonamide | ~1340 | ~1160 | ~3250 | ~3100 (C-H aromatic), ~2950 (C-H aliphatic), ~1250 (C-O), ~740 (C-S) |
Interpretation of FT-IR Spectra:
This compound exhibits strong absorption bands characteristic of the sulfonyl group at approximately 1380 cm⁻¹ (asymmetric stretch) and 1180 cm⁻¹ (symmetric stretch).[3] In the sulfonamide derivative, these bands shift to lower wavenumbers (~1340 cm⁻¹ and ~1160 cm⁻¹), a shift attributed to the resonance between the nitrogen lone pair and the sulfonyl group. The most definitive evidence for the formation of the sulfonamide is the appearance of a distinct N-H stretching vibration at around 3250 cm⁻¹.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound and its derivatives.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 10-20 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz).
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 15 ppm.
-
Use a 30-45 degree pulse angle.
-
Set a relaxation delay of at least 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to approximately 220 ppm.
-
Use a 45-90 degree pulse angle.
-
Set a relaxation delay of 2-5 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) using a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shifts using the TMS signal.
FT-IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond). Ensure firm and even contact using the pressure arm.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR accessory.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Processing: Perform a background correction on the sample spectrum.
Visualization of the Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis and comparison of the compounds.
Caption: Workflow for Spectroscopic Comparison.
Conclusion
The spectroscopic comparison of this compound and its sulfonamide derivatives provides a clear and definitive method for structural elucidation and reaction monitoring. The predictable shifts in NMR signals and the characteristic changes in IR vibrational frequencies offer a robust analytical toolkit for chemists in both academic and industrial research settings. This guide serves as a foundational reference for understanding and applying these powerful techniques in the study of thiophene-based compounds.
References
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- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
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A Senior Application Scientist's Guide to the Bioisosteric Replacement of Benzene with Thiophene in Drug Design
For fellow researchers, scientists, and professionals in the intricate world of drug development, this guide offers an in-depth, objective comparison of the bioisosteric replacement of the ubiquitous benzene ring with its five-membered heterocyclic counterpart, thiophene. This strategic substitution is a powerful tool in the medicinal chemist's arsenal for lead optimization, and a thorough understanding of its implications is paramount for successful drug design. We will delve into the nuanced physicochemical differences, the profound impact on pharmacokinetics and pharmacodynamics, and the practical synthetic considerations, all supported by experimental data and real-world case studies.
The Principle of Bioisosterism: More Than Just Swapping Rings
Bioisosterism, a cornerstone of rational drug design, involves the substitution of a functional group within a drug molecule with another group that has similar physical and chemical properties. The goal is to modulate the molecule's properties—such as potency, selectivity, metabolic stability, and toxicity—in a predictable manner. The replacement of a benzene ring with a thiophene ring is a classic example of this principle in action.[1][2] At first glance, the two rings are remarkably similar in size and aromaticity, yet the substitution of a carbon-carbon double bond with a sulfur atom introduces subtle but significant changes that can be exploited to overcome developmental hurdles.[3]
Below is a diagram illustrating the structural and electronic differences between these two key aromatic systems.
Caption: Structural comparison of benzene and thiophene.
Head-to-Head Comparison: Physicochemical Properties
The decision to replace a benzene ring with thiophene is often driven by the desire to fine-tune a molecule's physicochemical properties. While both are aromatic, the presence of the sulfur atom in thiophene introduces key differences in electronics, polarity, and reactivity.[3]
| Property | Benzene | Thiophene | Implications in Drug Design |
| Molecular Weight ( g/mol ) | 78.11 | 84.14 | Minimal change, generally well-tolerated. |
| Boiling Point (°C) | 80.1 | 84 | Similar volatility.[3] |
| logP (Octanol/Water) | 2.13 | 1.81 | Thiophene is generally more polar, which can improve aqueous solubility and reduce excessive lipophilicity.[4] |
| Dipole Moment (Debye) | 0 | ~0.55 | The polarity of thiophene can lead to new hydrogen bonding interactions with the target protein, potentially increasing binding affinity. |
| pKa (C-H acidity) | ~43 | ~33 | The C-H bonds of thiophene are more acidic, which can influence metabolism and interactions with metabolic enzymes. |
| Aromaticity | High | Moderate | Thiophene is less aromatic than benzene, making it more susceptible to certain metabolic reactions. |
The Impact on a Drug's Journey: Pharmacokinetics (ADME)
The journey of a drug through the body—its absorption, distribution, metabolism, and excretion (ADME)—is critically influenced by its chemical structure. The benzene-to-thiophene switch can have profound effects on this journey.
Metabolism: A Double-Edged Sword
One of the most significant consequences of introducing a thiophene ring is the alteration of the drug's metabolic profile. The sulfur atom provides a new site for metabolism by cytochrome P450 (CYP) enzymes.[5][6] This can be both an advantage and a liability.
-
Blocking Unwanted Metabolism: If the benzene ring in the parent compound is susceptible to undesirable metabolism (e.g., formation of toxic metabolites), replacing it with a thiophene ring can block this pathway and direct metabolism to other, more favorable sites.
-
Introducing New Metabolic Pathways: The thiophene ring itself can be metabolized via two main pathways: S-oxidation and epoxidation.[7] While these pathways can facilitate drug clearance, they can also lead to the formation of reactive metabolites.
The following diagram illustrates the potential metabolic fates of a thiophene-containing drug.
Caption: Metabolic pathways of thiophene-containing drugs.
The "Dark Side" of Thiophene: Toxicity Concerns
The formation of reactive metabolites, such as thiophene S-oxides and epoxides, is a significant concern in the development of thiophene-containing drugs.[7] These electrophilic species can covalently bind to cellular macromolecules like proteins and DNA, leading to idiosyncratic drug-induced toxicity, including hepatotoxicity and nephrotoxicity.[7]
However, it is crucial to understand that the presence of a thiophene ring does not automatically equate to toxicity. The overall structural context of the molecule plays a critical role. The risk of toxicity can be mitigated by:
-
Introducing Steric Hindrance: Bulky substituents near the thiophene ring can sterically hinder the approach of CYP enzymes, reducing the rate of reactive metabolite formation.
-
Altering Electronic Properties: Electron-withdrawing groups on the thiophene ring can decrease its electron density, making it less susceptible to oxidation.
-
Providing Alternative Metabolic "Soft Spots": Introducing other sites in the molecule that are more readily metabolized can divert metabolic enzymes away from the thiophene ring.
Enhancing Performance: Impact on Pharmacodynamics
The ultimate goal of drug design is to achieve potent and selective interaction with the desired biological target. The benzene-to-thiophene bioisosteric replacement can significantly impact a drug's pharmacodynamics.
-
Improved Binding Affinity: The dipole moment of the thiophene ring can introduce favorable dipole-dipole or hydrogen bonding interactions with amino acid residues in the target's binding pocket that were not possible with the non-polar benzene ring.[8]
-
Altered Conformation: The slightly different geometry of the five-membered thiophene ring compared to the six-membered benzene ring can subtly alter the overall conformation of the drug molecule, leading to a better fit in the binding site.
-
Enhanced Selectivity: The new interactions afforded by the thiophene ring may be specific to the desired target over off-targets, leading to improved selectivity and a better side-effect profile.
Case Studies: Thiophene in Action
The successful application of the benzene-to-thiophene bioisosteric switch is evident in several marketed drugs and clinical candidates.
| Drug Pair | Original Drug (Benzene) | Thiophene Bioisostere | Therapeutic Area | Key Outcome of Replacement |
| Piroxicam / Lornoxicam | Piroxicam | Lornoxicam | Anti-inflammatory (NSAID) | Lornoxicam has a shorter half-life, which can be advantageous in certain clinical settings.[9] |
| Fentanyl / Sufentanil | Fentanyl | Sufentanil | Opioid Analgesic | Sufentanil is 5-10 times more potent than fentanyl and has a higher therapeutic index, suggesting a better safety profile.[10][11] |
| Celecoxib Analog | Celecoxib | Thiophene-Celecoxib Hybrid | Anti-inflammatory (COX-2 Inhibitor) | Thiophene-celecoxib hybrids have shown excellent anti-inflammatory activity with improved cardiovascular and renal safety profiles in preclinical studies.[12] |
Synthetic Strategies: Introducing the Thiophene Ring
The ability to efficiently synthesize thiophene-containing molecules is crucial for exploring this bioisosteric replacement. Several robust methods are available to the medicinal chemist.
Experimental Protocol: The Gewald Aminothiophene Synthesis
The Gewald reaction is a powerful multicomponent reaction for the synthesis of highly substituted 2-aminothiophenes.[13][14] This one-pot procedure is highly convergent and tolerant of a wide range of functional groups, making it a workhorse in medicinal chemistry.
Objective: To synthesize a 2-aminothiophene derivative from a ketone, an active methylene nitrile, and elemental sulfur.
Materials:
-
Cyclohexanone (1.0 eq)
-
Malononitrile (1.0 eq)
-
Elemental Sulfur (1.1 eq)
-
Morpholine (0.2 eq)
-
Ethanol (as solvent)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclohexanone (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq).
-
Add ethanol to the flask to achieve a concentration of approximately 0.5 M with respect to the ketone.
-
Add morpholine (0.2 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 2-4 hours), cool the reaction mixture to room temperature.
-
The product will often precipitate from the reaction mixture upon cooling. Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the product under vacuum to obtain the desired 2-aminothiophene.
Self-Validation:
-
The identity and purity of the product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
The melting point of the product should be sharp and consistent with the literature value for the target compound.
Below is a workflow diagram for the Gewald synthesis.
Caption: Workflow for the Gewald aminothiophene synthesis.
The Paal-Knorr Thiophene Synthesis
Another classic and reliable method for constructing the thiophene ring is the Paal-Knorr synthesis.[15][16] This reaction involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[17] This method is particularly useful for preparing thiophenes that are not amenable to the Gewald synthesis.
Conclusion and Future Perspectives
The bioisosteric replacement of benzene with thiophene is a well-established and powerful strategy in drug design.[2] It offers a subtle yet effective means to modulate a wide range of properties, from physicochemical characteristics to pharmacokinetic and pharmacodynamic profiles. While the potential for metabolism-induced toxicity requires careful consideration, a thorough understanding of the underlying mechanisms and rational design principles can mitigate these risks. As our understanding of drug metabolism and toxicology continues to grow, and as new synthetic methodologies are developed, the thiophene ring will undoubtedly remain a privileged scaffold in the ongoing quest for safer and more effective medicines.
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Assessing the green chemistry metrics of 5-Methylthiophene-2-sulfonyl chloride synthesis
In the landscape of pharmaceutical and agrochemical development, the synthesis of heterocyclic building blocks is a cornerstone of innovation. 5-Methylthiophene-2-sulfonyl chloride is a critical intermediate, prized for its role in constructing complex sulfonamide-based molecules. However, its traditional synthesis routes often rely on harsh, hazardous reagents that are antithetical to the principles of green chemistry.
This guide provides a comparative analysis of synthetic methodologies for this compound, moving beyond simple yield comparisons to offer a robust assessment based on key green chemistry metrics. We will dissect a conventional, widely-used protocol and contrast it with a modern, more sustainable alternative, providing the experimental data and procedural insights necessary for researchers to make informed, environmentally conscious decisions in their own laboratories.
The Imperative for Greener Sulfonyl Chloride Synthesis
The sulfonyl chloride functional group is a powerful tool for chemists, but its creation has historically been problematic. The classic approach often involves potent, corrosive, and highly reactive agents like chlorosulfonic acid (ClSO₃H).[1][2] This reagent reacts violently with water, is a strong desiccant causing severe burns, and its use necessitates stringent safety protocols and specialized handling.[3] Furthermore, these reactions typically require a large excess of the acid, which must be quenched, leading to the generation of significant acidic waste and a high environmental impact.[4][5] The drive to develop alternative methods is not merely an academic exercise; it is a response to the growing global demand for safer, more sustainable, and cost-effective chemical manufacturing processes.[6][7]
Method 1: The Traditional Path - Direct Chlorosulfonation
The direct electrophilic aromatic substitution of 2-methylthiophene using chlorosulfonic acid is a long-established method for producing this compound.
Reaction: C₅H₆S (2-Methylthiophene) + ClSO₃H (Chlorosulfonic Acid) → C₅H₅ClO₂S₂ (this compound) + HCl
Causality of Experimental Design: This reaction leverages the high reactivity of chlorosulfonic acid as both the sulfonation agent and the chlorinating source. 2-Methylthiophene is an electron-rich heterocycle, making it susceptible to electrophilic attack. The reaction is typically performed at low temperatures to control the high exothermicity and prevent side reactions or degradation of the starting material. Dichloromethane (DCM) is often used as a solvent due to its inertness under these strongly acidic conditions. The workup procedure, which involves quenching the reaction mixture on ice, is critical for safely neutralizing the excess chlorosulfonic acid and precipitating the less water-soluble product.
Environmental & Safety Concerns:
-
Highly Hazardous Reagent: Chlorosulfonic acid is extremely corrosive and reacts violently with moisture.[2][3]
-
Significant Waste Generation: The use of a stoichiometric or excess amount of the reagent, which is then quenched with water, creates a large volume of corrosive, acidic aqueous waste (sulfuric and hydrochloric acid).
-
Use of Chlorinated Solvents: The reliance on solvents like dichloromethane adds to the environmental burden due to its own toxicity and persistence.[6]
Method 2: A Greener Alternative - Oxidative Chlorination of a Thiol Precursor
A more contemporary and environmentally benign approach involves the oxidative chlorination of the corresponding thiol (5-methylthiophene-2-thiol) using a milder chlorinating/oxidizing system. Several such systems exist, including those based on N-Chlorosuccinimide (NCS) or Oxone®.[8][9][10] This guide will focus on a method adapted from protocols using NCS in an aqueous/organic biphasic system.
Reaction: C₅H₆S₂ (5-Methylthiophene-2-thiol) + 3 NCS + 2 H₂O → C₅H₅ClO₂S₂ + 3 Succinimide + 3 HCl
Causality of Experimental Design: This pathway avoids the use of chlorosulfonic acid entirely. N-Chlorosuccinimide serves as both the chlorine source and, in conjunction with water, the oxidant. The reaction proceeds through the initial formation of a sulfenyl chloride, which is subsequently oxidized to the sulfonyl chloride.[9] The use of a solvent like acetonitrile is advantageous as it is a polar aprotic solvent that can facilitate the reaction while being less environmentally harmful than chlorinated solvents. The primary byproduct, succinimide, is a water-soluble and relatively benign organic molecule that can, in principle, be recovered and recycled.[9] This method represents a significant step forward in safety and waste reduction.
Visualizing the Synthetic Workflows
The following diagram illustrates the contrasting workflows of the traditional and greener synthetic routes.
Caption: Comparative workflow of traditional vs. greener synthesis.
Quantitative Assessment: Green Chemistry Metrics
To objectively compare these two methodologies, we employ several widely accepted green chemistry metrics.[11][12] These metrics provide a quantitative measure of the efficiency and environmental impact of a chemical process.[13][14]
| Metric | Method 1: Traditional Chlorosulfonation | Method 2: Greener Oxidative Chlorination | Ideal Value |
| Atom Economy (AE) | ~91.6% | ~34.7% | 100% |
| E-Factor (Environmental Factor) | High (>10-20) | Lower (~5-10) | 0 |
| Process Mass Intensity (PMI) | High (>11-21) | Lower (~6-11) | 1 |
| Reagent Hazard | Severe (Chlorosulfonic Acid) | Moderate (NCS) | Minimal |
| Solvent Choice | Poor (Dichloromethane) | Better (Acetonitrile) | Benign (Water) |
Note: E-Factor and PMI values are estimates based on typical lab-scale procedures involving solvent usage for reaction and purification, and assume a yield of ~85%. Actual values will vary based on the specific scale and efficiency of the process.
Interpreting the Metrics: At first glance, the traditional method's Atom Economy appears superior. However, this metric only considers the stoichiometric reactants and products, ignoring the reality of excess reagents, solvents, and reaction workups.[13]
The E-Factor (mass of waste / mass of product) and Process Mass Intensity (total mass input / mass of product) provide a more holistic and realistic assessment.[13][15] Here, the greener method demonstrates a clear advantage, generating significantly less waste per kilogram of product. The high E-Factor of the traditional method is driven by the large excess of chlorosulfonic acid and the substantial quantities of water and solvent used in the workup and purification stages.
The following diagram illustrates the inputs that contribute to these key green chemistry metrics.
Caption: Relationship between process inputs and green metrics.
Experimental Protocols
Protocol 1: Synthesis via Traditional Chlorosulfonation
(This protocol is representative and should be performed with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.)
-
Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Place the flask in an ice-salt bath.
-
Reagent Addition: Charge the flask with dichloromethane (DCM, 100 mL). Add chlorosulfonic acid (45 mL, ~5 eq) to the dropping funnel.
-
Reaction: Cool the DCM to 0°C. Add a solution of 2-methylthiophene (12.5 g, 1 eq) in DCM (20 mL) to the flask. Add the chlorosulfonic acid dropwise over 1 hour, maintaining the internal temperature below 5°C.
-
Stirring: After the addition is complete, stir the reaction mixture at 0°C for an additional 2 hours.
-
Quenching: In a separate large beaker, prepare a mixture of crushed ice (~500 g). Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring.
-
Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
-
Purification: Combine the organic layers, wash with cold water, then with saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or recrystallization.
Protocol 2: Synthesis via Greener Oxidative Chlorination[9]
(This protocol is adapted from literature procedures for the synthesis of sulfonyl chlorides from thiols.)
-
Setup: Equip a round-bottom flask with a magnetic stirrer.
-
Reagents: To the flask, add 5-methylthiophene-2-thiol (10 g, 1 eq), acetonitrile (150 mL), and water (30 mL).
-
Reaction: Cool the mixture in an ice bath to 0-5°C. Add N-Chlorosuccinimide (NCS) (33 g, ~3.2 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10°C.
-
Stirring: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, add water (100 mL) and ethyl acetate (100 mL) to the flask. Stir and transfer to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Purification: Combine the organic layers and wash sequentially with 1M HCl solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Conclusion and Recommendation
While the traditional chlorosulfonation method for synthesizing this compound offers a high theoretical atom economy, its practical application is fraught with significant safety hazards and a large environmental footprint. The reliance on excess chlorosulfonic acid and chlorinated solvents results in a high Process Mass Intensity and a poor overall green profile.
The greener alternative, via oxidative chlorination of a thiol precursor, represents a substantial improvement. It replaces a highly hazardous reagent with a safer solid alternative, eliminates the need for chlorinated solvents, and operates under milder conditions. Although its atom economy is theoretically lower, its vastly superior E-Factor and PMI make it the recommended method for laboratories and industries committed to sustainable chemical synthesis. This guide demonstrates that a holistic assessment using a suite of green metrics is essential for truly evaluating the environmental performance of a synthetic route.
References
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- Royal Society of Chemistry. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing.
- Willis, M. C., et al. (2018). Better Synthesis of Sulfonyl Chloride Mimics. ChemistryViews.
- Nacsa, E. D., & Lambert, T. H. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Columbia University.
- Rennison, T. L., et al. (2013). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development.
- Hogan, A. M., & Cox, B. G. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ResearchGate.
- Credence Research. (2024). Chlorosulfonic Acid CAS 7790 94 5 Market Size, Growth and Analysis Report - 2033. Credence Research.
- Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal.
- Beletskaya, I. P., et al. (2017). Conversion of thiols into sulfonyl halogenides under aerobic and metal-free conditions. Green Chemistry.
- Montelongo, Y., et al. (2017). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules.
- Yang, Z., & Xu, J. (2013). Convenient and Environment-Friendly Synthesis of Sulfonyl Chlorides from S-Alkylisothiourea Salts via N-Chlorosuccinimide Chlorosulfonation. Synthesis.
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- Kumar, S., et al. (2010). A simple and rapid method for efficient synthesis of sulfonyl chlorides/bromides by oxyhalogenation of thiols and disulfides with oxone-KX( X=Cl or Br) using water as the solvent. Green Chemistry.
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- Cornella, J., et al. (2020). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Methylthiophene-2-sulfonyl Chloride
As researchers and drug development professionals, our work is predicated on precision and safety. Handling reactive reagents like 5-Methylthiophene-2-sulfonyl chloride demands a meticulous approach that extends beyond the reaction vessel to its final disposal. This compound is not only a valuable synthetic building block but also a potent corrosive and water-reactive substance. Improper disposal is not merely a regulatory violation; it is a significant safety hazard that can lead to violent exothermic reactions, the release of toxic gases, and potential harm to personnel and the environment.
This guide provides a direct, field-proven methodology for the safe neutralization and disposal of this compound. The procedures outlined here are designed to be self-validating, ensuring that the reactive nature of the chemical is fully addressed before it enters the waste stream. By understanding the causality behind each step, you can confidently manage this reagent from bench to disposal, upholding the highest standards of laboratory safety and scientific integrity.
Part 1: Core Hazard Analysis & The Principle of Controlled Quenching
This compound's hazard profile is dominated by two key characteristics: its corrosivity and its reactivity. The sulfonyl chloride functional group is highly electrophilic and will react vigorously with nucleophiles.
-
Corrosivity : The compound is classified as causing severe skin burns and eye damage (H314) and may be corrosive to metals (H290).[1][2] Direct contact must be avoided at all times through the use of appropriate personal protective equipment (PPE).
-
Reactivity : Its most critical hazard is its violent reaction with water and other protic solvents.[3] This reaction hydrolyzes the sulfonyl chloride to the corresponding 5-methylthiophene-2-sulfonic acid and hydrochloric acid (HCl), releasing significant heat and toxic, corrosive fumes.
The central principle for the safe disposal of this compound is controlled quenching . The objective is to intentionally and safely react the sulfonyl chloride with a suitable nucleophile under controlled conditions. This converts it into a stable, non-reactive sulfonate salt, which can then be safely managed as chemical waste. The preferred method involves a basic solution (e.g., sodium bicarbonate), which serves a dual purpose: it acts as the nucleophile to destroy the sulfonyl chloride and neutralizes the acidic byproducts (sulfonic acid and HCl) in a single, controlled process.[4][5]
Part 2: Essential Safety and Logistical Data
Before handling or disposing of this compound, a thorough review of its safety profile and logistical requirements is essential. The following table summarizes the critical information for a pre-disposal risk assessment.
| Parameter | Specification | Rationale & Source(s) |
| GHS Hazard Statements | H314: Causes severe skin burns and eye damage.H290: May be corrosive to metals. | Indicates high corrosivity to both tissue and certain materials.[1][2] |
| Primary Reactivity | Reacts violently with water, liberating toxic gas. | The core hazard to control during disposal.[3][6] |
| Required PPE | Chemical-resistant gloves (Nitrile or Neoprene), chemical splash goggles, face shield, lab coat. | Essential for preventing skin and eye contact with the corrosive solid and any potential splashes during quenching.[1][3][7] |
| Incompatible Materials | Water, strong bases, alcohols, amines, strong oxidizing agents. | Contact with these materials can lead to uncontrolled, hazardous reactions.[1][6] |
| Recommended Quenching Agents | 5-10% aqueous Sodium Bicarbonate (NaHCO₃)Dilute (e.g., 2M) Sodium Hydroxide (NaOH) | Bicarbonate is preferred for small scales as it is less hazardous than strong bases and the evolution of CO₂ gas provides a visual indicator that the reaction is proceeding and complete.[4][5] |
| Emergency Contacts | Lab Supervisor: [Insert Name/Number]EHS Office: [Insert Number] | Immediate access to emergency contacts is a critical component of any laboratory safety plan. |
Part 3: Step-by-Step Disposal Protocols
The following protocols provide detailed methodologies for two common scenarios: disposal of small, uncontaminated quantities of the reagent and the management of spills or contaminated materials.
Protocol A: Controlled Quenching of Small Quantities (<5g) of Uncontaminated Waste
This protocol is intended for the routine disposal of residual amounts of this compound from weighing boats or vials.
Step-by-Step Methodology:
-
Preparation: In a designated chemical fume hood, prepare a beaker with a stir bar containing a 5-10% aqueous solution of sodium bicarbonate. The volume of the bicarbonate solution should be at least 20 times the mass of the sulfonyl chloride to be quenched (e.g., for 1g of waste, use at least 20 mL of solution).
-
Cooling: Place the beaker in an ice-water bath and allow the solution to cool to 0-5 °C. This is critical for absorbing the heat generated during the exothermic quenching reaction.[4][5]
-
Slow Addition: With vigorous stirring, slowly and portion-wise add the solid this compound to the cold bicarbonate solution. Never add the solution to the sulfonyl chloride. Adding the reagent to the excess quenching solution ensures the reaction is controlled and heat can be effectively dissipated.[5]
-
Monitoring: You will observe effervescence (CO₂ evolution) as the sulfonyl chloride reacts and the acidic byproducts are neutralized. Continue stirring and allow the mixture to slowly warm to room temperature. The reaction is complete when gas evolution has ceased.
-
pH Verification: Once the reaction is complete, test the pH of the solution using a pH strip to ensure it is neutral or slightly basic (pH 7-9). If it is still acidic, add more sodium bicarbonate solution until the pH is stable in the neutral/basic range.
-
Final Disposal: The resulting neutralized aqueous solution contains sodium 5-methylthiophene-2-sulfonate and sodium chloride. Transfer this solution to a properly labeled aqueous hazardous waste container for disposal through your institution's Environmental Health & Safety (EHS) department.
Protocol B: Management of Spills and Contaminated Materials
This protocol addresses the cleanup of solid spills and the disposal of items contaminated with this compound (e.g., contaminated gloves, weighing paper).
Step-by-Step Methodology:
-
Area Control: If a spill occurs, evacuate personnel from the immediate area and ensure the chemical fume hood is functioning properly to ventilate any fumes. Restrict access to the area.
-
Containment: Wearing the appropriate PPE, cover the spill with a dry, inert, non-combustible absorbent material such as sand, vermiculite, or diatomaceous earth.[5] Do not use combustible materials like paper towels or sawdust. [5]
-
Collection: Carefully sweep or scoop the absorbed material and any contaminated debris into a clean, dry, and appropriately labeled hazardous waste container. Use non-sparking tools if there is any concern about static discharge.
-
Decontamination: Wipe the spill area with a cloth dampened with a soap and water solution. Then, wipe with a clean, wet cloth. All cleaning materials must be collected and placed into the hazardous waste container.
-
Packaging and Labeling: Seal the hazardous waste container tightly. Label it clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Corrosive, Water-Reactive).
-
Disposal: Arrange for pickup and disposal of the sealed container through your institution's EHS department. Do not attempt to quench contaminated absorbent materials in the lab.
Part 4: Waste Stream Management Workflow
The decision-making process for properly disposing of this compound can be visualized as a clear workflow. This ensures that the correct procedure is followed based on the nature and quantity of the waste.
Caption: Disposal workflow for this compound.
Part 5: Regulatory Compliance and Best Practices
All chemical waste disposal is governed by strict regulations to protect human health and the environment.[8]
-
Institutional Policy: Your first point of reference must always be your institution's EHS guidelines. They will have specific procedures for waste container types, labeling, and pickup schedules.
-
National Regulations: In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[9][10] All disposal procedures must be compliant with these federal mandates, as well as any state-level requirements.
-
Laboratory Safety Standards: The Occupational Safety and Health Administration (OSHA) requires laboratories to develop a Chemical Hygiene Plan (CHP) under standard 29 CFR 1910.1450.[11][12] The disposal procedures outlined in this guide should be incorporated into your laboratory's specific CHP.
By adhering to these proven protocols, you ensure that your handling of this compound is safe, responsible, and compliant from its initial use to its final, inert state in the hazardous waste stream.
References
- BenchChem. (n.d.). Effective methods for quenching unreacted 3,4-dimethoxybenzenesulfonyl chloride.
- BenchChem. (n.d.). Essential Guide to the Safe Disposal of Methanesulfonyl Chloride.
- CymitQuimica. (2022, May 15). 5-[(Benzoylamino)methyl]thiophene-2-sulphonyl chloride Safety Data Sheet.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Sigma-Aldrich. (n.d.). This compound AldrichCPR.
- Amerigo Scientific. (n.d.). This compound.
- Purdue University. (n.d.). Hazardous Waste Disposal Guidelines.
- Fisher Scientific. (2025, December 20). This compound Safety Data Sheet.
- Echemi. (n.d.). 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride Safety Data Sheets.
- Santa Cruz Biotechnology. (n.d.). Sulfuryl chloride Safety Data Sheet.
- New Jersey Department of Health. (n.d.). Benzene Sulfonyl Chloride Hazard Summary.
- U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
- Fisher Scientific. (n.d.). 2-Thiophenesulfonyl chloride Safety Data Sheet.
- Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
- AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal.
- Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?
- MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard.
- Administration for Strategic Preparedness and Response (ASPR). (n.d.). OSHA Standards for Biological Laboratories.
- Virginia Tech Chemistry Department. (2006, October 27). Quenching Reactive Substances.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
